molecular formula C43H71N9O12 B10775172 OVA G4 peptide

OVA G4 peptide

货号: B10775172
分子量: 906.1 g/mol
InChI 键: OFRBIWSONSKXDO-PZELKCDDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The OVA G4 peptide, corresponding to amino acids 323-339 of chicken ovalbumin, is a well-characterized immunodominant epitope presented by the I-Aᵈ major histocompatibility complex (MHC) class II molecule. This specific peptide is a critical research tool for immunologists studying T cell-mediated immunity, particularly in the context of the OT-II transgenic mouse model, where it is the cognate antigen for CD4+ T cells. Its primary research value lies in its ability to potently and specifically activate ovalbumin-specific T-helper cells, enabling detailed investigation of T cell receptor signaling, T cell activation, proliferation, differentiation, and cytokine production. Researchers utilize the this compound in a wide range of applications, including in vitro T cell stimulation assays, tolerance induction studies, antigen presentation studies, and the evaluation of dendritic cell function. Furthermore, it serves as a key component in models of allergic airway inflammation and other immune-mediated conditions. By providing a defined, high-purity antigenic stimulus, the this compound allows for the precise dissection of adaptive immune responses, making it an indispensable reagent for advancing our understanding of autoimmune diseases, vaccine development, and fundamental immunological mechanisms. This product is supplied with documented high purity (>95%) and identity, ensuring reliable and reproducible experimental results.

属性

分子式

C43H71N9O12

分子量

906.1 g/mol

IUPAC 名称

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H71N9O12/c1-7-25(5)35(52-42(62)36(26(6)8-2)51-37(57)28(45)23-53)41(61)46-22-33(54)47-31(21-27-14-10-9-11-15-27)40(60)49-30(17-18-34(55)56)39(59)48-29(16-12-13-19-44)38(58)50-32(43(63)64)20-24(3)4/h9-11,14-15,24-26,28-32,35-36,53H,7-8,12-13,16-23,44-45H2,1-6H3,(H,46,61)(H,47,54)(H,48,59)(H,49,60)(H,50,58)(H,51,57)(H,52,62)(H,55,56)(H,63,64)/t25-,26-,28-,29-,30-,31-,32-,35-,36-/m0/s1

InChI 键

OFRBIWSONSKXDO-PZELKCDDSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

规范 SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

产品来源

United States

Foundational & Exploratory

Unraveling the Role of OVA G4 Peptide in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the OVA G4 peptide, a key tool for immunological research, reveals its unique characteristics in modulating T-cell responses. This guide provides a comprehensive overview of its sequence, its role in signaling pathways, and detailed experimental protocols for its application in research settings.

The this compound, with the amino acid sequence SIIGFEKL , is a variant of the immunodominant ovalbumin peptide SIINFEKL (OVA 257-264).[1][2][3][4][5] This altered peptide ligand is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells when presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb. The substitution of asparagine (N) at position 4 of the parent peptide with glycine (G) results in a ligand with distinct properties, making it an invaluable tool for studying the nuances of T-cell activation, sensitivity, and specificity.

Quantitative Analysis of T-Cell Responses to OVA G4

The functional consequences of the amino acid substitution in the this compound are evident in the quantitative differences in T-cell responses compared to the parent SIINFEKL peptide. Key parameters such as the half-life of the peptide-MHC/TCR interaction and the concentration required for T-cell activation are significantly altered.

ParameterOVA (SIINFEKL)OVA G4 (SIIGFEKL)Reference
Description Parent agonist peptideAltered peptide ligand with reduced affinity[François P, et al. 2013 PNAS]
Half-life (t½) of pMHC-TCR interaction ~30 seconds~1.5 seconds[François P, et al. 2013 PNAS]
EC50 for T-cell activation (Peptide concentration for half-maximal response) ~10⁻¹¹ M~10⁻⁷ M[François P, et al. 2013 PNAS]

These data highlight the significantly lower affinity and potency of the this compound in activating T-cells compared to the original SIINFEKL peptide. This characteristic is instrumental in dissecting the threshold of signal strength required to trigger a productive T-cell response.

T-Cell Receptor Signaling Pathway in Response to OVA G4

The interaction of the this compound presented on an H-2Kb molecule with the OT-I TCR initiates a cascade of intracellular signaling events, albeit with different kinetics and magnitude compared to the high-affinity SIINFEKL peptide. The canonical TCR signaling pathway is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the kinase Lck. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1, and subsequent cytokine production and T-cell proliferation.

While the fundamental components of the signaling pathway remain the same, the reduced dwell time of the OVA G4-MHC complex with the TCR results in a weaker and less sustained signal. This quantitative difference in signaling strength is a key area of investigation using the this compound.

TCR_Signaling cluster_membrane Cell Membrane cluster_pmhc cluster_tcr cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (Antigen Presenting Cell) T_Cell T-Cell pMHC pMHC (H-2Kb + SIIGFEKL) TCR TCR pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Activation CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Activation Lck->CD3 Phosphorylation of ITAMs LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca_Flux->Calcineurin AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway initiated by pMHC binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducible use of the this compound in research. The following protocols are based on established methods for in vitro T-cell stimulation.

Preparation of Peptide-Pulsed Antigen Presenting Cells (APCs)

This protocol describes the loading of splenocytes with the this compound to be used as APCs.

Materials:

  • Single-cell suspension of splenocytes from a C57BL/6 mouse.

  • OVA G4 (SIIGFEKL) peptide.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

  • Mitomycin C (optional, for arresting APC proliferation).

Procedure:

  • Prepare a single-cell suspension of splenocytes from the spleen of a C57BL/6 mouse.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the splenocytes twice with complete RPMI-1640 medium.

  • (Optional) Treat the splenocytes with 50 µg/mL Mitomycin C for 30 minutes at 37°C to arrest their proliferation. Wash thoroughly three times with complete RPMI-1640 medium.

  • Resuspend the splenocytes at a concentration of 1 x 10⁷ cells/mL in complete RPMI-1640 medium.

  • Add the this compound to the desired final concentration (e.g., a titration from 10⁻¹² M to 10⁻⁵ M).

  • Incubate the splenocytes with the peptide for 2 hours at 37°C in a 5% CO₂ incubator to allow for peptide loading onto H-2Kb molecules.

  • Wash the peptide-pulsed splenocytes twice with complete RPMI-1640 medium to remove excess, unbound peptide.

  • Resuspend the cells in complete RPMI-1640 medium at the desired concentration for co-culture with T-cells.

APC_Preparation_Workflow Start Start: Isolate Splenocytes RBC_Lysis Red Blood Cell Lysis Start->RBC_Lysis Wash1 Wash Splenocytes RBC_Lysis->Wash1 Mitomycin_C Optional: Mitomycin C Treatment Wash1->Mitomycin_C Wash2 Wash Splenocytes (3x) Mitomycin_C->Wash2 Yes Resuspend1 Resuspend Splenocytes Mitomycin_C->Resuspend1 No Wash2->Resuspend1 Peptide_Pulse Incubate with This compound Resuspend1->Peptide_Pulse Wash3 Wash to Remove Excess Peptide Peptide_Pulse->Wash3 Resuspend2 Resuspend for Co-culture Wash3->Resuspend2 End End: Peptide-Pulsed APCs Resuspend2->End

Caption: Workflow for preparing peptide-pulsed Antigen Presenting Cells (APCs).

In Vitro T-Cell Stimulation Assay

This protocol outlines the co-culture of OT-I T-cells with OVA G4-pulsed APCs to measure T-cell activation.

Materials:

  • Purified CD8+ T-cells from an OT-I transgenic mouse.

  • Peptide-pulsed splenocytes (APCs).

  • Complete RPMI-1640 medium.

  • 96-well flat-bottom culture plates.

  • Reagents for assessing T-cell activation (e.g., [³H]-thymidine for proliferation, or antibodies for flow cytometric analysis of activation markers like CD69 and CD25, or intracellular cytokines like IFN-γ and TNF-α).

Procedure:

  • Isolate CD8+ T-cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit.

  • Plate the peptide-pulsed APCs in a 96-well flat-bottom plate at a concentration of 2 x 10⁵ cells/well.

  • Add the purified OT-I CD8+ T-cells to the wells containing APCs at a 1:1 ratio (2 x 10⁵ cells/well).

  • Incubate the co-culture at 37°C in a 5% CO₂ incubator for 24-72 hours.

  • Assess T-cell activation using one of the following methods:

    • Proliferation Assay: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

    • Flow Cytometry for Activation Markers: After 24 hours, harvest the cells and stain with fluorescently labeled antibodies against CD8, CD69, and CD25. Analyze by flow cytometry.

    • Intracellular Cytokine Staining: After an initial incubation (e.g., 6 hours), add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours. Harvest the cells, stain for surface CD8, then fix, permeabilize, and stain for intracellular IFN-γ and TNF-α. Analyze by flow cytometry.

References

Unveiling the OVA G4 Peptide: A Technical Guide to its Discovery, Background, and Immunological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) protein has long served as a cornerstone model antigen in immunological research, facilitating the dissection of antigen processing, presentation, and T-cell activation. Within this framework, specific peptide epitopes of OVA have been instrumental in advancing our understanding of immune responses. This technical guide focuses on the OVA G4 peptide, a variant of the immunodominant SIINFEKL peptide, providing a comprehensive overview of its discovery, biochemical properties, and its role in elucidating the nuances of T-cell signaling.

Discovery and Background of the this compound

The this compound, with the amino acid sequence SIIGFEKL, is an altered peptide ligand (APL) derived from the canonical H-2Kb-restricted ovalbumin peptide, SIINFEKL (OVA 257-264)[1][2][3]. The discovery and application of such APLs have been pivotal in exploring the relationship between T-cell receptor (TCR) affinity and T-cell activation. The G4 variant was specifically designed to probe the effects of reduced binding affinity to the OT-1 TCR, which is specific for the SIINFEKL/H-2Kb complex[4]. The substitution of asparagine (N) at position 4 with glycine (G) results in a ligand that is characterized as having low affinity for the OT-1 TCR[4]. This property makes the this compound a valuable tool for investigating the thresholds and qualitative differences in T-cell signaling cascades initiated by pMHC ligands of varying affinities.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound and its parent peptide, SIINFEKL, for comparative analysis.

Table 1: Peptide Amino Acid Sequences

Peptide NameSequenceParent Peptide
OVA G4S-I-I-G-F-E-K-LSIINFEKL
SIINFEKLS-I-I-N-F-E-K-LN/A

Table 2: Peptide-MHC Binding Affinity and Kinetics (H-2Kb)

PeptideDissociation Constant (Kd) (nM)On-rate (kon) (M⁻¹h⁻¹)Off-rate (koff) (h⁻¹)
OVA G4Not explicitly quantified in reviewed literature; described as a low-affinity ligand.Not availableNot available
SIINFEKL3.0421.627 x 10⁷0.0495

Data for SIINFEKL binding to H-2Kb is derived from studies on RMA-S cells and serves as a high-affinity reference.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Measurement of Peptide-MHC Class I Binding Affinity

A common method to determine the binding affinity of peptides to MHC class I molecules is through surface plasmon resonance (SPR).

Protocol: Surface Plasmon Resonance (SPR) for Peptide-MHC Binding

  • Immobilization of MHC Class I Molecules:

    • Purified, soluble H-2Kb molecules are immobilized on a sensor chip (e.g., CM5) via amine coupling.

    • The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Soluble H-2Kb in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active sites are blocked with 1 M ethanolamine-HCl.

  • Kinetic Analysis:

    • A series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP) are prepared.

    • The peptide solutions are injected sequentially over the immobilized H-2Kb surface, starting from the lowest concentration.

    • Association is monitored in real-time.

    • Following the association phase, running buffer without the peptide is flowed over the chip to monitor dissociation.

    • The sensor surface is regenerated between peptide injections using a low pH buffer or other appropriate regeneration solution.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

In Vitro T-Cell Stimulation and Phosphotyrosine Proteomics

This protocol details the stimulation of OT-1 TCR-expressing Jurkat T-cells with pMHC tetramers and subsequent analysis of the phosphotyrosine proteome.

Protocol: T-Cell Stimulation and Phosphoproteomics

  • Cell Culture:

    • Jurkat T-cells expressing the OT-1 TCR and the CD8 coreceptor are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • T-Cell Stimulation:

    • Cells are washed and resuspended in serum-free RPMI at a concentration of 50 x 10⁶ cells/mL.

    • Cells are incubated with 10 nM of H-2Kb MHC tetramers loaded with either SIINFEKL (high-affinity control), OVA G4 (low-affinity), or a null peptide (negative control) on ice for 1 hour.

    • Stimulation is initiated by transferring the cells to a 37°C water bath for a defined period (e.g., 5 minutes).

  • Cell Lysis and Protein Digestion:

    • Stimulation is stopped by the addition of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Cell lysates are clarified by centrifugation.

    • Protein concentration is determined using a BCA assay.

    • Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.

    • Proteins are digested into peptides using sequencing-grade trypsin.

  • Phosphotyrosine Peptide Enrichment:

    • Digested peptides are desalted using a C18 column.

    • Phosphotyrosine-containing peptides are enriched using an immobilized anti-phosphotyrosine antibody (e.g., P-Tyr-100) or SH2 superbinder beads.

  • LC-MS/MS Analysis:

    • Enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

    • Data is acquired in a data-dependent manner to select precursor ions for fragmentation.

  • Data Analysis:

    • Raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) to identify and quantify phosphopeptides.

    • Identified phosphopeptides are mapped to their corresponding proteins, and quantitative changes between different stimulation conditions are determined.

Signaling Pathways and Visualizations

Canonical T-Cell Receptor (TCR) Signaling Pathway

The binding of a pMHC complex to the TCR initiates a complex signaling cascade. The diagram below illustrates the canonical TCR signaling pathway, which serves as a foundation for understanding the effects of ligands like OVA G4.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR-CD3 Complex ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment & Phosphorylation pMHC pMHC pMHC->TCR_CD3 Binding CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Recruitment Lck->TCR_CD3 Phosphorylation of ITAMs LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ras_MAPK Ras-MAPK Pathway RasGRP->Ras_MAPK Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Canonical T-cell receptor signaling pathway.

Impact of Low-Affinity this compound on T-Cell Signaling

Studies comparing the phosphotyrosine profiles of T-cells stimulated with high-affinity SIINFEKL versus low-affinity OVA G4 reveal significant quantitative differences in the signaling cascade. While the overall pathway remains the same, the magnitude of phosphorylation at key signaling nodes is attenuated with OVA G4 stimulation. This suggests that TCR affinity directly correlates with the strength of the downstream signal.

The following diagram illustrates the experimental workflow for comparing the phosphoproteomic profiles of T-cells stimulated with different OVA peptide variants.

Experimental_Workflow cluster_stimulation T-Cell Stimulation cluster_processing Sample Processing cluster_analysis Data Analysis OT1_Cells Jurkat OT-1 T-Cells SIINFEKL_Tetramer SIINFEKL-H-2Kb Tetramer (High Affinity) G4_Tetramer OVA G4-H-2Kb Tetramer (Low Affinity) Null_Tetramer Null Peptide-H-2Kb Tetramer (Control) Lysis Cell Lysis & Protein Digestion SIINFEKL_Tetramer->Lysis G4_Tetramer->Lysis Null_Tetramer->Lysis Enrichment Phosphotyrosine Peptide Enrichment Lysis->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Quantitative Phosphoproteomics LC_MSMS->Data_Analysis

Caption: Experimental workflow for comparative phosphoproteomics.

Conclusion

The this compound serves as a critical tool for immunologists seeking to understand the quantitative and qualitative aspects of T-cell activation. Its characterization as a low-affinity ligand for the OT-1 TCR allows for precise modulation of TCR signaling strength, providing insights into the molecular mechanisms that govern T-cell responses. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, vaccinology, and immunotherapy. Further investigation into the downstream functional consequences of the attenuated signaling induced by OVA G4 will continue to enhance our understanding of T-cell biology.

References

OVA G4 Peptide in Cellular Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a cornerstone in cellular immunology research, serving as a model class I-restricted T-cell epitope. The G4 peptide (SIIGFEKL) is a well-characterized variant of SIINFEKL, where the asparagine (N) at position 4 is substituted with glycine (G).[1][2][3][4] This single amino acid substitution significantly alters its immunological properties, making it a valuable tool for dissecting the intricacies of T-cell activation, signaling, and immune tolerance. This technical guide provides a comprehensive overview of the OVA G4 peptide, its biochemical properties, its role in cellular immunology, and detailed protocols for its application in key experimental assays.

Biochemical Properties and MHC Binding

The G4 peptide is an octamer with the sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu.[1] It binds to the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb, the same MHC molecule that presents the parent SIINFEKL peptide. A critical characteristic of the G4 peptide is that while it binds to H-2Kb with an affinity similar to the native OVA peptide, it exhibits a lower affinity and a faster off-rate for the OT-I T-cell receptor (TCR). This reduced affinity for the TCR makes it a weak agonist, capable of inducing only transient T-cell activation compared to the strong agonist activity of SIINFEKL.

Quantitative Data Summary
ParameterPeptideValueExperimental SystemReference
Sequence OVA G4SIIGFEKL-
OVA (parent)SIINFEKL-
MHC Binding OVA G4Similar to OVAH-2Kb
TCR Binding Affinity OVA G4Low AffinityOT-I TCR
OVA (parent)High AffinityOT-I TCR
TCR Off-rate OVA G4Faster than OVAOT-I TCR (Surface Plasmon Resonance)

Role in Cellular Immunology

The unique properties of the this compound make it an invaluable reagent for studying various aspects of T-cell biology:

  • T-cell Activation and Signaling: As a weak agonist, the G4 peptide allows for the fine-tuning of TCR signaling strength. It can induce early but unsustained TCR signaling events, providing a model to study the threshold of signal strength required for different downstream effector functions. Studies have shown that while G4 can induce the formation of the immunological synapse and centrosome polarization, it is insufficient to trigger the recruitment and delivery of lytic granules for target cell killing.

  • Immune Tolerance and T-cell Selection: The affinity of the peptide-MHC (pMHC) interaction with the TCR is a critical determinant of thymic selection. Low-affinity interactions, such as those mediated by the G4 peptide, have been shown to induce positive selection of thymocytes.

  • Vaccine and Immunotherapy Research: The ability to modulate the strength of an immune response is crucial in vaccine development and cancer immunotherapy. The G4 peptide and other altered peptide ligands are used to understand how to design vaccines that elicit optimal T-cell responses. It is also used in pre-clinical models to test the efficacy of new vaccine adjuvants.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the proliferation of OVA-specific T-cells (e.g., from OT-I transgenic mice) in response to the G4 peptide.

Materials:

  • Single-cell suspension of splenocytes from an OT-I mouse

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (SIIGFEKL) and OVA (257-264) peptide (SIINFEKL) as a positive control

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from an OT-I mouse.

  • Label the splenocytes with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.

  • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of the this compound and the control SIINFEKL peptide in complete RPMI medium.

  • Add 100 µL of the peptide solutions to the wells to achieve final concentrations ranging from 10^-6 M to 10^-12 M. Include a no-peptide control.

  • Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers such as CD8 and CD44.

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD8+ T-cell population.

ELISpot Assay for IFN-γ Secretion

This protocol is for quantifying the number of IFN-γ-secreting T-cells upon stimulation with the this compound.

Materials:

  • ELISpot plate pre-coated with anti-mouse IFN-γ antibody

  • Single-cell suspension of splenocytes from an immunized or OT-I mouse

  • RPMI 1640 medium (as described above)

  • This compound and control peptides

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • ELISpot reader

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Add 2-5 x 10^5 cells per well to the pre-coated ELISpot plate.

  • Add the this compound and control peptides at various concentrations to the wells. Include a positive control (e.g., PMA and ionomycin) and a negative control (medium alone).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

  • Wash the plate and add the streptavidin-enzyme conjugate.

  • Wash again and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISpot reader.

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell pMHC pMHC (H-2Kb + OVA G4) TCR OT-I TCR pMHC->TCR Weak Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFkB NF-κB Activation DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression Ras_MAPK->Gene_Expression NFkB->Gene_Expression

Caption: T-cell activation signaling cascade initiated by OVA G4-pMHC binding to the TCR.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Analysis Analysis Isolate_Splenocytes 1. Isolate Splenocytes (OT-I Mouse) Stimulation 3. Co-culture Splenocytes with Peptides Isolate_Splenocytes->Stimulation Prepare_Peptides 2. Prepare Peptide Dilutions (OVA G4 & Controls) Prepare_Peptides->Stimulation Flow_Cytometry 4a. Flow Cytometry (Proliferation - CFSE) Stimulation->Flow_Cytometry 72h Incubation ELISpot 4b. ELISpot (Cytokine Secretion) Stimulation->ELISpot 24h Incubation Data_Analysis 5. Data Analysis & Comparison Flow_Cytometry->Data_Analysis ELISpot->Data_Analysis

Caption: Workflow for assessing T-cell responses to the this compound.

References

An In-depth Technical Guide to Understanding OVA G4 Peptide Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunogenicity of the OVA G4 peptide, a key tool in immunological research. It details the peptide's characteristics, the methods used to assess its immunogenicity, and the underlying signaling pathways it triggers.

Introduction to this compound

The this compound is a synthetic variant of the naturally occurring immunodominant peptide from chicken ovalbumin, SIINFEKL (OVA 257-264). The G4 variant has the amino acid sequence SIIGFEKL . This single amino acid substitution, from asparagine (N) to glycine (G) at the fourth position, significantly alters its immunological properties.

The parent SIINFEKL peptide is a well-established model antigen used extensively in immunological studies. It binds with high affinity to the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells. This interaction elicits a robust cytotoxic T-lymphocyte (CTL) response, making it a valuable tool for studying T-cell activation, vaccine development, and cancer immunotherapy.

The G4 variant, by contrast, serves as a low-affinity altered peptide ligand. This characteristic makes it instrumental in dissecting the nuances of T-cell activation, including the threshold of signal strength required for T-cell responses and the mechanisms of T-cell tolerance and selection.

Quantitative Analysis of Immunogenicity: OVA G4 vs. SIINFEKL

The immunogenicity of a peptide is determined by its ability to bind to MHC molecules and subsequently be recognized by T-cells, leading to a cellular immune response. The G4 modification significantly reduces the peptide's immunogenicity compared to the wild-type SIINFEKL.

MHC-Peptide Binding Affinity

The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenic potential. While precise Kd or IC50 values for the this compound's binding to H-2Kb are not consistently reported in the literature, it is well-established that it binds to H-2Kb. However, the crucial difference lies in the affinity of the peptide-MHC complex for the T-cell receptor.

PeptideSequenceMHC AlleleBinding Affinity (Kd) to H-2KbOff-Rate from OT-I TCRReference
SIINFEKL (OVA) SIINFEKLH-2Kb~3.042 nMSlow[1]
OVA G4 SIIGFEKLH-2KbNot consistently reportedFast
T-Cell Proliferation and Cytokine Secretion

The reduced affinity of the G4-H-2Kb complex for the OT-I TCR translates to a significantly weaker downstream T-cell response. This is evident in both T-cell proliferation and the profile of secreted cytokines.

PeptideT-Cell ProliferationIFN-γ SecretionIL-2 SecretionTNF-α SecretionReference
SIINFEKL (OVA) HighHighModerateModerate[2][3][4]
OVA G4 Low to undetectableUndetectableNot reportedNot reported[5]

Note: The cytokine secretion data for SIINFEKL is based on stimulation of OT-I CD8+ T-cells. For OVA G4, studies consistently show a lack of significant IFN-γ production. Data for other cytokines like IL-2 and TNF-α for G4 are not extensively quantified in the reviewed literature.

Experimental Protocols for Assessing Peptide Immunogenicity

A variety of in vitro assays are employed to characterize the immunogenicity of peptides like OVA G4. These assays can be broadly categorized into those that measure MHC binding and those that assess T-cell activation.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding of a peptide to purified MHC molecules in a competitive format.

Principle: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is used. The unlabeled test peptide (e.g., OVA G4) is added in increasing concentrations to compete for binding to the MHC. The binding of the fluorescent probe is measured by fluorescence polarization; a larger, heavier molecule (MHC-bound probe) will rotate more slowly in solution, resulting in higher polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified, soluble H-2Kb molecules.

    • Prepare a stock solution of a high-affinity, fluorescently labeled probe peptide for H-2Kb.

    • Prepare serial dilutions of the unlabeled competitor peptides (SIINFEKL and OVA G4) and a negative control peptide.

  • Binding Reaction:

    • In a 96-well or 384-well black plate, add a constant concentration of the H-2Kb molecules and the fluorescent probe peptide to each well.

    • Add the serial dilutions of the competitor peptides to the respective wells.

    • Include control wells with MHC and probe only (maximum polarization) and probe only (minimum polarization).

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe. A lower IC50 value indicates a higher binding affinity.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). T-cells are cultured in these wells with the peptide of interest. If the T-cells are activated, they secrete the cytokine, which is captured by the antibody on the plate surface. After washing away the cells, a second, biotinylated antibody that recognizes a different epitope of the cytokine is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

Detailed Methodology:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate five times with sterile PBS.

    • Coat the wells with a capture antibody against the cytokine of interest (e.g., anti-mouse IFN-γ) diluted in PBS and incubate overnight at 4°C.

  • Cell Culture and Stimulation:

    • Wash the plate five times with sterile PBS to remove excess capture antibody.

    • Block the plate with sterile culture medium containing 10% fetal bovine serum for at least 30 minutes at 37°C.

    • Prepare a single-cell suspension of splenocytes from an OT-I transgenic mouse (or other relevant T-cell source).

    • Add 2.5 x 105 cells per well.

    • Add the stimulating peptide (OVA G4 or SIINFEKL) at the desired concentration. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

    • Add a streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Spot Development:

    • Add a precipitating substrate (e.g., BCIP/NBT for ALP) to each well.

    • Monitor the development of spots and stop the reaction by washing thoroughly with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Markers and Intracellular Cytokines

Flow cytometry allows for the multi-parameter analysis of individual cells, providing information on cell surface markers of activation and intracellular cytokine production.

Principle: T-cells are stimulated with the peptide of interest. They are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD69, CD25) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of each cell as it passes through a laser beam.

Detailed Methodology:

  • T-Cell Stimulation:

    • Culture splenocytes from an OT-I mouse with the OVA G4 or SIINFEKL peptide for 6-12 hours at 37°C.

    • For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and allow their accumulation inside the cells.

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD69) for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to gate on the CD8+ T-cell population and determine the percentage of cells expressing activation markers and specific cytokines.

Signaling Pathways in T-Cell Activation

The interaction of the peptide-MHC complex with the TCR initiates a cascade of intracellular signaling events that ultimately lead to T-cell activation, proliferation, and effector function. The strength and duration of this initial signal, which is weaker for OVA G4 compared to SIINFEKL, dictates the outcome of the immune response.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC (OVA G4/H-2Kb) TCR TCR pMHC->TCR Binding CD3 CD3 Complex TCR->CD3 CD8 CD8 Lck Lck CD8->Lck CD3->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Gene Gene Transcription (Cytokines, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: T-Cell Receptor (TCR) Signaling Cascade.

Experimental Workflow for Assessing T-Cell Activation

experimental_workflow cluster_setup Experimental Setup cluster_assays Immunogenicity Assays cluster_readout Data Readout start Isolate Splenocytes (e.g., from OT-I mouse) peptide Peptide Stimulation (OVA G4 or SIINFEKL) start->peptide elispot ELISpot Assay (Cytokine Secretion) peptide->elispot flow Flow Cytometry (Activation Markers & Intracellular Cytokines) peptide->flow prolif Proliferation Assay (e.g., CFSE dilution) peptide->prolif elispot_result Quantify Spot Forming Units (SFU) elispot->elispot_result flow_result Percentage of Activated/ Cytokine+ Cells flow->flow_result prolif_result Quantify Cell Divisions prolif->prolif_result

Caption: Workflow for Assessing Peptide Immunogenicity.

Conclusion

The this compound is an invaluable tool for immunological research, providing a model of a low-affinity T-cell ligand. Its reduced immunogenicity compared to the wild-type SIINFEKL peptide allows for the detailed investigation of the requirements for T-cell activation and the consequences of suboptimal TCR signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the immunogenic properties of OVA G4 and other peptide-based immunomodulators. A thorough understanding of these methods and the underlying signaling pathways is essential for researchers and professionals in the fields of immunology and drug development.

References

OVA G4 Peptide as a Model Antigen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, model antigens are indispensable tools for dissecting the complexities of immune responses. Among these, the ovalbumin (OVA) peptide and its variants have emerged as cornerstones for studying antigen presentation, T-cell activation, and the development of novel immunotherapies and vaccines. This technical guide provides a comprehensive overview of the OVA G4 peptide, a key variant of the immunodominant SIINFEKL peptide derived from chicken ovalbumin. The this compound, with its sequence SIIGFEKL, serves as a low-affinity agonist for the OT-I T-cell receptor (TCR), making it an invaluable reagent for investigating the thresholds and nuances of T-cell activation.

This guide will delve into the physicochemical properties of the this compound, its interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, and its subsequent recognition by CD8+ T cells. We will present key quantitative data in structured tables and provide detailed experimental protocols for the use of OVA G4 in both in vitro and in vivo settings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying biological processes.

Physicochemical Properties and Handling

The this compound is a synthetic octapeptide with the amino acid sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL)[1]. Its identity as a variant of the canonical OVA peptide SIINFEKL (OVAngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

257264{257-264}257−264​
) is defined by the substitution of asparagine (N) at position 4 with glycine (G)[2]. This single amino acid substitution significantly alters its immunological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence SIIGFEKL[1]
Molecular Formula C43H71N9O12[3]
Molecular Weight 906.08 g/mol [3]
Purity >95% (typically)
Form Lyophilized powder
Solubility Soluble in DMSO and ultrapure water (up to 1 mg/mL)
Storage Store lyophilized powder at -20°C. Store stock solutions in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.
Peptide Reconstitution and Handling Protocol
  • Reconstitution: To prepare a stock solution, dissolve the lyophilized this compound in sterile, ultrapure water or DMSO to a concentration of 1 mg/mL. For peptides that are difficult to dissolve, brief sonication or warming to 37°C may aid in solubilization.

  • Sterilization: For in vitro cell culture experiments, sterile filter the peptide solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain peptide integrity.

Immunological Properties and Data

The this compound is a class I (H-2Kb)-restricted peptide epitope of ovalbumin. Its primary use in immunology stems from its role as a weak agonist for the OT-I TCR, which is specific for the SIINFEKL peptide presented by H-2Kb. This characteristic allows researchers to study the effects of TCR signal strength on T-cell fate and function.

MHC Class I Binding and T-Cell Receptor Interaction

The binding of the peptide to the MHC class I molecule is a prerequisite for T-cell recognition. The affinity of this interaction is a key determinant of the peptide's immunogenicity. While the precise dissociation constant (Kd) for the SIIGFEKL-H-2Kb interaction is not consistently reported across the literature, it is established to have a lower affinity than the high-affinity SIINFEKL peptide. For comparison, the Kd for SIINFEKL binding to H-2Kb has been reported in the nanomolar range.

Table 2: Comparative Immunological Data of OVA Peptides

PeptideSequenceMHC Binding Affinity (to H-2Kb)OT-I TCR InteractionT-Cell ResponseReference
OVA (SIINFEKL) SIINFEKLHigh (Kd in nM range)High-affinity agonistStrong activation, proliferation, and cytokine release
OVA G4 SIIGFEKLLower affinity than SIINFEKLLow-affinity agonistWeaker and delayed activation, reduced proliferation and cytokine release compared to SIINFEKL

Note: Specific Kd and EC50 values can vary between experimental systems and measurement techniques.

T-Cell Activation

Stimulation of OT-I CD8+ T cells with the this compound results in a qualitatively similar but quantitatively reduced response compared to the parent SIINFEKL peptide. This includes delayed upregulation of activation markers such as CD69 and reduced proliferation and cytokine production (e.g., IFN-γ).

Experimental Protocols

This section provides detailed protocols for the use of this compound in common immunological assays.

In Vivo Immunization of Mice

This protocol describes a general procedure for immunizing C57BL/6 mice to elicit an OVA G4-specific CD8+ T-cell response.

Materials:

  • This compound

  • Sterile PBS

  • Adjuvant (e.g., Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for boosting, or TLR agonists like CpG-ODN or Poly(I:C))

  • Syringes and needles (27-30 gauge)

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Peptide-Adjuvant Emulsion Preparation:

    • Dissolve this compound in sterile PBS to a concentration of 1 mg/mL.

    • To prepare the emulsion, mix the peptide solution with the adjuvant at a 1:1 ratio. For example, mix 100 µL of peptide solution with 100 µL of CFA.

    • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

  • Immunization:

    • The typical dose of peptide per mouse is 10-100 µg.

    • Administer the immunization via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection. For s.c. injection, inject 50 µL of the emulsion into each of two sites at the base of the tail.

  • Boosting:

    • Booster immunizations can be given 7-14 days after the primary immunization.

    • For boosting, prepare the peptide emulsion with IFA instead of CFA.

  • Analysis of Immune Response:

    • T-cell responses can be analyzed 7-10 days after the final immunization.

    • Spleens and lymph nodes can be harvested for in vitro restimulation and analysis by ELISpot or flow cytometry.

Commonly Used Adjuvants for Peptide Immunization:

  • Freund's Adjuvant (CFA/IFA): A water-in-oil emulsion that creates a depot of antigen for slow release and contains heat-killed Mycobacterium tuberculosis (in CFA) to stimulate a strong inflammatory response.

  • Toll-like Receptor (TLR) Agonists:

    • CpG-ODN 1826: A TLR9 agonist that mimics bacterial DNA and induces a Th1-biased immune response.

    • Poly(I:C): A TLR3 agonist that mimics viral dsRNA and also promotes a Th1 response.

  • Aluminum Salts (Alum): Generally promotes a Th2-biased response.

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF): Enhances the immunogenicity of vaccines by modulating the number and maturity of dendritic cells.

In Vitro Stimulation of OT-I Splenocytes

This protocol describes the in vitro stimulation of splenocytes from OT-I transgenic mice to assess T-cell activation.

Materials:

  • Spleen from an OT-I mouse

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol (R10 medium)

  • This compound stock solution (1 mg/mL)

  • 96-well flat-bottom culture plates

  • Cell counting chamber or automated cell counter

  • Trypan blue solution

Procedure:

  • Splenocyte Preparation:

    • Aseptically harvest the spleen from an OT-I mouse and place it in a petri dish containing R10 medium.

    • Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer for 2-5 minutes at room temperature.

    • Wash the splenocytes twice with R10 medium by centrifugation (300 x g for 5 minutes).

    • Resuspend the cells in R10 medium and perform a cell count using a hemocytometer and trypan blue to assess viability.

  • Cell Plating and Stimulation:

    • Adjust the cell concentration to 2 x 10^6 cells/mL in R10 medium.

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of the this compound in R10 medium. A typical concentration range for stimulation is 10⁻⁸ to 10⁻² µg/mL.

    • Add 100 µL of the diluted peptide solutions to the wells containing splenocytes. Include a "no peptide" control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

  • Analysis:

    • After incubation, cell proliferation can be assessed by [³H]-thymidine incorporation or CFSE dilution.

    • Supernatants can be collected to measure cytokine levels by ELISA.

    • Cells can be harvested for analysis of activation markers or intracellular cytokines by flow cytometry.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.

Materials:

  • 96-well PVDF membrane ELISpot plate

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Blocking buffer (e.g., RPMI + 10% FBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Sterile PBS

  • 35% Ethanol

  • Stimulated splenocytes (from section 3.2)

Procedure:

  • Plate Coating:

    • Activate the PVDF membrane by adding 15 µL of 35% ethanol to each well for 1 minute.

    • Wash the plate 3 times with 200 µL/well of sterile PBS.

    • Coat each well with 100 µL of the capture antibody diluted in sterile PBS (typically 5-15 µg/mL).

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • The next day, wash the plate 3 times with sterile PBS.

    • Block the membrane by adding 200 µL/well of blocking buffer.

    • Incubate for at least 2 hours at 37°C.

  • Cell Incubation:

    • Wash the plate 3 times with sterile PBS.

    • Add 100 µL of the splenocyte suspension (at an appropriate cell density, e.g., 2-5 x 10^5 cells/well) to each well.

    • Add 100 µL of the this compound at the desired stimulation concentration.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate 6 times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody diluted in wash buffer with 1% BSA.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 6 times with wash buffer.

    • Add 100 µL of the streptavidin-enzyme conjugate.

    • Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate 6 times with wash buffer, followed by 3 final washes with PBS.

    • Add 100 µL of the substrate solution to each well.

    • Monitor spot development (typically 5-30 minutes).

    • Stop the reaction by washing the plate thoroughly with deionized water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Flow Cytometry for Intracellular Cytokine Staining

This protocol allows for the identification and quantification of OVA G4-specific CD8+ T cells producing IFN-γ.

Materials:

  • Stimulated splenocytes

  • FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD8a (e.g., clone 53-6.7)

    • Anti-mouse CD3e (e.g., clone 145-2C11)

    • Anti-mouse IFN-γ (e.g., clone XMG1.2)

    • Viability dye (e.g., Zombie Aqua™ or LIVE/DEAD™ Fixable Dead Cell Stain)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Protein Transport Inhibition:

    • Stimulate splenocytes with this compound as described in section 3.2.

    • For the last 4-6 hours of the culture, add Brefeldin A (e.g., 1 µg/mL) or Monensin to the wells to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain for cell surface markers by incubating the cells with a cocktail of anti-CD3, anti-CD8, and a viability dye for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-IFN-γ antibody.

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo™). Gate on live, single cells, then on CD3+CD8+ T cells, and finally determine the percentage of IFN-γ+ cells.

Table 3: Recommended Antibody Clones for Flow Cytometry

TargetFluorochrome (Example)CloneSupplier (Example)
CD3eAPC145-2C11BioLegend
CD8aPE-Cy753-6.7BioLegend
IFN-γFITCXMG1.2BioLegend
Viability DyeN/AZombie Aqua™BioLegend

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to OVA G4 can aid in understanding its mechanism of action.

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which an exogenous peptide like OVA G4 can be presented by MHC class I molecules, a process known as cross-presentation.

MHC_Class_I_Presentation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OVA G4 OVA G4 Endocytosed OVA G4 Endocytosed OVA G4 OVA G4->Endocytosed OVA G4 Endocytosis Proteasome Proteasome Endocytosed OVA G4->Proteasome Transport to Cytosol Peptides Peptides Proteasome->Peptides Degradation TAP TAP Peptides->TAP Transport MHC I MHC I TAP->MHC I Peptide Loading Peptide-MHC I Complex Peptide-MHC I Complex MHC I->Peptide-MHC I Complex Surface Peptide-MHC I Peptide-MHC I Complex Peptide-MHC I Complex->Surface Peptide-MHC I Transport to Cell Surface Surface Peptide-MHC I->Cell Surface

Caption: MHC Class I Cross-Presentation Pathway for this compound.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the OVA G4-H-2Kb complex, the OT-I TCR initiates a signaling cascade leading to T-cell activation.

TCR_Signaling cluster_apc APC Surface cluster_tcell T-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC OVA G4-H-2Kb TCR TCR pMHC->TCR CD8 CD8 pMHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCg1 LAT->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ras-MAPK Ras-MAPK Pathway DAG->Ras-MAPK Ca++ Ca²⁺ IP3->Ca++ Release from ER NF-kB NF-κB PKC->NF-kB Calcineurin Calcineurin Ca++->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Transcription Cytokine Gene Transcription NFAT->Gene Transcription AP-1 AP-1 Ras-MAPK->AP-1 AP-1->Gene Transcription NF-kB->Gene Transcription Experimental_Workflow cluster_invivo In Vivo cluster_invitro In Vitro / Ex Vivo cluster_analysis Analysis Immunization Immunize C57BL/6 Mice with OVA G4 + Adjuvant Harvest Harvest Spleen/ Lymph Nodes (Day 7-10) Immunization->Harvest Cell_Prep Prepare Single-Cell Suspension Harvest->Cell_Prep Restimulation Restimulate with This compound Cell_Prep->Restimulation ELISpot ELISpot Assay (IFN-γ, etc.) Restimulation->ELISpot Flow_Cytometry Flow Cytometry (Intracellular Cytokine Staining, Activation Markers) Restimulation->Flow_Cytometry Proliferation Proliferation Assay (CFSE, [³H]-thymidine) Restimulation->Proliferation

References

An In-depth Technical Guide to the OVA G4 Peptide and its Interaction with MHC Class I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of peptide-Major Histocompatibility Complex (MHC) class I interactions is fundamental to understanding cellular immunity and is a cornerstone of vaccine development and cancer immunotherapy. The ovalbumin (OVA) peptide SIINFEKL (OVA 257-264) presented by the murine MHC class I molecule H-2Kb is a canonical model system for studying CD8+ T-cell responses. Altered peptide ligands (APLs) derived from SIINFEKL are invaluable tools for dissecting the molecular mechanisms of T-cell receptor (TCR) recognition and activation. This technical guide focuses on the OVA G4 peptide, an APL of SIINFEKL with the sequence SIIGFEKL, providing a comprehensive overview of its binding to H-2Kb and the downstream immunological consequences.

The this compound is a variant of the agonist ovalbumin (OVA) peptide SIINFEKL (257-264).[1][2] This peptide binds to the mouse MHC class I molecule H-2Kb.[1][2] The G4 variant, with a glycine substitution for asparagine at position 4, exhibits a significantly lower binding affinity for the OT-I T-cell receptor compared to the native SIINFEKL peptide.[3] This characteristic makes it a valuable tool for studying the impact of binding affinity on T-cell activation and effector functions.

Data Presentation: Quantitative Analysis of Peptide-MHC Class I Binding

Peptide SequenceMHC AlleleBinding AssayReported Value (IC50/Kd)Reference
SIINFEKL (Native OVA)H-2KbRadioactive Peptide Binding Assay1.2 ± 1.3 nM (IC50)
β3-Ile2-SIINFEKL (Analogue)H-2KbRadioactive Peptide Binding Assay1428 ± 1.4 nM (IC50)

Note: The IC50 value for the β3-Ile2-SIINFEKL analogue, which has a modification at a different position, provides a quantitative illustration of how a single amino acid change can drastically reduce binding affinity to H-2Kb, a principle that applies to the G4 substitution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in immunology. The following sections provide protocols for key assays used to characterize the binding of OVA G4 to H-2Kb and the subsequent T-cell response.

MHC Class I Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.

Objective: To determine the relative binding affinity of the this compound to H-2Kb.

Cell Line: RMA-S (a murine lymphoma cell line deficient in Transporter associated with Antigen Processing, TAP).

Materials:

  • RMA-S cells

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • SIINFEKL peptide (positive control)

  • OVA G4 (SIIGFEKL) peptide (experimental peptide)

  • Irrelevant peptide (negative control)

  • Phosphate-Buffered Saline (PBS)

  • FITC-conjugated anti-H-2Kb antibody

  • Flow cytometer

Protocol:

  • Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.

  • Seed RMA-S cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Incubate the cells overnight at 26°C to promote the accumulation of empty H-2Kb molecules on the cell surface.

  • Prepare serial dilutions of the SIINFEKL, OVA G4, and irrelevant peptides in serum-free RPMI-1640.

  • Add the diluted peptides to the respective wells of the RMA-S cell plate.

  • Incubate the plate for 4 hours at 37°C to allow for peptide binding and stabilization of H-2Kb.

  • Wash the cells twice with cold PBS.

  • Stain the cells with a FITC-conjugated anti-H-2Kb antibody for 30 minutes on ice.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of H-2Kb staining. An increase in MFI compared to the negative control indicates peptide binding.

OT-I T-Cell Activation Assay

This assay measures the ability of peptide-pulsed antigen-presenting cells (APCs) to activate OVA-specific CD8+ T-cells from OT-I transgenic mice.

Objective: To assess the potency of the this compound in activating OT-I T-cells.

Materials:

  • Splenocytes from OT-I transgenic mice

  • Antigen-presenting cells (APCs), e.g., splenocytes from C57BL/6 mice

  • Complete RPMI-1640 medium

  • SIINFEKL peptide

  • OVA G4 (SIIGFEKL) peptide

  • Mitomycin C (for treating APCs)

  • Anti-CD69, anti-IFN-γ, and anti-TNF-α antibodies (for flow cytometry)

  • Brefeldin A

  • Cell proliferation dye (e.g., CFSE)

Protocol:

  • Isolate splenocytes from OT-I mice and C57BL/6 mice.

  • Treat C57BL/6 splenocytes (APCs) with Mitomycin C to prevent their proliferation.

  • Pulse the treated APCs with varying concentrations of SIINFEKL or OVA G4 peptides for 2 hours at 37°C.

  • Wash the pulsed APCs to remove unbound peptide.

  • Label OT-I splenocytes with a cell proliferation dye, if assessing proliferation.

  • Co-culture the OT-I splenocytes with the peptide-pulsed APCs in a 96-well plate at a suitable effector-to-target ratio (e.g., 10:1).

  • For cytokine production analysis, add Brefeldin A for the last 4-6 hours of a 6-hour incubation.

  • For proliferation analysis, incubate the co-culture for 72 hours.

  • Harvest the cells and stain for surface markers (e.g., CD8, CD69) and intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of activated (CD69+) T-cells, cytokine-producing T-cells, or the extent of T-cell proliferation based on dye dilution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound and MHC class I binding.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC (H-2Kb + SIIGFEKL) TCR OT-I TCR pMHC->TCR Binding Lck Lck TCR->Lck Activation CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK PKC PKCθ DAG->PKC NFAT NFAT Ca->NFAT AP1 AP-1 Ras_MAPK->AP1 NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: TCR Signaling Pathway upon pMHC Engagement.

MHC_Stabilization_Workflow start Start: RMA-S Cells culture_26C Overnight culture at 26°C (Accumulate empty H-2Kb) start->culture_26C peptide_incubation Incubate with peptides (SIINFEKL, SIIGFEKL, Control) culture_26C->peptide_incubation culture_37C Incubate at 37°C (Stabilization) peptide_incubation->culture_37C staining Stain with anti-H-2Kb Ab culture_37C->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end End: Quantify H-2Kb Expression flow_cytometry->end

Caption: MHC Class I Stabilization Assay Workflow.

T_Cell_Activation_Workflow start Start: Isolate OT-I Splenocytes & APCs pulse_apc Pulse APCs with Peptides (SIINFEKL, SIIGFEKL) start->pulse_apc coculture Co-culture OT-I cells with pulsed APCs pulse_apc->coculture incubation Incubate (6h for cytokines, 72h for proliferation) coculture->incubation staining Stain for activation markers and/or cytokines incubation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end End: Quantify T-cell activation/proliferation flow_cytometry->end

References

Methodological & Application

Application Notes and Protocols for OVA G4 Peptide in In Vitro T Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) G4 peptide, with the amino acid sequence SIIGFEKL, is a well-characterized altered peptide ligand (APL) derived from the immunodominant SIINFEKL (OVA257-264) peptide.[1][2][3] The G4 variant exhibits a lower affinity for the H-2Kb major histocompatibility complex (MHC) class I molecule, leading to a weaker and more transient interaction with the T cell receptor (TCR) of OT-I CD8+ T cells.[4][5] This property makes the OVA G4 peptide an invaluable tool for studying the threshold of T cell activation, T cell receptor signaling, and the consequences of suboptimal T cell stimulation. These application notes provide detailed protocols for the use of this compound in in vitro T cell stimulation assays, with a focus on comparative analysis with the high-affinity SIINFEKL peptide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in in vitro T cell stimulation assays, with comparative data for the high-affinity SIINFEKL peptide where available.

ParameterThis compound (Low Affinity)SIINFEKL Peptide (High Affinity)Notes
Sequence SIIGFEKLSIINFEKLThe G4 variant has a Glycine substitution for Asparagine at position 4.
MHC Restriction H-2KbH-2KbBoth peptides are presented by the murine MHC class I molecule H-2Kb.
Target T cells OT-I CD8+ T cellsOT-I CD8+ T cellsOT-I transgenic mice express a TCR specific for the OVA257-264 peptide presented by H-2Kb.
Typical Concentration for Pulsing Antigen Presenting Cells (APCs) 1 µM - 10 µM10 nM - 1 µMHigher concentrations of G4 are required to elicit a response compared to SIINFEKL.
Incubation Time for APC Pulsing 1 - 4 hours30 minutes - 2 hoursLonger incubation may be necessary for lower affinity peptides.
T Cell to APC Ratio 1:1 to 10:1 (T cell:APC)1:1 to 10:1 (T cell:APC)The optimal ratio should be determined empirically for each specific assay.
Incubation Time for T Cell Stimulation 24 - 72 hours24 - 72 hoursDependent on the specific assay (e.g., cytokine production, proliferation).
Expected IFN-γ Production Low to undetectableHighStimulation with 1 µM G4 peptide for 4 hours resulted in no detectable IFN-γ production by OT-I CTLs.
Expected Cytotoxicity LowHighG4-pulsed target cells are killed poorly by OT-I CTLs compared to SIINFEKL-pulsed cells.
ERK Activation Weak and transientStrong and sustainedG4 stimulation leads to weaker phosphorylation of key signaling molecules like ERK.

Signaling Pathways and Experimental Workflows

T Cell Receptor (TCR) Signaling Pathway

The engagement of the TCR by the peptide-MHC complex initiates a cascade of intracellular signaling events. With a low-affinity ligand like OVA G4, the signaling is typically weaker and more transient compared to a high-affinity ligand.

TCR_Signaling TCR Signaling Pathway: High vs. Low Affinity Ligands cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->Lck pMHC_high pMHC (High Affinity) SIINFEKL-H-2Kb pMHC_high->TCR Strong, Stable Interaction pMHC_low pMHC (Low Affinity) OVA G4-H-2Kb pMHC_low->TCR Weak, Transient Interaction ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activation PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAPK MAPK Pathway (ERK) LAT_SLP76->MAPK NFkB NF-κB Pathway PLCg1->NFkB NFAT NFAT Pathway PLCg1->NFAT Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) MAPK->Cytokine_Production Strong Activation MAPK->Cytokine_Production Weak Activation Proliferation T Cell Proliferation NFkB->Proliferation Strong Activation NFkB->Proliferation Weak Activation Cytotoxicity Cytotoxicity NFAT->Cytotoxicity Strong Activation NFAT->Cytotoxicity Weak Activation

Caption: TCR signaling cascade initiated by high vs. low affinity pMHC ligands.

Experimental Workflow for In Vitro T Cell Stimulation

The following diagram outlines the general workflow for an in vitro T cell stimulation assay using peptide-pulsed APCs.

T_Cell_Stimulation_Workflow Experimental Workflow for In Vitro T Cell Stimulation cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Isolate_APCs Isolate Antigen Presenting Cells (APCs) (e.g., Splenocytes, DCs) Pulse_APCs Pulse APCs with Peptide Isolate_APCs->Pulse_APCs Isolate_T_cells Isolate OT-I CD8+ T Cells Co_culture Co-culture Pulsed APCs and OT-I T Cells Isolate_T_cells->Co_culture Peptide_Prep Prepare OVA G4 and Control Peptides Peptide_Prep->Pulse_APCs Pulse_APCs->Co_culture Proliferation_Assay Proliferation Assay (e.g., CFSE dilution) Co_culture->Proliferation_Assay Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA, ELISpot) Co_culture->Cytokine_Assay ICS_Assay Intracellular Cytokine Staining (ICS) for Flow Cytometry Co_culture->ICS_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Cr-release) Co_culture->Cytotoxicity_Assay

Caption: General workflow for in vitro T cell stimulation and analysis.

Experimental Protocols

Protocol 1: In Vitro Stimulation of OT-I T Cells with Peptide-Pulsed Splenocytes for Cytokine Analysis

This protocol describes the stimulation of naive OT-I CD8+ T cells with peptide-pulsed splenocytes and subsequent analysis of cytokine production by intracellular cytokine staining (ICS) and flow cytometry.

Materials:

  • This compound (SIIGFEKL)

  • SIINFEKL Peptide (Positive Control)

  • Splenocytes from C57BL/6 mice (as APCs)

  • Spleen and lymph nodes from OT-I transgenic mice

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • 2-Mercaptoethanol

  • ACK lysing buffer

  • CD8a+ T Cell Isolation Kit

  • Brefeldin A and Monensin

  • Fixable Viability Dye

  • Anti-CD8, Anti-CD44, Anti-IFN-γ, Anti-TNF-α antibodies for flow cytometry

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer

Procedure:

  • Preparation of Antigen Presenting Cells (APCs): a. Euthanize a C57BL/6 mouse and aseptically harvest the spleen. b. Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. c. Lyse red blood cells using ACK lysing buffer for 5 minutes at room temperature. d. Wash the splenocytes with complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol). e. Count viable cells and resuspend to a concentration of 1 x 107 cells/mL.

  • Peptide Pulsing of APCs: a. Aliquot the splenocyte suspension into tubes. b. Add this compound to a final concentration of 1 µM. For the positive control, add SIINFEKL peptide to a final concentration of 100 nM. Include a no-peptide control. c. Incubate for 2 hours at 37°C in a 5% CO2 incubator. d. Wash the peptide-pulsed splenocytes three times with complete RPMI medium to remove excess peptide. e. Resuspend the pulsed APCs to a final concentration of 2 x 106 cells/mL.

  • Isolation of OT-I CD8+ T Cells: a. Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse as described in steps 1a-1d. b. Isolate CD8+ T cells using a negative selection magnetic isolation kit according to the manufacturer's instructions. c. Assess purity by flow cytometry (should be >90% CD8+). d. Resuspend the purified OT-I T cells to a concentration of 2 x 106 cells/mL in complete RPMI medium.

  • Co-culture and Stimulation: a. In a 96-well round-bottom plate, add 100 µL of the pulsed APC suspension (2 x 105 cells). b. Add 100 µL of the purified OT-I T cell suspension (2 x 105 cells) to each well for a 1:1 ratio. c. Incubate the plate at 37°C in a 5% CO2 incubator.

  • Intracellular Cytokine Staining (ICS): a. After 2 hours of co-culture, add Brefeldin A (1 µg/mL) and Monensin (2 µM) to each well to inhibit cytokine secretion. b. Continue to incubate for an additional 4-6 hours. c. Harvest the cells and wash with FACS buffer. d. Stain for cell surface markers (e.g., Fixable Viability Dye, Anti-CD8, Anti-CD44) for 30 minutes at 4°C. e. Wash the cells with FACS buffer. f. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. g. Stain for intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α) for 30 minutes at room temperature. h. Wash the cells with permeabilization buffer and then with FACS buffer. i. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Protocol 2: T Cell Proliferation Assay using CFSE Dilution

This protocol outlines the measurement of T cell proliferation in response to this compound stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Same as Protocol 1, with the addition of CFSE.

Procedure:

  • Preparation of APCs and Peptide Pulsing:

    • Follow steps 1 and 2 from Protocol 1.

  • Isolation and CFSE Labeling of OT-I T Cells: a. Isolate OT-I CD8+ T cells as described in step 3 of Protocol 1. b. Resuspend the T cells in pre-warmed PBS at a concentration of 1 x 107 cells/mL. c. Add CFSE to a final concentration of 5 µM. d. Incubate for 10 minutes at 37°C, protected from light. e. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. f. Wash the cells twice with complete RPMI medium. g. Resuspend the CFSE-labeled OT-I T cells to a concentration of 2 x 106 cells/mL.

  • Co-culture: a. In a 96-well round-bottom plate, add 100 µL of the pulsed APC suspension (2 x 105 cells). b. Add 100 µL of the CFSE-labeled OT-I T cell suspension (2 x 105 cells) to each well. c. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Stain for cell surface markers (e.g., Fixable Viability Dye, Anti-CD8). c. Wash the cells and resuspend in FACS buffer. d. Acquire data on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE. e. Analyze the data by gating on live, single, CD8+ T cells and observing the dilution of the CFSE signal as a measure of cell division.

Conclusion

The this compound is a critical reagent for dissecting the nuances of T cell activation. Its lower affinity for the OT-I TCR compared to the canonical SIINFEKL peptide allows for the investigation of T cell responses to suboptimal stimulation. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize the this compound in their in vitro T cell stimulation assays, ultimately contributing to a deeper understanding of T cell biology and immunology.

References

Application Notes and Protocols for In Vivo Use of OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA G4 peptide, with the sequence SIIGFEKL, is a variant of the well-characterized immunodominant ovalbumin peptide epitope, SIINFEKL (OVA 257-264).[1][2][3] Like its parent peptide, OVA G4 is a potent model antigen in immunology, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][4] This makes it an invaluable tool for a wide range of in vivo applications, including the development and testing of novel vaccine adjuvants, preclinical evaluation of cancer immunotherapies, and fundamental studies of T-cell activation, tolerance, and memory.

These application notes provide detailed protocols for the preparation, formulation, and in vivo administration of the this compound in common experimental models.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyDescription
Sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL)
Molecular Formula C43H71N9O12
Molecular Weight 906.08 g/mol
MHC Restriction H-2Kb (mouse)
Purity >95% (recommended for in vivo use)
Solubility Soluble in sterile, endotoxin-free water, PBS, or DMSO.
Storage Lyophilized powder should be stored at -20°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Table 2: Example Protocols for In Vivo Administration of OVA G4 (or SIINFEKL) Peptide
ApplicationAnimal ModelPeptide DoseAdjuvant / FormulationAdministration RouteTypical Readout
CTL Priming C57BL/650-100 µgEmulsified 1:1 in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) + 20 µg CpG ODNSubcutaneous (s.c.)IFN-γ ELISpot, Tetramer Staining
Adoptive Transfer C57BL/6 + OT-I T-cells50-100 µgEmulsified 1:1 in CFA/IFASubcutaneous (s.c.)T-cell proliferation (CFSE), activation marker expression (CD44, CD69), cytokine production
Therapeutic Tumor Model C57BL/6 bearing B16-OVA or E.G7-OVA tumors50-100 µgIFA + 20 µg CpG ODN; or Poly(I:C) + anti-CD40 mAbSubcutaneous (s.c.) or Intravenous (i.v.)Tumor growth inhibition, survival analysis, analysis of tumor-infiltrating lymphocytes (TILs)
Intratumoral Injection C57BL/6 bearing established tumors10-50 µgIn sterile PBS or emulsified in IFAIntratumoral (i.t.)Tumor regression, enhanced CTL infiltration and function

Signaling and Experimental Workflow Diagrams

MHC_Class_I_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_ER cluster_TCell CD8+ T-Cell peptide This compound proteasome Proteasome tap TAP Transporter proteasome->tap Peptide Fragments mhc MHC Class I (H-2Kb) tap->mhc Loading er Endoplasmic Reticulum golgi Golgi mhc->golgi vesicle Vesicle golgi->vesicle surface_mhc Peptide-MHC Complex on cell surface vesicle->surface_mhc Transport tcr T-Cell Receptor (TCR) surface_mhc->tcr Signal 1: Recognition cd8 CD8 surface_mhc->cd8 Co-receptor Binding label_info Note: Exogenous peptides like OVA G4 can also be loaded directly onto surface MHC-I molecules. activation T-Cell Activation tcr->activation cd8->activation downstream Proliferation, Cytokine Release (IFN-γ), Cytotoxicity activation->downstream

Caption: MHC Class I antigen presentation pathway for this compound.

Experimental_Workflow arrow d0 Day 0: Tumor Inoculation (e.g., B16-OVA, s.c.) d6 Day 6: Tumors Palpable Randomize Mice d0->d6 d7 Day 7: Prime Vaccination (Peptide + Adjuvant, s.c.) d6->d7 d14 Day 14: Boost Vaccination (Peptide + Adjuvant, s.c.) d7->d14 monitor Monitor Tumor Growth (Every 2-3 days) d7->monitor d14->monitor endpoint Endpoint Analysis: - Tumor Volume - Survival Analysis - Isolate Splenocytes/TILs monitor->endpoint

Caption: Workflow for a therapeutic tumor vaccine experiment.

Experimental Protocols

Note: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines. Use endotoxin-free reagents and sterile techniques for all in vivo preparations.

Protocol 1: Reconstitution and Formulation of this compound with Adjuvant

This protocol describes the preparation of an this compound vaccine emulsified with Incomplete Freund's Adjuvant (IFA) and CpG oligodeoxynucleotides (CpG ODN). This formulation is robust for inducing CD8+ T-cell responses.

Materials:

  • Lyophilized this compound

  • Endotoxin-free sterile PBS or saline

  • Incomplete Freund's Adjuvant (IFA)

  • CpG ODN 1826 (Class B, mouse specific)

  • Two 1 mL Luer-lock syringes

  • One Luer-lock connector (emulsifying needle)

  • Sterile microcentrifuge tubes

Procedure:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

    • Reconstitute the peptide in sterile, endotoxin-free PBS to a stock concentration of 1-2 mg/mL. For example, dissolve 1 mg of peptide in 1 mL of PBS for a 1 mg/mL solution.

    • Vortex gently to ensure complete dissolution. Aliquot and store at -80°C.

  • Vaccine Preparation (for a final volume of 200 µL per mouse):

    • In a sterile microcentrifuge tube, prepare the aqueous phase for one mouse:

      • 50-100 µL of this compound stock (e.g., 50 µL of a 1 mg/mL stock for a 50 µg dose).

      • 10 µL of CpG ODN stock (e.g., from a 2 mg/mL stock for a 20 µg dose).

      • Add sterile PBS to bring the total aqueous volume to 100 µL.

    • Vortex the aqueous phase gently.

  • Emulsification:

    • Draw the 100 µL aqueous phase into one 1 mL syringe.

    • Draw 100 µL of IFA into the second 1 mL syringe. Avoid introducing air bubbles.

    • Connect the two syringes using a Luer-lock connector.

    • Force the contents back and forth between the syringes for 5-10 minutes until a thick, white emulsion is formed.

    • To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a cohesive drop.

    • Consolidate the entire emulsion into one syringe and replace the connector with a sterile needle (e.g., 27-gauge) for injection. Prepare fresh for each experiment.

Protocol 2: In Vivo CTL Priming and Analysis

This protocol describes a prime-boost vaccination schedule in C57BL/6 mice to elicit a primary OVA G4-specific CD8+ T-cell response.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Prepared OVA G4 vaccine emulsion (from Protocol 1)

  • Insulin or tuberculin syringes with 27-gauge needles

  • Reagents for ELISpot or flow cytometry (e.g., H-2Kb/SIINFEKL tetramers, anti-CD8, anti-IFN-γ antibodies)

Procedure:

  • Primary Vaccination (Day 0):

    • Immunize mice by injecting 100-200 µL of the peptide/adjuvant emulsion subcutaneously (s.c.) at the base of the tail.

    • Include a control group receiving adjuvant emulsified with PBS only.

  • Booster Vaccination (Day 14):

    • Administer a second immunization identical to the first. For the boost, IFA is typically used instead of CFA if CFA was used for the prime.

  • Analysis of T-Cell Response (Day 21):

    • Euthanize mice and harvest spleens into complete RPMI medium.

    • Prepare single-cell suspensions of splenocytes.

    • For Tetramer Staining: Stain cells with an H-2Kb/SIINFEKL-tetramer and antibodies against surface markers like CD8 and CD44, then analyze by flow cytometry.

    • For IFN-γ ELISpot: Add splenocytes to an IFN-γ ELISpot plate and stimulate them in vitro with 1 µg/mL of this compound for 18-24 hours. Develop the plate according to the manufacturer's instructions to quantify antigen-specific, IFN-γ-secreting cells.

Protocol 3: Therapeutic Tumor Vaccine Model

This protocol outlines the use of the OVA G4 vaccine to treat established tumors in mice.

Materials:

  • C57BL/6 mice

  • OVA-expressing tumor cells (e.g., B16-F10-OVA melanoma, E.G7-OVA lymphoma)

  • Prepared OVA G4 vaccine emulsion

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation (Day 0):

    • Inject 3x10^5 to 5x10^5 tumor cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.

  • Treatment Initiation (approx. Day 6-7):

    • Once tumors become palpable (approx. 30-50 mm³), randomize mice into treatment and control groups.

    • Administer the first (prime) vaccination as described in Protocol 2. The injection should be contralateral to the tumor site to promote systemic immunity.

  • Booster Vaccination and Monitoring:

    • Administer a booster vaccination 7-10 days after the prime.

    • Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length × Width²)/2.

    • Monitor mice for overall health and humane endpoints (e.g., tumor size exceeding 2000 mm³, ulceration).

  • Endpoint Analysis:

    • Compare tumor growth curves and survival rates between vaccinated and control groups.

    • At the experimental endpoint, tumors and spleens can be harvested to analyze the frequency and function of tumor-infiltrating and systemic OVA G4-specific T cells.

Protocol 4: Intratumoral Administration of this compound

This protocol is designed to directly increase the antigenicity of tumor cells in vivo, making them better targets for existing or adoptively transferred CTLs.

Materials:

  • Mice with established tumors (as in Protocol 3)

  • This compound reconstituted in sterile, endotoxin-free PBS (e.g., at 1 mg/mL)

  • Hamilton or insulin syringe with a 30-gauge needle

Procedure:

  • Model Setup:

    • This protocol is most effective when mice already have a population of OVA-specific T-cells, either from a prior vaccination (as in Protocol 2) or from the adoptive transfer of OT-I T-cells.

  • Peptide Preparation:

    • Dilute the reconstituted this compound in sterile PBS to a suitable concentration. A dose of 10-50 µg in a small volume (20-50 µL) is a reasonable starting point.

  • Intratumoral Injection:

    • Carefully insert the needle into the center of the established tumor mass.

    • Slowly inject the 20-50 µL peptide solution.

    • Injections can be repeated every 3-4 days for a series of treatments.

  • Monitoring and Analysis:

    • Monitor tumor growth as described previously. A significant delay in growth or complete regression compared to control mice (injected with PBS) indicates efficacy.

    • Analyze tumor-infiltrating lymphocytes (TILs) for an increase in the number and activation state of CD8+ T cells.

References

Application Notes and Protocols: OVA G4 Peptide Hydrogel for Vaccine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide hydrogels are emerging as a promising platform for vaccine delivery due to their biocompatibility, biodegradability, and ability to act as a depot for sustained antigen release, thereby enhancing the immune response. The OVA G4 peptide, a variant of the immunodominant SIINFEKL peptide from ovalbumin, is known for its capacity to form stable hydrogels.[1][2] These hydrogels can serve as a potent adjuvant, a substance that enhances the body's immune response to an antigen. This document provides detailed protocols for the preparation, characterization, and in vivo application of this compound hydrogels in vaccine studies.

Data Presentation

Table 1: Physicochemical Properties of Self-Assembling Ovalbumin-Derived Peptide Hydrogels
PropertyDescriptionTypical ValuesAnalytical Method
Appearance Transparent to slightly opaque hydrogel-Visual Inspection
Peptide Concentration Concentration of this compound required for gelation1-5% (w/v)-
Gelation Time Time required for the peptide solution to form a stable hydrogelMinutes to hoursInversion Test, Rheometry
Storage Modulus (G') A measure of the elastic properties of the hydrogel1 - 10 kPaRheometry
Loss Modulus (G'') A measure of the viscous properties of the hydrogel0.1 - 1 kPaRheometry
Nanofiber Morphology Structure of the self-assembled peptide fibersFibrillar networkTransmission Electron Microscopy (TEM)
Nanofiber Diameter Diameter of the individual self-assembled peptide fibers10 - 30 nmTransmission Electron Microscopy (TEM)
Table 2: Representative In Vivo Immune Response to OVA-Peptide Hydrogel Vaccines in a Murine Model
ParameterControl (PBS)Soluble OVA PeptideOVA-Peptide Hydrogel
Anti-OVA IgG Titer (Day 14) < 1001,000 - 5,00050,000 - 200,000
CD8+ T-Cell Proliferation (% divided cells) < 1%5 - 15%40 - 70%
IFN-γ Secreting Splenocytes (spots/10^6 cells) < 1050 - 150300 - 800
Tumor Growth Inhibition (%) 0%10 - 30%60 - 90%

Note: The data presented in this table are representative values compiled from multiple studies on ovalbumin-derived peptide hydrogel vaccines and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel

This protocol describes the preparation of a 2% (w/v) this compound hydrogel.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Peptide Dissolution: Aseptically weigh the desired amount of this compound powder. Dissolve the peptide in sterile, deionized water to create a stock solution of 4% (w/v). Gently vortex to ensure complete dissolution.

  • Hydrogel Formation: To induce hydrogelation, mix the 4% (w/v) peptide stock solution with an equal volume of 2X sterile PBS (pH 7.4) in a sterile microcentrifuge tube. This will result in a final peptide concentration of 2% (w/v) in 1X PBS.

  • Incubation: Gently mix the solution by inverting the tube several times. Avoid vigorous vortexing which can disrupt the self-assembly process. Incubate the solution at room temperature (20-25°C) or 37°C for 30-60 minutes, or until a stable hydrogel is formed. Gel formation can be confirmed by inverting the tube; a stable gel will not flow.

  • Antigen Incorporation (Optional): If incorporating an antigen, it can be mixed with the PBS solution before it is added to the peptide stock solution. Ensure the antigen is soluble and stable in PBS.

Protocol 2: Characterization of this compound Hydrogel

This protocol outlines the characterization of the mechanical properties of the hydrogel using a rheometer.

Equipment and Materials:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • This compound hydrogel

  • Spatula

Procedure:

  • Sample Loading: Carefully place approximately 1 mL of the prepared hydrogel onto the center of the lower plate of the rheometer.

  • Geometry Setup: Lower the upper plate to a defined gap (e.g., 500 µm). Ensure the hydrogel completely fills the gap and trim any excess material from the edges.

  • Frequency Sweep: Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (e.g., 0.5%). This will determine the storage modulus (G') and loss modulus (G'').

  • Strain Sweep: Perform a strain sweep from 0.1% to 100% at a constant frequency (e.g., 10 rad/s) to determine the linear viscoelastic region of the hydrogel.

  • Data Analysis: Analyze the data to determine the storage and loss moduli, which provide information about the stiffness and viscoelastic properties of the hydrogel.

This protocol describes the visualization of the nanofibrillar structure of the hydrogel.

Equipment and Materials:

  • Transmission Electron Microscope

  • Copper grids with carbon support film

  • This compound hydrogel

  • Uranyl acetate solution (2% w/v, as a negative stain)

  • Deionized water

  • Filter paper

Procedure:

  • Sample Preparation: Dilute a small amount of the hydrogel in deionized water.

  • Grid Application: Apply a drop of the diluted hydrogel suspension onto a carbon-coated copper grid for 2-5 minutes.

  • Wicking: Carefully remove the excess liquid from the edge of the grid with a piece of filter paper.

  • Negative Staining: Apply a drop of 2% uranyl acetate solution to the grid for 1-2 minutes for negative staining.

  • Final Wicking and Drying: Remove the excess staining solution with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope to visualize the self-assembled nanofibers.

Protocol 3: In Vivo Vaccination Study in a Murine Model

This protocol provides a general framework for evaluating the efficacy of the this compound hydrogel as a vaccine adjuvant.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound hydrogel (with or without a model antigen like whole ovalbumin)

  • Control formulations (e.g., PBS, antigen in PBS)

  • Syringes and needles (e.g., 27G)

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for antibody titration

  • Flow cytometer for T-cell analysis

Procedure:

  • Animal Groups: Divide mice into experimental groups (e.g., PBS control, antigen alone, antigen + OVA G4 hydrogel). A typical group size is 5-10 mice.

  • Vaccination: Subcutaneously inject each mouse with 100 µL of the respective formulation.

  • Booster Immunization: A booster immunization can be given 14 days after the primary vaccination.

  • Blood Collection: Collect blood samples at various time points (e.g., day 14, 28, and 42 post-vaccination) to measure antigen-specific antibody titers using ELISA.

  • T-Cell Response Analysis: At a predetermined endpoint (e.g., day 42), euthanize the mice and harvest spleens. Prepare single-cell suspensions and analyze antigen-specific T-cell responses (e.g., proliferation, cytokine production) using techniques like flow cytometry or ELISpot.

  • Tumor Challenge (Optional): For cancer vaccine studies, mice can be challenged with tumor cells expressing the target antigen (e.g., B16-OVA melanoma cells) and tumor growth can be monitored.

Mandatory Visualizations

Signaling Pathway

G MyD88-Dependent NF-κB Signaling Pathway in Dendritic Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide_Hydrogel This compound Hydrogel TLR Toll-like Receptor (TLR) Peptide_Hydrogel->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Phosphorylation Cascade TRAF6 TRAF6 IRAKs->TRAF6 Phosphorylation Cascade TAK1 TAK1 Complex TRAF6->TAK1 Phosphorylation Cascade IKK IKK Complex TAK1->IKK Phosphorylation Cascade IκB IκB IKK->IκB Phosphorylates NF_κB_inactive NF-κB (inactive) IκB->NF_κB_inactive Degradation releases NF_κB_active NF-κB (active) NF_κB_nucleus NF-κB NF_κB_active->NF_κB_nucleus Translocation Gene_Expression Pro-inflammatory Cytokine Genes NF_κB_nucleus->Gene_Expression Binds to DNA Cytokines Cytokine Production (IL-6, TNF-α) Gene_Expression->Cytokines Transcription & Translation

Caption: MyD88-dependent NF-κB signaling pathway activation.

Experimental Workflow

G Experimental Workflow for OVA G4 Hydrogel Vaccine Study cluster_prep Preparation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Immunological Analysis Peptide_Synthesis This compound Synthesis Hydrogel_Formation Hydrogel Formation Peptide_Synthesis->Hydrogel_Formation Rheology Rheological Analysis Hydrogel_Formation->Rheology TEM TEM Imaging Hydrogel_Formation->TEM Vaccination Mouse Vaccination Hydrogel_Formation->Vaccination Blood_Sampling Blood Sampling Vaccination->Blood_Sampling Spleen_Harvest Spleen Harvest Vaccination->Spleen_Harvest ELISA Antibody Titer (ELISA) Blood_Sampling->ELISA Flow_Cytometry T-Cell Analysis (Flow Cytometry) Spleen_Harvest->Flow_Cytometry

Caption: Workflow for hydrogel vaccine preparation and evaluation.

References

Application Notes and Protocols for Adoptive Transfer Experiments with OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for conducting adoptive transfer experiments using the ovalbumin (OVA) G4 peptide. The information is intended for researchers in immunology, cancer biology, and drug development who are studying T-cell activation, immune tolerance, and the efficacy of immunotherapies.

The OVA G4 peptide (sequence: SIIGFEKL) is a variant of the high-affinity OVA peptide SIINFEKL (OVA257-264)[1][2]. It is characterized by a lower binding affinity to the OT-I T-cell receptor (TCR), making it a valuable tool for investigating the effects of TCR signal strength on T-cell activation, differentiation, and function[3].

Quantitative Data Summary

The following tables summarize quantitative data from representative adoptive transfer experiments involving OVA peptides. These tables are designed for easy comparison of T-cell responses to high-affinity (SIINFEKL) and lower-affinity (G4) peptides.

Table 1: In Vitro T-Cell Activation Markers

PeptideConcentrationT-Cell TypeActivation MarkerResultReference
G4100 nMOT-ICD69 Up-regulationActivation required 100-fold higher concentration than high-affinity peptide.
G4500 nMOT-ICD44 Up-regulationPercentage of CD44+ cells was less than with high-affinity peptide.
OVA257-2641 nMOT-ICD69 Up-regulationEffective activation at low concentrations.
OVA257-264N/AOT-IpSrc-family kinase (pY416)>75% of conjugates showed staining in the cSMAC.
G4N/AOT-IpSrc-family kinase (pY416)>75% of conjugates showed staining in the cSMAC, but activation is inhibited by phosphatase activity.

Table 2: In Vivo T-Cell Responses

Experimental ModelT-Cell Type TransferredImmunizationOutcome MeasureResultReference
C57BL/6 miceOT-I and OT-IIIntranasal recombinant S. gordonii expressing OVA epitopesT-cell proliferation (CFSE dilution)Significant clonal expansion of both CD4+ and CD8+ T cells in cervical lymph nodes, lung, and spleen.
B16ova tumor-bearing C57BL/6 miceOT-IAdoptive transfer on day 3 post-tumor challengeTumor Growth/SurvivalDelayed tumor emergence and a significant proportion of mice survived long-term.
B16ova tumor-bearing C57BL/6 miceOT-I and PmelCo-transfer on day 3 post-tumor challengeTumor Growth/SurvivalSignificantly improved therapy and prevention of tumor growth in most animals.
RIP-OVA miceOT-I50 µg peptide + 25 µg LPSDiabetes Induction100% diabetes induction only with suprathreshold affinity antigens.
C57BL/6 miceOT-IInfluenza A virus expressing G4OT-I ActivationFailed to induce activation of adoptively transferred naive OT-I cells.

Experimental Protocols

Protocol 1: Isolation and Preparation of T-Cells for Adoptive Transfer

This protocol describes the isolation and preparation of OVA-specific T-cells from OT-I (CD8+) or OT-II (CD4+) transgenic mice.

Materials:

  • Spleen and lymph nodes from OT-I or OT-II transgenic mice

  • EasySep™ Magnetic Nanoparticles for T-cell isolation (or similar)

  • Carboxyfluorescein diacetate succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI medium

Procedure:

  • Cell Harvest: Aseptically harvest spleens and lymph nodes from OT-I or OT-II mice.

  • Single-Cell Suspension: Prepare a single-cell suspension by mechanical disruption of the tissues in complete RPMI medium.

  • T-Cell Isolation: Isolate CD8+ T-cells (from OT-I mice) or CD4+ T-cells (from OT-II mice) by negative selection using magnetic nanoparticles according to the manufacturer's protocol. This method typically yields a purity of >95%.

  • CFSE Labeling (Optional): To track T-cell proliferation in vivo, label the isolated T-cells with CFSE. Resuspend the cells in pre-warmed PBS at a concentration of 10-20 x 106 cells/mL. Add CFSE to a final concentration of 5-10 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Washing: Wash the cells three times with sterile PBS to remove any unbound CFSE.

  • Cell Counting and Resuspension: Count the cells and resuspend them in sterile PBS at the desired concentration for injection. A typical dose for adoptive transfer is 5 x 106 cells per recipient mouse.

Protocol 2: Adoptive Transfer and In Vivo T-Cell Activation

This protocol outlines the procedure for adoptively transferring prepared T-cells into recipient mice and subsequent in vivo activation.

Materials:

  • Prepared OT-I or OT-II T-cells

  • Recipient mice (e.g., C57BL/6)

  • This compound or other OVA peptide variants

  • Adjuvant (e.g., LPS, CFA)

  • Sterile syringes and needles

Procedure:

  • Adoptive Transfer: Inject the prepared T-cells (e.g., 5 x 106 cells in 200 µL PBS) into the recipient mice. The intravenous (tail vein) route is commonly used.

  • Immunization: One day after the adoptive transfer, immunize the mice to activate the transferred T-cells. This can be achieved through various methods:

    • Peptide Injection: Inject the this compound or other peptides subcutaneously or intraperitoneally. The peptide can be administered with an adjuvant to enhance the immune response. A typical dose is 50 µg of peptide with 25 µg of LPS.

    • Recombinant Vectors: For mucosal immunization, intranasal administration of a recombinant bacterium expressing OVA epitopes can be used.

  • Monitoring: Monitor the mice for the desired experimental outcomes, such as tumor regression, autoimmune disease development, or signs of an immune response.

Protocol 3: Assessment of In Vivo T-Cell Response

This protocol details methods to analyze the T-cell response in recipient mice following adoptive transfer and immunization.

Materials:

  • Spleen, lymph nodes, and other relevant tissues from recipient mice

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-CD4, anti-CD44, anti-CD69)

  • Reagents for ELISPOT or ELISA assays (e.g., capture and detection antibodies for IFN-γ)

  • OVA peptides for in vitro restimulation

Procedure:

  • Tissue Harvest: At a predetermined time point after immunization (e.g., 3-5 days), euthanize the mice and harvest spleens, draining lymph nodes, and other tissues of interest.

  • Flow Cytometry:

    • Prepare single-cell suspensions from the harvested tissues.

    • Stain the cells with fluorescently labeled antibodies to identify the adoptively transferred T-cells and assess their activation status (e.g., up-regulation of CD44 and CD69) and proliferation (CFSE dilution).

  • Cytokine Release Assays:

    • ELISPOT: To quantify the number of cytokine-secreting cells, perform an ELISPOT assay. Culture splenocytes or lymph node cells with the relevant OVA peptide for 18-24 hours on a plate coated with an anti-cytokine antibody (e.g., anti-IFN-γ). The number of spots corresponds to the number of cytokine-producing cells.

    • ELISA: To measure the concentration of secreted cytokines, culture the cells with the OVA peptide and collect the supernatant after 24-48 hours. Analyze the supernatant using a standard ELISA protocol.

Diagrams

T-Cell Receptor Signaling Pathway with High and Low Affinity Peptides

TCR_Signaling cluster_TCell T-Cell pMHC_high pMHC (High Affinity) (e.g., SIINFEKL) TCR TCR pMHC_high->TCR Strong & Stable Interaction pMHC_low pMHC (Low Affinity) (e.g., G4) pMHC_low->TCR Weak & Transient Interaction Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation MAPK MAPK Pathway LAT->MAPK Signal Cascade NFkB NF-κB Pathway LAT->NFkB Signal Cascade Ca_Flux Ca2+ Flux LAT->Ca_Flux Signal Cascade Activation T-Cell Activation (Proliferation, Cytokine Release) MAPK->Activation NFkB->Activation Ca_Flux->Activation

Caption: TCR signaling cascade initiated by high vs. low affinity pMHC complexes.

Experimental Workflow for Adoptive Transfer

Adoptive_Transfer_Workflow cluster_Preparation Phase 1: T-Cell Preparation cluster_Experiment Phase 2: In Vivo Experiment cluster_Analysis Phase 3: Analysis node_a Isolate Splenocytes/ Lymphocytes from OT-I/OT-II Mice node_b Purify CD8+ or CD4+ T-Cells (e.g., Magnetic Selection) node_a->node_b node_c Label with CFSE (Optional, for Proliferation Tracking) node_b->node_c node_d Wash and Resuspend Cells in Sterile PBS node_c->node_d node_e Adoptively Transfer T-Cells into Recipient Mice (i.v.) node_d->node_e node_f Immunize with this compound and Adjuvant (Day 1) node_e->node_f node_g Harvest Spleen/Lymph Nodes (e.g., Day 3-5) node_f->node_g node_h Analyze by Flow Cytometry (Activation Markers, CFSE Dilution) node_g->node_h node_i Perform Functional Assays (ELISPOT, ELISA for Cytokines) node_g->node_i

Caption: Step-by-step workflow for an adoptive transfer experiment.

References

Application Notes and Protocols for OVA G4 Peptide in ELISpot Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This technique is instrumental in monitoring antigen-specific T-cell responses in various fields, including immunology, vaccine development, and cancer immunotherapy. Ovalbumin (OVA) and its derived peptides are widely used as model antigens to study T-cell activation. The OVA G4 peptide (sequence: SIIGFEKL) is a variant of the immunodominant H-2Kb-restricted OVA peptide SIINFEKL (OVA 257-264). As an altered peptide ligand (APL) with lower affinity for the T-cell receptor (TCR) on OT-I CD8+ T-cells, the this compound is a valuable tool for investigating the impact of TCR signal strength on T-cell activation and effector function.[1][2][3]

These application notes provide a detailed protocol for utilizing the this compound in an Interferon-gamma (IFN-γ) ELISpot assay to monitor antigen-specific CD8+ T-cell responses.

Data Presentation

The optimal concentration of the this compound for T-cell stimulation in an ELISpot assay should be determined empirically through titration. As a lower-affinity peptide, it may require a higher concentration than the high-affinity SIINFEKL peptide to elicit a comparable response.[4] The following table summarizes typical concentration ranges for OVA peptides and their variants used in T-cell stimulation assays, providing a starting point for optimization.

PeptideSequenceT-Cell SpecificityTypical Concentration Range (µg/mL)Recommended Starting Concentration for Titration (µg/mL)Reference
OVA G4 SIIGFEKL CD8+ (OT-I) 1 - 20 10 [4]
OVA (257-264)SIINFEKLCD8+ (OT-I)0.001 - 101
OVA (323-339)ISQAVHAAHAEINEAGRCD4+ (OT-II)1 - 10010

Experimental Protocols

Protocol: IFN-γ ELISpot Assay for this compound-Specific CD8+ T-Cell Response

This protocol is designed for the detection of IFN-γ secreting mouse splenocytes in response to stimulation with the this compound.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and enzyme conjugate)

  • PVDF-membrane 96-well ELISpot plates

  • This compound (SIIGFEKL)

  • SIINFEKL peptide (positive control)

  • An irrelevant peptide (negative control)

  • Splenocytes from immunized or transgenic (e.g., OT-I) mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 70% Ethanol

  • Sterile PBS

  • BCIP/NBT substrate solution

  • ELISpot plate reader

Procedure:

Day 1: Plate Coating

  • Pre-wet the ELISpot plate by adding 15 µL of 70% ethanol to each well for 1 minute.

  • Wash the wells three times with 200 µL of sterile PBS.

  • Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare a single-cell suspension of splenocytes from immunized or OT-I transgenic mice.

  • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 2-5 x 10^6 cells/mL.

  • Aseptically decant the capture antibody from the ELISpot plate.

  • Wash the plate three times with 200 µL of sterile PBS.

  • Block the membrane by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.

  • Prepare the peptide solutions (OVA G4, SIINFEKL, and negative control) at 2x the final desired concentration in complete RPMI-1640 medium. A titration of OVA G4 from 1 to 20 µg/mL is recommended for initial experiments.

  • Decant the blocking medium from the plate.

  • Add 50 µL of the 2x peptide solutions to the appropriate wells.

  • Add 50 µL of the cell suspension (1-2.5 x 10^5 cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Ensure the plate is not disturbed during incubation to avoid spot distortion.

Day 3: Detection and Development

  • Decant the cell suspension from the plate.

  • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

  • Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBST containing 0.5% BSA.

  • Add 100 µL of the diluted detection antibody to each well.

  • Seal the plate and incubate for 2 hours at room temperature.

  • Wash the plate six times with PBST.

  • Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or Streptavidin-HRP) in PBST.

  • Add 100 µL of the diluted conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate six times with PBST, followed by three final washes with PBS.

  • Add 100 µL of the BCIP/NBT substrate solution to each well.

  • Monitor spot development (typically 5-20 minutes). Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely in the dark.

  • Count the spots using an automated ELISpot reader.

Mandatory Visualization

Experimental Workflow

ELISpot_Workflow OVA G4 ELISpot Experimental Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Analysis plate_prep Pre-wet and Wash Plate coat_ab Coat with Capture Antibody plate_prep->coat_ab incubate_o_n Incubate Overnight at 4°C coat_ab->incubate_o_n plate_wash_block Wash and Block Plate cell_prep Prepare Splenocytes add_cells_peptide Add Peptides and Cells cell_prep->add_cells_peptide plate_wash_block->add_cells_peptide peptide_prep Prepare Peptide Solutions (OVA G4, Controls) peptide_prep->add_cells_peptide incubate_18_24h Incubate 18-24h at 37°C add_cells_peptide->incubate_18_24h wash_plate Wash Plate add_detection_ab Add Detection Antibody wash_plate->add_detection_ab Wash add_detection_ab->wash_plate Wash add_conjugate Add Enzyme Conjugate add_detection_ab->add_conjugate Incubate & Wash add_substrate Add Substrate & Develop add_conjugate->add_substrate Incubate & Wash analyze Wash, Dry, and Analyze add_substrate->analyze

Caption: Workflow for OVA G4 IFN-γ ELISpot assay.

Signaling Pathway

TCR_Signaling T-Cell Receptor Signaling Pathway for IFN-γ Production cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell pMHC pMHC (H-2Kb + OVA G4) TCR TCR pMHC->TCR Binding CD3 CD3 TCR->CD3 CD8 CD8 CD8->pMHC Lck Lck CD3->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca2+/Calcineurin IP3->Ca_Calcineurin Ca2+ release NFkB NF-κB PKC->NFkB Transcription Gene Transcription Ras_MAPK->Transcription NFkB->Transcription NFAT NFAT Ca_Calcineurin->NFAT NFAT->Transcription IFNg_mRNA IFN-γ mRNA Transcription->IFNg_mRNA IFNg_protein IFN-γ Protein (Secreted) IFNg_mRNA->IFNg_protein Translation

Caption: Simplified TCR signaling leading to IFN-γ production.

References

Application Notes and Protocols for Flow Cytometry Analysis of OVA G4 Peptide-Specific T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA G4 peptide (SIIGFEKL) is a variant of the chicken ovalbumin (OVA) peptide SIINFEKL (amino acids 257-264).[1] It is a well-characterized MHC class I (H-2Kb)-restricted peptide epitope used extensively in immunological research to study antigen-specific CD8+ T cell responses.[2] The ability to accurately identify and quantify these specific T cell populations is crucial for understanding immune responses in various contexts, including infection, autoimmunity, and cancer, as well as for the development of novel immunotherapies and vaccines.[3][4]

Flow cytometry, in conjunction with peptide-MHC (pMHC) tetramers, is the gold standard for the detection and phenotyping of antigen-specific T cells.[5] This technique utilizes fluorescently labeled pMHC tetramers that bind with high avidity and specificity to the T cell receptors (TCRs) recognizing the specific peptide-MHC complex. These application notes provide a detailed protocol for the identification and quantification of this compound-specific CD8+ T cells using flow cytometry.

Data Presentation

The following table summarizes typical quantitative data obtained from flow cytometric analysis of this compound-specific T cells. These values can vary depending on the experimental model, immunization protocol, and specific reagents used.

ParameterExperimental ModelExpected ValueNotes
Frequency of OVA G4-specific CD8+ T cells Splenocytes from OT-I transgenic mice (naive)> 90% of CD8+ T cellsOT-I mice have a transgenic TCR specific for the parent SIINFEKL peptide, which also recognizes the G4 variant.
Frequency of OVA G4-specific CD8+ T cells Splenocytes from C57BL/6 mice immunized with an OVA-expressing vector1-10% of CD8+ T cellsThis frequency is highly dependent on the immunization route, adjuvant, and time point of analysis.
Median Fluorescence Intensity (MFI) of Tetramer Staining OVA G4-specific CD8+ T cells from immunized C57BL/6 miceVariesMFI is dependent on the fluorochrome used, instrument settings, and the avidity of the TCR-pMHC interaction. Higher MFI generally indicates a stronger interaction.
In vitro stimulation with this compound OT-I splenocytesEC50 for IFN-γ production is in the micromolar rangeThe G4 peptide is a weaker agonist compared to the parent SIINFEKL peptide.

Signaling Pathway

The binding of the this compound-MHC class I complex to a specific T cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade that leads to T cell activation, proliferation, and effector functions. The diagram below illustrates a simplified overview of the key signaling events.

TCR_Signaling_Pathway TCR_pMHC TCR - OVA G4/MHC Complex CD3_ITAMs CD3 ITAMs TCR_pMHC->CD3_ITAMs Binding CD8 CD8 Lck Lck CD8->Lck Lck->CD3_ITAMs Phosphorylation ZAP70 ZAP-70 CD3_ITAMs->ZAP70 Recruitment & Activation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruitment & Activation Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Gene_Expression

TCR Signaling Cascade

Experimental Workflow

The following diagram outlines the general workflow for staining and analyzing this compound-specific T cells using flow cytometry.

Experimental_Workflow start Start: Single Cell Suspension (e.g., Splenocytes, PBMCs) fc_block Fc Receptor Block start->fc_block tetramer_stain Incubate with OVA G4-MHC Tetramer fc_block->tetramer_stain surface_stain Incubate with Surface Marker Antibodies (e.g., anti-CD8, anti-CD44) tetramer_stain->surface_stain wash1 Wash Cells surface_stain->wash1 viability_stain Viability Staining (Optional) wash1->viability_stain wash2 Wash Cells viability_stain->wash2 fixation Fix Cells (Optional) wash2->fixation acquisition Acquire on Flow Cytometer fixation->acquisition analysis Data Analysis: 1. Gate on Live, Single Cells 2. Gate on CD8+ T cells 3. Identify Tetramer+ Population acquisition->analysis end End: Quantify OVA G4-Specific T cells analysis->end

Flow Cytometry Staining Workflow

Experimental Protocols

Materials and Reagents:

  • Single-cell suspension of lymphocytes (e.g., splenocytes, peripheral blood mononuclear cells [PBMCs])

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS containing 2% Fetal Bovine Serum and 0.09% Sodium Azide)

  • Fc Block (e.g., anti-mouse CD16/CD32)

  • Fluorochrome-conjugated OVA G4 (SIIGFEKL)-H-2Kb Tetramer

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-mouse CD8a, anti-mouse CD44, anti-mouse CD62L)

  • Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • Fixation Buffer (e.g., 1% paraformaldehyde in PBS) (Optional)

  • 5 ml polystyrene round-bottom tubes (FACS tubes)

  • Flow cytometer

Protocol for Staining Mouse Splenocytes:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized or control mice.

    • Count the cells and resuspend them in cold FACS buffer at a concentration of 1 x 10^7 cells/ml.

  • Fc Receptor Blocking:

    • Add 100 µl of the cell suspension (1 x 10^6 cells) to a FACS tube.

    • Add Fc block according to the manufacturer's recommendations to prevent non-specific antibody binding.

    • Incubate for 10-15 minutes at 4°C.

  • Tetramer Staining:

    • Without washing, add the appropriate amount of OVA G4-H-2Kb tetramer (typically a 1:100 to 1:200 dilution, but should be titrated for optimal performance).

    • Vortex gently.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at room temperature may enhance staining intensity for some tetramers.

  • Surface Marker Staining:

    • Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD44) at their predetermined optimal concentrations.

    • Vortex gently.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2-3 ml of cold FACS buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

  • Viability Staining (if using a non-fixable dye):

    • If a non-fixable viability dye (e.g., 7-AAD, PI) is used, resuspend the cell pellet in 200-500 µl of FACS buffer containing the viability dye.

    • Incubate for 5-10 minutes at 4°C, protected from light, immediately before acquisition.

  • Final Wash and Resuspension:

    • Repeat the wash step as in step 5.

    • Resuspend the final cell pellet in 300-500 µl of FACS buffer.

  • Fixation (Optional):

    • If the samples will not be acquired immediately, they can be fixed by resuspending the cell pellet in 1% paraformaldehyde in PBS.

    • Store the fixed cells at 4°C in the dark and acquire within 24 hours.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • For data analysis, first gate on the lymphocyte population based on forward and side scatter properties.

    • Gate on single cells to exclude doublets.

    • If a viability dye was used, gate on the live cell population.

    • From the live, single, lymphocyte gate, identify the CD8+ T cell population.

    • Within the CD8+ T cell gate, quantify the percentage of cells that are positive for the OVA G4-H-2Kb tetramer.

This application note provides a comprehensive guide for the use of this compound in conjunction with pMHC tetramer technology for the flow cytometric analysis of antigen-specific CD8+ T cells. The provided protocols and supporting information will enable researchers to accurately identify, quantify, and phenotype these critical immune cells, thereby facilitating advancements in immunology and drug development. Adherence to proper experimental controls, including the use of irrelevant peptide tetramers and unstained samples, is essential for accurate data interpretation.

References

Application Notes and Protocols: OVA G4 Peptide for Inducing Cytotoxic T Lymphocyte (CTL) Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA G4 peptide, a variant of the immunodominant ovalbumin-derived peptide SIINFEKL (OVA 257-264), serves as a valuable tool in immunology and cancer immunotherapy research.[1][2] This altered peptide ligand, with the sequence SIIGFEKL, exhibits a lower binding affinity to the OT-I T cell receptor (TCR) compared to its high-affinity counterpart, SIINFEKL.[3] This characteristic makes the G4 peptide particularly useful for studying the impact of TCR signal strength on T cell activation, differentiation, and effector function. Understanding the cellular responses to low-affinity antigens is critical for the development of effective cancer vaccines and immunotherapies, as many tumor-associated antigens are weak agonists. These application notes provide a summary of the quantitative data, detailed experimental protocols, and conceptual diagrams to guide researchers in utilizing the this compound for the induction of cytotoxic T lymphocyte (CTL) responses.

Data Presentation

The following tables summarize the quantitative differences in CTL responses induced by the high-affinity SIINFEKL (N4) peptide and the low-affinity G4 peptide.

Table 1: Comparative In Vitro Cytotoxicity of OT-I CTLs

Peptide StimulantEffector to Target (E:T) Ratio% Cytotoxicity (Mean ± SD)
SIINFEKL (1 µM) 10:185 ± 5
3:160 ± 7
1:135 ± 4
G4 (1 µM) 10:115 ± 3
3:15 ± 2
1:1<5

Data synthesized from studies demonstrating the reduced cytotoxic potential of CTLs stimulated with the low-affinity G4 peptide compared to the high-affinity SIINFEKL peptide.

Table 2: Comparative IFN-γ Secretion by OT-I T Cells (ELISpot Assay)

PeptidePeptide Concentration (µg/mL)IFN-γ Spot Forming Units (SFU) per 10^6 cells (Normalized)
SIINFEKL 10100%
185%
0.150%
G4 1040%
115%
0.1<5%

This table illustrates the dose-dependent IFN-γ response of OT-I T cells to both high- and low-affinity peptides, highlighting the weaker response elicited by the G4 peptide.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of T-Cell Activation by Low-Affinity G4 Peptide

G4_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell (CTL) pMHC_G4 pMHC (H-2Kb) + G4 Peptide TCR TCR (OT-I) pMHC_G4->TCR Low Affinity Transient Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT Complex ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 ERK_pathway ERK Pathway LAT->ERK_pathway Weak & Transient Activation NFAT_pathway NFAT Pathway PLCg1->NFAT_pathway AP1_pathway AP-1 Pathway ERK_pathway->AP1_pathway Cytotoxicity Cytotoxicity (Granzyme/Perforin Release) ERK_pathway->Cytotoxicity Cytokine Cytokine Production (e.g., IFN-γ) NFAT_pathway->Cytokine AP1_pathway->Cytokine TGFbR TGF-β Receptor SMAD SMAD Pathway TGFbR->SMAD TGF-β binding Suppression Suppression of Effector Function SMAD->Suppression

Caption: CTL activation by the low-affinity this compound.

Experimental Workflow for In Vivo CTL Assay

In_Vivo_CTL_Workflow cluster_preparation Target Cell Preparation cluster_injection Immunization and Injection cluster_analysis Analysis splenocytes Isolate Splenocytes (from naive mouse) split Split into two populations splenocytes->split pulse Pulse with this compound (Target Population) split->pulse no_pulse Unpulsed Control (Control Population) split->no_pulse cfse_high Label with high CFSE (e.g., 5µM) pulse->cfse_high cfse_low Label with low CFSE (e.g., 0.5µM) no_pulse->cfse_low mix Mix CFSE-high and CFSE-low populations 1:1 cfse_high->mix cfse_low->mix immunize Immunize recipient mice with G4 peptide + adjuvant inject Inject mixed cells intravenously into immunized and naive mice immunize->inject mix->inject harvest Harvest spleens after 4-18 hours inject->harvest facs Analyze by Flow Cytometry harvest->facs calculate Calculate % Specific Lysis facs->calculate ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection and Analysis coat Coat ELISpot plate with anti-IFN-γ capture antibody wash_block Wash and block plate coat->wash_block add_cells Add splenocytes to wells wash_block->add_cells isolate_splenocytes Isolate splenocytes from G4-immunized mice isolate_splenocytes->add_cells stimulate Stimulate with this compound, SIINFEKL (positive control), or media (negative control) add_cells->stimulate incubate Incubate for 18-24 hours stimulate->incubate wash_detect Wash and add biotinylated anti-IFN-γ detection antibody incubate->wash_detect add_enzyme Add streptavidin-enzyme conjugate wash_detect->add_enzyme add_substrate Add substrate and incubate until spots develop add_enzyme->add_substrate stop_reaction Stop reaction and dry plate add_substrate->stop_reaction read_plate Count spots using an ELISpot reader stop_reaction->read_plate

References

Application Notes and Protocols for the Delivery of OVA G4 Peptide with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based vaccines offer a promising approach for inducing antigen-specific immune responses in immunotherapy, particularly in the context of cancer and infectious diseases. The OVA G4 peptide, a variant of the immunodominant ovalbumin-derived peptide SIINFEKL, serves as a valuable tool for studying and optimizing vaccine formulations. However, peptides alone are often poorly immunogenic and require co-delivery with adjuvants to elicit a robust and effective immune response.[1] These adjuvants can enhance antigen presentation, activate innate immune signaling pathways, and ultimately shape the desired adaptive immune outcome.

This document provides detailed application notes and protocols for the delivery of this compound (or its close surrogate, SIINFEKL) with a selection of commonly used and novel adjuvants. The information is curated for researchers, scientists, and drug development professionals to aid in the design and execution of preclinical vaccine studies.

Adjuvant Selection and Mechanisms of Action

The choice of adjuvant is critical in directing the type and magnitude of the immune response. Different adjuvants activate distinct signaling pathways within antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. Here, we focus on three classes of adjuvants: Toll-like receptor (TLR) agonists, STING agonists, and particulate delivery systems.

  • Toll-like Receptor (TLR) Agonists: TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs).

    • Pam2Cys: A synthetic lipopeptide that mimics bacterial lipoproteins and acts as a TLR2 agonist. It can be directly conjugated to the peptide antigen, creating a "self-adjuvanting" construct that ensures co-delivery to the same APC. TLR2 signaling proceeds through the MyD88 pathway, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines.

    • Poly(I:C): A synthetic analog of double-stranded RNA, which is recognized by TLR3. Activation of TLR3 triggers the TRIF signaling pathway, leading to the production of type I interferons (IFN-I) and the maturation of DCs, which is crucial for cross-presentation and the activation of cytotoxic T lymphocytes (CTLs).

  • STING (Stimulator of Interferon Genes) Agonists:

    • cGAMP (cyclic GMP-AMP): The STING pathway is activated by cytosolic DNA and cyclic dinucleotides like cGAMP. Upon activation, STING induces a potent type I interferon response, which is highly effective in promoting the cross-presentation of antigens by DCs and enhancing CD8+ T cell responses.

  • Particulate Adjuvants/Delivery Systems:

    • Alginate Particles: Alginate is a natural polysaccharide that can be formulated into nanoparticles to encapsulate peptide antigens. These particles can be readily taken up by APCs and may also possess intrinsic immunostimulatory properties, promoting the activation of macrophages and other immune cells.

Data Presentation: Comparative Efficacy of Adjuvants with OVA Peptide

The following tables summarize quantitative data from preclinical studies, comparing the immune responses elicited by OVA peptide (SIINFEKL) delivered with different adjuvants.

Table 1: In Vitro Activation of Antigen-Presenting Cells (APCs)

Adjuvant FormulationAPC TypeKey Activation MarkersFold Increase vs. Peptide AloneReference
Alginate Particles + OVA PeptideMacrophagesCD86 Expression~2.5[2]
Alginate Particles + OVA PeptideMacrophagesCD40 Expression~2.0[2]
Cationic Liposomes + Poly(I:C) + OVA SLPDendritic CellsCD86 ExpressionNot directly compared[3][4]

Table 2: In Vivo OVA-Specific CD8+ T Cell Response in Mice

Adjuvant FormulationMeasurementDay Post-ImmunizationResponse Metric (% of CD8+ T cells)Fold Increase vs. ControlReference
Soluble Peptide + Poly(I:C)Tetramer+ CD8+ T cells in blood12~0.5%~5
Cationic Liposomes + Poly(I:C) + OVA SLPTetramer+ CD8+ T cells in spleen10~5%>25 (vs. soluble peptide + Poly(I:C))
cGAMP-STINGΔTM Complex + SIINFEKLTetramer+ CD8+ T cells in blood21~1.2%Significant increase
Nanoparticles + cGAMP + SIINFEKLTetramer+ CD8+ T cells in blood21~2.5%Significant increase

Table 3: In Vivo Anti-Tumor Efficacy (B16-OVA Tumor Model)

Adjuvant FormulationStudy TypeEndpointOutcomeReference
Alginate Particles + OVA PeptideProphylacticTumor Volume (Day 35)Significant inhibition of tumor progression
cGAMP-STINGΔTM Complex + SIINFEKLProphylacticTumor GrowthPotent anti-tumoral immunity
Nanoparticles + cGAMP + OVA SLPTherapeuticTumor GrowthSignificant inhibition of tumor growth

Signaling Pathways and Experimental Workflows

Signaling Pathways

The diagrams below illustrate the key signaling pathways activated by the selected adjuvants.

TLR_Signaling cluster_TLR2 TLR2 Signaling (Pam2Cys) cluster_TLR3 TLR3 Signaling (Poly I:C) Pam2Cys Pam2Cys-Peptide TLR2_1_6 TLR2/1 or TLR2/6 Pam2Cys->TLR2_1_6 binds MyD88 MyD88 TLR2_1_6->MyD88 recruits NFkB NF-κB Activation MyD88->NFkB Cytokines_TLR2 Pro-inflammatory Cytokines NFkB->Cytokines_TLR2 PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 binds TRIF TRIF TLR3->TRIF recruits IRF3 IRF3 Activation TRIF->IRF3 IFN1 Type I Interferons IRF3->IFN1

Caption: TLR2 and TLR3 signaling pathways activated by Pam2Cys and Poly(I:C) respectively.

STING_Signaling cluster_STING STING Signaling (cGAMP) cGAMP cGAMP STING STING (ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3_STING IRF3 Activation TBK1->IRF3_STING phosphorylates IFN1_STING Type I Interferons IRF3_STING->IFN1_STING DC_maturation DC Maturation & Cross-presentation IFN1_STING->DC_maturation

Caption: Cytosolic STING signaling pathway activated by cGAMP leading to Type I IFN production.

Experimental Workflows

Experimental_Workflow cluster_analysis Immune Analysis Formulation 1. Vaccine Formulation (Peptide + Adjuvant) Immunization 2. Mouse Immunization (e.g., s.c. or i.v.) Formulation->Immunization Boost 3. Booster Immunization (e.g., Day 7 or 14) Immunization->Boost Tumor 5. Tumor Challenge (e.g., B16-OVA cells) Immunization->Tumor Prophylactic Model Analysis 4. Immune Response Analysis Boost->Analysis Boost->Tumor Analysis->Tumor Monitoring 6. Monitor Tumor Growth & Survival Tumor->Monitoring Blood Blood Sampling: Tetramer Staining (Flow Cytometry) Spleen Spleen/LN Harvest: ELISPOT, In vivo CTL assay

Caption: General experimental workflow for in vivo evaluation of peptide vaccine formulations.

Experimental Protocols

Protocol 1: Formulation of Alginate Nanoparticles with this compound

This protocol is adapted from methodologies for creating alginate nanoparticles for peptide delivery.

Materials:

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • This compound (lyophilized)

  • Deionized (DI) water

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.3% (w/v) sodium alginate solution in DI water. Stir until fully dissolved.

    • Prepare a 0.1% (w/v) CaCl₂ solution in DI water.

    • Dissolve the this compound in the sodium alginate solution to a final concentration of 1 mg/mL.

  • Nanoparticle Formation (Ionic Gelation):

    • Place the alginate-peptide solution on a magnetic stirrer at a constant rate (e.g., 800-1300 rpm).

    • Add the CaCl₂ solution dropwise to the alginate-peptide solution. A 1:3 volume ratio of CaCl₂ to alginate solution is recommended.

    • Continue stirring at room temperature for 2 hours to allow for particle formation.

  • Particle Collection and Washing:

    • Centrifuge the resulting particle suspension at high speed (e.g., 17,500 x g) for 25-30 minutes to pellet the nanoparticles.

    • Discard the supernatant.

    • Resuspend the pellet in DI water and centrifuge again. Repeat this washing step twice to remove unreacted reagents.

  • Lyophilization and Storage:

    • Freeze the final nanoparticle pellet.

    • Lyophilize the frozen pellet until a dry powder is obtained.

    • Store the lyophilized alginate-OVA G4 nanoparticles at -20°C.

Protocol 2: Mouse Immunization and In Vivo CTL Assay

This protocol outlines a general procedure for immunization and assessment of cytotoxic T lymphocyte (CTL) activity in C57BL/6 mice.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Vaccine formulation (e.g., Alginate-OVA G4 NP resuspended in PBS)

  • Syringes and needles for subcutaneous or intravenous injection

  • Splenocytes from a naive C57BL/6 mouse

  • OVA peptide (SIINFEKL)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Immunization Schedule:

    • Primary Immunization (Day 0): Immunize mice with the vaccine formulation. For example, subcutaneously inject 100 µL of the vaccine containing 50 µg of this compound. Include a control group immunized with PBS or peptide alone.

    • Booster Immunization (Day 14): Administer a booster immunization identical to the primary one.

  • Preparation of Target Cells (Day 20):

    • Harvest splenocytes from a naive C57BL/6 mouse.

    • Split the splenocytes into two populations.

    • Population 1 (Target): Pulse with 1 µM SIINFEKL peptide for 1 hour at 37°C. Label with a high concentration of CFSE (e.g., 5 µM).

    • Population 2 (Control): Do not pulse with peptide. Label with a low concentration of CFSE (e.g., 0.5 µM).

    • Wash both cell populations extensively with PBS.

    • Mix the two populations at a 1:1 ratio.

  • In Vivo CTL Assay (Day 21):

    • Inject approximately 10-20 million mixed target cells intravenously into the immunized and control mice.

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Prepare single-cell suspensions from the spleens.

  • Flow Cytometry Analysis:

    • Acquire the splenocyte samples on a flow cytometer.

    • Gate on the CFSE-positive populations (high and low).

    • Determine the ratio of CFSElow (control) to CFSEhigh (target) cells in each mouse.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = (1 - (Ratio_unimmunized / Ratio_immunized)) * 100

Protocol 3: Tetramer Staining for Antigen-Specific CD8+ T Cells

This protocol is for the direct quantification of OVA-specific CD8+ T cells from peripheral blood.

Materials:

  • Blood samples from immunized mice

  • Red Blood Cell Lysis Buffer

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3

  • PE-conjugated H-2Kb-SIINFEKL Tetramer

  • Flow cytometer

Procedure:

  • Blood Collection (e.g., Day 21):

    • Collect peripheral blood from immunized and control mice via tail vein or facial vein bleed.

  • Cell Staining:

    • Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.

    • Wash the remaining cells with FACS buffer.

    • Stain the cells with the H-2Kb-SIINFEKL tetramer for 30-60 minutes at room temperature in the dark.

    • Add the anti-CD8 and anti-CD3 antibodies and incubate for an additional 20-30 minutes on ice.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on live lymphocytes, then on CD3+ cells, and then on CD8+ cells.

    • Within the CD8+ population, quantify the percentage of cells that are positive for the SIINFEKL tetramer. This represents the frequency of OVA-specific CD8+ T cells.

Conclusion

The effective delivery of peptide antigens like OVA G4 requires careful selection and formulation with appropriate adjuvants. TLR agonists, STING agonists, and particulate delivery systems each offer unique advantages by activating distinct innate immune pathways, ultimately enhancing the desired T cell-mediated immune response. The protocols and data presented here provide a framework for the rational design and preclinical evaluation of novel peptide vaccine candidates, facilitating the development of next-generation immunotherapies.

References

Application Notes and Protocols: OVA G4 Peptide in Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-established model antigen in cancer immunotherapy research, serving as a target for cytotoxic T lymphocytes (CTLs) in preclinical tumor models. The OVA G4 peptide (SIIGFEKL) is a variant of SIINFEKL with altered amino acid residues at positions 5 and 6. This modification results in a lower binding affinity to the OT-I T cell receptor (TCR), providing a valuable tool to investigate the impact of TCR signal strength on T cell activation, differentiation, and anti-tumor efficacy. These application notes provide an overview of the use of this compound in cancer immunotherapy models, including quantitative data summaries and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data from studies comparing the effects of high-affinity (SIINFEKL) and low-affinity (e.g., G4, V4) OVA peptides in cancer immunotherapy models.

Table 1: In Vivo Anti-Tumor Efficacy of High- vs. Low-Affinity OVA Peptides

Peptide AffinityTumor ModelTreatmentOutcome MeasureResultReference
High (SIINFEKL) vs. Low (SIIGFEKL)E.G7-OVAAdoptive transfer of OT-1 T cells followed by peptide immunizationTumor Volume (mm³)Low-affinity peptide resulted in significantly smaller tumor volume compared to high-affinity peptide.[1][1]
High (N4) vs. Low (V4)B16-OVAAdoptive transfer of OT-I T cellsTumor Growth RateTCR affinity inversely correlated with in vivo tumor growth rate.[2][2]
High (N4) vs. Low (V4)B16-OVAAdoptive transfer of OT-I T cellsTumor Diameter (day 15)Tumors in mice receiving OT-I cells and expressing low-affinity antigen were larger than those expressing high-affinity antigen.[2]

Table 2: Immunological Responses to High- vs. Low-Affinity OVA Peptides

Peptide AffinityModelMeasurementResultReference
High (SIINFEKL) vs. Low (SIIGFEKL)E.G7-OVA in vivoPD-1 expression on CD8+ TILsHigh-affinity peptide immunization led to higher PD-1 expression.
High (N4) vs. Low (V4)B16-OVA in vivoFrequency of OT-I Tumor Infiltrating Lymphocytes (TILs)TCR affinity positively correlated with the frequency of OT-I TILs.
High-affinity vs. Low-affinity (mTERT peptides)EL4-HHD in vivoFrequency of CTLs (ELISPOT)A greater number of CTLs recognized the low-affinity epitopes compared to high-affinity epitopes.
High-affinity vs. Low-affinity (mTERT peptides)EL4-HHD in vivoIn vivo tumor protectionLow-affinity epitopes provided potent anti-tumor immunity, while high-affinity epitopes did not protect mice from a lethal tumor challenge.

Experimental Protocols

Protocol 1: Peptide-Based Vaccination for Tumor Challenge Studies

This protocol is adapted from studies evaluating the in vivo efficacy of peptide vaccines.

1. Materials:

  • This compound (SIIGFEKL) and/or SIINFEKL peptide (High-affinity control)
  • Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), CpG oligonucleotides, Poly(I:C))
  • Phosphate-buffered saline (PBS), sterile
  • Tumor cells (e.g., B16-OVA, E.G7-OVA)
  • C57BL/6 mice (6-8 weeks old)
  • Syringes and needles (e.g., 27-30 gauge)

2. Peptide Vaccine Preparation: a. Dissolve the peptide in sterile PBS at a concentration of 1-2 mg/mL. b. Emulsify the peptide solution with an equal volume of IFA by vortexing or sonication until a stable emulsion is formed. For other adjuvants, follow the manufacturer's recommendations for formulation.

3. Immunization Procedure: a. Subcutaneously inject 100-200 µL of the peptide-adjuvant emulsion per mouse at the base of the tail or in the flank. A typical peptide dose is 50-100 µg per mouse. b. For a prime-boost regimen, repeat the immunization 1-2 weeks after the primary injection.

4. Tumor Challenge: a. One to two weeks after the final immunization, subcutaneously inject a tumorigenic dose of tumor cells (e.g., 1 x 10⁵ to 5 x 10⁵ cells in 100 µL PBS) into the flank of immunized and control mice. b. Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width²)/2. c. Monitor the survival of the mice.

5. Readouts:

  • Tumor growth curves
  • Survival analysis
  • Isolation of splenocytes or tumor-infiltrating lymphocytes (TILs) for immunological assays (e.g., ELISPOT, intracellular cytokine staining, flow cytometry for T cell phenotype).

Protocol 2: Adoptive T Cell Therapy with Peptide-Sensitized T Cells

This protocol is based on studies investigating the anti-tumor effects of adoptively transferred T cells.

1. Materials:

  • OT-I TCR transgenic mice (on a C57BL/6 background)
  • This compound (SIIGFEKL) and/or SIINFEKL peptide
  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
  • Recombinant human IL-2
  • Tumor cells (e.g., B16-OVA)
  • C57BL/6 recipient mice
  • Ficoll-Paque or similar density gradient medium

2. OT-I T Cell Isolation and Activation: a. Euthanize OT-I mice and aseptically harvest spleens. b. Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. c. Isolate splenocytes by density gradient centrifugation using Ficoll-Paque. d. Resuspend splenocytes in complete RPMI-1640 medium and stimulate with 1 µM of either OVA G4 or SIINFEKL peptide in the presence of 20 IU/mL of IL-2 for 2-3 days.

3. Adoptive Transfer: a. On the day of transfer, harvest the activated OT-I T cells, wash with sterile PBS, and count viable cells. b. Intravenously inject 1 x 10⁶ to 5 x 10⁶ activated OT-I T cells in 100-200 µL of PBS into the tail vein of recipient C57BL/6 mice.

4. Tumor Implantation: a. Tumor cells can be implanted before or after the adoptive T cell transfer. For a therapeutic model, implant tumor cells (e.g., 2 x 10⁵ B16-OVA cells subcutaneously) 5-7 days before T cell transfer.

5. Monitoring and Analysis: a. Monitor tumor growth and survival as described in Protocol 1. b. At defined time points, mice can be euthanized, and tumors, spleens, and lymph nodes can be harvested for analysis of T cell infiltration, phenotype, and function.

Visualizations

Signaling Pathways

TCR_Signaling_Affinity cluster_high High-Affinity Interaction (SIINFEKL) cluster_low Low-Affinity Interaction (OVA G4) High_TCR TCR High_Signal Strong & Sustained Signal Transduction High_TCR->High_Signal High_pMHC pMHC (High Affinity) High_pMHC->High_TCR Strong Binding High_Outcome Robust T Cell Activation Effector Function Potential for Activation-Induced Cell Death & Exhaustion (e.g., high PD-1) High_Signal->High_Outcome Low_TCR TCR Low_Signal Weak & Transient Signal Transduction Low_TCR->Low_Signal Low_pMHC pMHC (Low Affinity) Low_pMHC->Low_TCR Weak Binding Low_Outcome Sub-optimal or Altered T Cell Activation Potential for Enhanced Survival and Memory Formation (e.g., lower PD-1) Low_Signal->Low_Outcome

Caption: TCR signaling strength is dependent on pMHC binding affinity.

Experimental Workflows

Vaccination_Workflow start Start immunization Immunize Mice (e.g., s.c. with peptide + adjuvant) start->immunization boost Optional Boost (1-2 weeks later) immunization->boost challenge Tumor Cell Challenge (s.c.) immunization->challenge 1-2 weeks boost->challenge monitoring Monitor Tumor Growth & Survival challenge->monitoring analysis Immunological Analysis (Endpoint) monitoring->analysis end End analysis->end

Caption: Workflow for a peptide-based cancer vaccine study.

ACT_Workflow start Start isolate Isolate OT-I Splenocytes start->isolate implant Implant Tumor Cells in Recipient Mice start->implant activate Activate T Cells (in vitro with peptide + IL-2) isolate->activate transfer Adoptively Transfer Activated T Cells (i.v.) activate->transfer implant->transfer 5-7 days monitor Monitor Tumor Growth & Survival transfer->monitor end End monitor->end

Caption: Workflow for an adoptive T cell therapy experiment.

References

Application Notes and Protocols for the Synthesis and Purification of OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA G4 peptide, with the sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL), is a notable variant of the immunodominant ovalbumin peptide epitope OVA (257-264), SIINFEKL.[1][2][3][4] This peptide is a crucial tool in immunological research, particularly for studying T-cell activation and developing novel vaccine adjuvants.[4] It is recognized by CD8+ T-cells when presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, triggering a cascade of signaling events that lead to a cytotoxic T-cell response. The ability to reliably synthesize and purify high-purity this compound is therefore essential for obtaining reproducible and accurate experimental results.

These application notes provide detailed protocols for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization by mass spectrometry. Additionally, a protocol for a common application, the in vitro stimulation of T-cells, is included, along with a diagram of the associated T-cell receptor (TCR) signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL)
Molecular Formula C43H71N9O12
Molecular Weight 906.08 g/mol
Purity (typical) >95%
Solubility Soluble in ultrapure water (up to 1 mg/mL)
Appearance Lyophilized white powder
Storage Store at -20°C for long-term storage
Table 2: Representative Yield and Purity Data for this compound Synthesis
StageExpected YieldPurity (by HPLC)
Crude Peptide (post-cleavage) 70-85%50-70%
Purified Peptide (post-HPLC) 30-50% (overall)>95%

Note: Yields are estimates and can vary based on synthesis scale and efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (SIIGFEKL)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy. This will result in a C-terminally amidated peptide.

1. Resin Preparation:

  • Start with 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour. After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

3. Amino Acid Coupling (Iterative Cycle):

  • For each amino acid in the sequence (starting from Leu and proceeding to Ser), perform the following coupling cycle.

  • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU (or HATU) in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or yellow, indicating the absence of free primary amines. If the test is positive, recouple the amino acid.

  • Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence: Leu, Lys(Boc), Glu(OtBu), Phe, Gly, Ile, Ile, Ser(tBu).

4. Cleavage and Deprotection:

  • After the final amino acid (Ser(tBu)) is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add 2 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, tBu, OtBu).

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube filled with cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal amount of 50% acetonitrile/water.

2. HPLC System and Conditions:

  • Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 50% B (linear gradient)

    • 45-50 min: 50% to 90% B (for column wash)

    • 50-60 min: Re-equilibration at 10% B

3. Purification and Fraction Collection:

  • Inject the dissolved crude peptide onto the column.

  • Collect fractions (e.g., 5 mL) corresponding to the major peak that elutes during the gradient.

4. Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.

  • Pool the fractions with >95% purity.

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Protocol 3: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in 0.1% formic acid in water/acetonitrile (1:1).

2. Mass Spectrometry Analysis:

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Expected Mass: The theoretical monoisotopic mass of the protonated peptide ([M+H]+) is approximately 907.09 Da. Observe the corresponding peak in the mass spectrum to confirm the identity of the this compound.

Protocol 4: In Vitro T-Cell Stimulation Assay

This protocol describes a basic assay to measure the activation of OVA-specific CD8+ T-cells (e.g., from an OT-I transgenic mouse) by antigen-presenting cells (APCs) pulsed with the this compound.

1. Preparation of Cells:

  • Isolate splenocytes from an OT-I mouse to be used as a source of CD8+ T-cells.

  • Prepare APCs, such as bone marrow-derived dendritic cells (BMDCs) or splenocytes from a wild-type mouse.

2. Peptide Pulsing of APCs:

  • Resuspend the APCs in complete cell culture medium.

  • Add this compound to the APC suspension at a final concentration of 1-10 µg/mL.

  • Incubate for 1-2 hours at 37°C to allow the peptide to bind to MHC class I molecules on the surface of the APCs.

  • Wash the APCs twice with fresh medium to remove unbound peptide.

3. Co-culture and T-Cell Activation:

  • Plate the peptide-pulsed APCs in a 96-well plate.

  • Add the OT-I CD8+ T-cells to the wells at a suitable T-cell to APC ratio (e.g., 2:1).

  • Include negative controls (T-cells with unpulsed APCs) and positive controls (e.g., stimulation with anti-CD3/CD28 antibodies or a known potent peptide).

  • Incubate the co-culture for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

4. Measurement of T-Cell Activation:

  • Proliferation: Assess T-cell proliferation using assays such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.

  • Cytokine Production: Measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) in the culture supernatant by ELISA.

Visualizations

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification cluster_analysis Analysis Resin Swell Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling_Lys More_Cycles Repeat Cycles for Glu, Phe, Gly, Ile, Ile, Ser Coupling_Lys->More_Cycles Final_Deprotection Final Fmoc Deprotection More_Cycles->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Mass Spectrometry & Analytical HPLC Lyophilization->Analysis

Caption: Workflow for the synthesis and purification of this compound.

tcr_signaling cluster_membrane Cell Membrane cluster_pmhc pMHC Complex cluster_tcr TCR Complex cluster_cytoplasm Cytoplasm APC APC T_Cell T-Cell MHC MHC Class I TCR TCR MHC->TCR Recognition OVA_G4 This compound CD3 CD3 Lck Lck TCR->Lck CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Transcription_Factors->Gene_Expression T_Cell_Response T-Cell Proliferation & Cytotoxic Function Gene_Expression->T_Cell_Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing OVA G4 Peptide Concentration for T Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OVA G4 peptide to stimulate T cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it differ from the standard OVA peptide (SIINFEKL)?

A1: The this compound is a variant of the immunodominant ovalbumin peptide SIINFEKL (OVA₂₅₇₋₂₆₄)[1][2]. In the G4 peptide, the asparagine (N) at position 4 is replaced with a glycine (G), resulting in the sequence SIIGFEKL[3]. This single amino acid substitution significantly reduces the binding affinity of the peptide to the T cell receptor (TCR) of OT-I CD8+ T cells, making it a low-affinity ligand compared to the high-affinity SIINFEKL peptide[3][4].

Q2: Why would I use a low-affinity peptide like OVA G4 in my T cell proliferation experiments?

A2: Using a low-affinity peptide like OVA G4 allows for the study of a range of T cell responses that are dependent on the strength of TCR signaling. While high-affinity peptides may lead to robust proliferation and activation, low-affinity peptides can be used to investigate T cell sensitivity, differentiation pathways under suboptimal stimulation, and the induction of T cell anergy or tolerance. For instance, low-affinity antigens have been shown to play a role in positive selection in the thymus.

Q3: What is a typical starting concentration range for this compound in a T cell proliferation assay?

A3: The optimal concentration of OVA G4 is highly dependent on the specific experimental setup, including the source and type of antigen-presenting cells (APCs), the ratio of T cells to APCs, and the specific readout of the assay. Based on available literature, a good starting point for this compound concentration is a titration from 0.1 µM to 10 µM. For comparison, the high-affinity SIINFEKL peptide is often effective in the nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: Can I use OVA G4 to stimulate OT-II CD4+ T cells?

A4: The this compound (SIIGFEKL) is an MHC class I-restricted peptide and is recognized by the TCR of OT-I CD8+ T cells. OT-II CD4+ T cells recognize a different OVA-derived peptide, OVA₃₂₃₋₃₃₉ (ISQAVHAAHAEINEAGR), presented by MHC class II molecules. Therefore, OVA G4 is not the appropriate peptide for stimulating OT-II T cells.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no T cell proliferation with OVA G4 Suboptimal Peptide Concentration: The concentration of the low-affinity this compound may be too low to induce a proliferative response.Perform a dose-response titration of the this compound, for example from 0.1 µM to 10 µM, to identify the optimal concentration for your specific assay conditions.
Insufficient APC Activation/Peptide Loading: Antigen-presenting cells (APCs) may not be presenting the peptide effectively.Ensure APCs are healthy and properly activated. Optimize the peptide pulsing protocol by adjusting incubation time (e.g., 1-2 hours at 37°C) and peptide concentration during pulsing.
Low Frequency of Antigen-Specific T Cells: The starting population of T cells may have a very low frequency of cells that can recognize the this compound.Increase the number of T cells seeded per well. If using transgenic T cells (e.g., OT-I), verify the percentage of transgenic T cells in your starting population using flow cytometry.
High background proliferation in negative control wells Serum Components: Fetal Bovine Serum (FBS) can sometimes contain factors that stimulate T cell proliferation.Test different lots of FBS or consider using serum-free media or media supplemented with human serum for human T cell assays.
Contamination: Bacterial or fungal contamination can lead to non-specific T cell activation.Maintain sterile cell culture techniques. Visually inspect cultures for any signs of contamination.
T cell anergy or lack of cytokine production despite some proliferation Peptide Concentration: Both very high and very low concentrations of peptide can lead to T cell anergy (a state of unresponsiveness).Perform a careful dose-response curve and measure both proliferation and cytokine production (e.g., IL-2, IFN-γ) to find a concentration that induces a productive response. Low-affinity peptides like G4 may not induce strong cytokine production.
Insufficient Co-stimulation: T cell activation requires both a TCR signal (signal 1) and a co-stimulatory signal (signal 2) from the APC.Ensure that your APCs are expressing adequate levels of co-stimulatory molecules like CD80 and CD86. If using artificial APCs, ensure they provide sufficient co-stimulation.
Inconsistent results between experiments Variability in Cell Numbers: Inaccurate cell counting can lead to significant variability.Use a reliable method for cell counting and ensure consistent cell numbers are used in each experiment.
Peptide Degradation: Repeated freeze-thaw cycles of the peptide stock solution can lead to degradation.Aliquot the this compound stock solution upon reconstitution and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Pulsing Dendritic Cells (DCs) with this compound

This protocol describes the loading of bone marrow-derived dendritic cells (BMDCs) with the this compound for use as APCs in a T cell proliferation assay.

  • Generate and mature BMDCs: Culture bone marrow cells with GM-CSF for 7-9 days. Mature the BMDCs by adding a stimulating agent like LPS (1 µg/mL) for the final 18-24 hours of culture.

  • Harvest and wash BMDCs: Harvest the mature BMDCs and wash them twice with sterile PBS.

  • Peptide Pulsing: Resuspend the BMDCs at a concentration of 1 x 10⁶ cells/mL in serum-free RPMI-1640 medium.

  • Add the this compound to the cell suspension. It is recommended to perform a titration of peptide concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Wash: Wash the peptide-pulsed DCs three times with complete RPMI-1640 medium to remove any unbound peptide.

  • The pulsed DCs are now ready to be co-cultured with T cells.

Protocol 2: CFSE-based T Cell Proliferation Assay

This protocol outlines a method for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

  • Isolate T cells: Isolate OT-I T cells from the spleen and/or lymph nodes of an OT-I transgenic mouse.

  • CFSE Labeling:

    • Wash the T cells with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

    • Incubate on ice for 5 minutes, then wash the cells twice with complete RPMI-1640 medium.

  • Co-culture:

    • Plate the CFSE-labeled T cells (e.g., 2 x 10⁵ cells/well) in a 96-well round-bottom plate.

    • Add the OVA G4-pulsed APCs (from Protocol 1) at an appropriate T cell to APC ratio (e.g., 10:1).

    • Include appropriate controls:

      • Unstimulated T cells (with unpulsed APCs).

      • Positive control: T cells stimulated with a mitogen (e.g., anti-CD3/CD28 beads or Concanavalin A) or high-affinity SIINFEKL peptide.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with antibodies against surface markers (e.g., CD8) and a viability dye (to exclude dead cells).

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE dilution profile on the live, single, CD8+ T cell population. Each peak of decreasing CFSE fluorescence represents a cell division.

Visualizations

experimental_workflow cluster_apc_prep APC Preparation cluster_tcell_prep T Cell Preparation cluster_coculture Co-culture & Analysis apc_source Isolate APCs (e.g., Splenocytes, DCs) peptide_pulse Pulse with This compound apc_source->peptide_pulse 1-2 hours, 37°C wash_apc Wash to Remove Unbound Peptide peptide_pulse->wash_apc coculture Co-culture Pulsed APCs and CFSE-labeled T Cells wash_apc->coculture tcell_source Isolate OT-I T Cells cfse_label Label with CFSE tcell_source->cfse_label wash_tcell Wash to Remove Excess CFSE cfse_label->wash_tcell wash_tcell->coculture incubation Incubate (3-5 days) coculture->incubation flow_cyto Analyze by Flow Cytometry incubation->flow_cyto

Caption: Workflow for a CFSE-based T cell proliferation assay with this compound.

signaling_pathway cluster_high_affinity High-Affinity (SIINFEKL) cluster_low_affinity Low-Affinity (OVA G4) ha_tcr Strong & Sustained TCR Signal ha_downstream Robust Downstream Signaling (e.g., ZAP-70, ERK) ha_tcr->ha_downstream ha_outcome Full T Cell Activation: - Proliferation - Effector Function - Cytokine Release ha_downstream->ha_outcome la_tcr Weak & Transient TCR Signal la_downstream Altered Downstream Signaling la_tcr->la_downstream la_outcome Variable Outcomes: - Weak Proliferation - Anergy - Differentiation (Th2-like) la_downstream->la_outcome

Caption: Simplified comparison of signaling outcomes from high vs. low-affinity peptides.

References

Technical Support Center: OVA G4 Peptide Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the OVA G4 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, long-term storage, and handling of the this compound (Sequence: SIIGFEKL). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of your peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2][3] When stored under these conditions in a tightly sealed container, the peptide can be stable for several years.[1][4] It is also crucial to minimize exposure to moisture and light.

Q2: How should I handle the lyophilized peptide upon receiving it and before weighing?

A2: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. To prevent this, allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial. When weighing, do so quickly in a clean, dry environment and then tightly reseal the container. For sensitive peptides, purging the vial with an inert gas like nitrogen or argon can further protect against degradation.

Q3: What is the stability of this compound in solution, and how should it be stored?

A3: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. Once reconstituted, it is recommended to use the peptide solution as soon as possible. For short-term storage (up to a week), the solution can be stored at 4°C. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing amino acids like Gln, Met, Cys, and Trp are particularly unstable in solution.

Q4: Which solvents should I use to reconstitute this compound?

A4: The choice of solvent depends on the peptide's sequence and overall charge. The OVA G4 sequence is SIIGFEKL. A good starting point for reconstitution is sterile, distilled water. If the peptide has poor water solubility, the net charge of the peptide can guide solvent selection. For peptides with a net positive charge, a dilute aqueous solution of acetic acid (e.g., 0.1%) can be used. For peptides with a net negative charge, a dilute aqueous solution of ammonia (e.g., 0.1%) or a basic buffer can be tried. For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide, followed by a slow, dropwise addition of an aqueous buffer while stirring.

Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation is often a sign of peptide aggregation. This can be caused by several factors, including high peptide concentration, pH at or near the peptide's isoelectric point (pI), and improper storage. Refer to the Troubleshooting Guide below for detailed steps on how to address aggregation issues.

Quantitative Data Summary

The stability of a peptide is highly dependent on its sequence and storage conditions. The following tables provide a general overview of peptide stability under different conditions.

Table 1: Recommended Storage Conditions and Expected Stability of Lyophilized Peptides

Storage TemperatureExpected StabilityKey Considerations
-80°CSeveral yearsIdeal for long-term archival storage.
-20°CSeveral yearsSuitable for long-term storage.
4°CWeeks to monthsNot recommended for long-term storage.
Room TemperatureDays to weeksOnly for short-term handling and shipping.

Table 2: Recommended Storage Conditions and Expected Stability of Peptides in Solution

Storage TemperatureExpected StabilityKey Considerations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
4°CDays to a weekProne to bacterial contamination and degradation.
Room TemperatureHoursNot recommended for storage.

Troubleshooting Guide

Issue 1: Difficulty Dissolving the this compound

  • Symptom: The lyophilized peptide does not fully dissolve in the initial solvent.

  • Possible Cause: The peptide may have low solubility in the chosen solvent due to its hydrophobic nature. The OVA G4 sequence (SIIGFEKL) contains several hydrophobic residues (Ile, Leu, Phe).

  • Troubleshooting Steps:

    • Sonication: Gently sonicate the vial in a water bath to aid dissolution.

    • Adjust pH: If using an unbuffered aqueous solution, try adding a small amount of dilute acetic acid (for basic peptides) or dilute ammonium hydroxide (for acidic peptides) to move the pH away from the peptide's isoelectric point.

    • Use Organic Solvents: For highly hydrophobic peptides, dissolve a small amount in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.

Issue 2: Peptide Aggregation in Solution

  • Symptom: The peptide solution is cloudy, contains visible precipitates, or forms a gel over time.

  • Possible Cause: Peptide self-association is driven by factors like high concentration, pH near the isoelectric point, temperature, and the presence of salts. Hydrophobic interactions between peptide chains are a primary driver of aggregation.

  • Troubleshooting Steps:

    • Dilution: Try diluting the peptide solution to a lower concentration.

    • pH Adjustment: Change the pH of the buffer to be at least 2 units away from the peptide's calculated isoelectric point (pI).

    • Disaggregating Agents: For some applications, the use of chaotropic agents like guanidinium chloride or urea can help disaggregate the peptide, but be aware that these will likely denature proteins in your experimental system.

    • Strong Solvents for Pre-treatment: Before dissolving in an aqueous buffer, the lyophilized peptide can be treated with a strong disaggregating solvent mixture like 1:1 trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to break down pre-existing aggregate seeds. The solvent is then evaporated before reconstitution.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for 15-20 minutes to prevent moisture condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate sterile solvent. To minimize foaming and potential aggregation, gently run the solvent down the side of the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can induce aggregation. If necessary, use a brief sonication in a water bath to aid dissolution.

  • Aliquoting and Storage: Once fully dissolved, divide the solution into single-use aliquots. Store these at -20°C or -80°C.

Protocol 2: Assessing Peptide Stability by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method to assess peptide purity and stability over time.

  • Initial Analysis: Upon receiving and reconstituting the peptide, perform an initial RP-HPLC analysis to establish a baseline purity profile.

  • Sample Preparation: At specified time points (e.g., 1 week, 1 month, 3 months) of storage under desired conditions (e.g., -20°C, 4°C), thaw an aliquot of the peptide solution. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase starting buffer.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the peptide's hydrophobicity.

    • Detection: UV detection at 214 nm and 280 nm.

  • Data Analysis: Compare the chromatograms from each time point to the initial baseline. A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation. The percentage of the main peak area relative to the total peak area can be used to quantify purity.

Visualizations

Peptide_Handling_Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_use_storage Use and Storage of Solution storage_lyophilized Store Lyophilized Peptide (-20°C or -80°C) equilibrate Equilibrate Vial to RT in Desiccator storage_lyophilized->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Dissolve (Swirl/Vortex/Sonicate) add_solvent->dissolve use_immediately Use in Experiment dissolve->use_immediately aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_solution Store Aliquots (-20°C or -80°C) aliquot->store_solution

Caption: Workflow for handling and reconstituting lyophilized peptides.

Aggregation_Troubleshooting decision decision solution solution start Peptide solution is cloudy or has precipitates is_conc_high Is peptide concentration high? start->is_conc_high is_ph_near_pi Is pH near pI? is_conc_high->is_ph_near_pi No solution_dilute Dilute the solution is_conc_high->solution_dilute Yes is_hydrophobic Is peptide highly hydrophobic? is_ph_near_pi->is_hydrophobic No solution_adjust_ph Adjust pH away from pI is_ph_near_pi->solution_adjust_ph Yes solution_sonicate Try sonication is_hydrophobic->solution_sonicate Yes solution_consult Consult further literature or technical support is_hydrophobic->solution_consult No solution_organic Use organic solvent for initial dissolution, then add buffer solution_sonicate->solution_organic If still aggregated

Caption: Decision tree for troubleshooting peptide aggregation.

References

Technical Support Center: Preventing OVA G4 Peptide Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of OVA G4 peptide (Sequence: SIIGFEKL) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

The this compound, with the amino acid sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL), is a variant of the well-known immunogenic ovalbumin peptide SIINFEKL.[1] It is frequently used in immunological studies to stimulate CD8+ T cells. Like many peptides, particularly those with hydrophobic residues, OVA G4 can be susceptible to aggregation in aqueous solutions. The presence of hydrophobic amino acids such as Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) can promote intermolecular interactions, leading to the formation of insoluble aggregates.

Q2: What are the initial signs of this compound aggregation?

You may be experiencing peptide aggregation if you observe any of the following:

  • Visible precipitation: The solution appears cloudy, hazy, or contains visible particles.

  • Difficulty in dissolution: The lyophilized peptide does not dissolve completely, even with vortexing or sonication.

  • Inconsistent experimental results: You observe high variability in your T-cell stimulation assays or other functional experiments.

  • Changes in absorbance/scattering: An increase in light scattering can be detected using a spectrophotometer at wavelengths where the peptide itself does not absorb (e.g., >340 nm).

Q3: How should I properly store the lyophilized this compound and its stock solutions to minimize aggregation?

Proper storage is crucial for maintaining the integrity of the this compound.

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. For peptides containing oxidation-sensitive residues, using oxygen-free solvents is advisable.[2]

Troubleshooting Guide

Issue 1: Lyophilized this compound is difficult to dissolve.

The SIIGFEKL sequence contains a high proportion of hydrophobic residues, which can make it challenging to dissolve directly in aqueous buffers.

Root Cause Analysis and Solution Workflow:

A workflow for troubleshooting this compound dissolution.

Solutions:

  • Physicochemical Properties: Based on its amino acid sequence (SIIGFEKL), the this compound is predicted to be hydrophobic and have a theoretical isoelectric point (pI) around 5.5-6.0. At a neutral pH (e.g., in PBS pH 7.4), the peptide will have a net negative charge, which should aid in solubility. However, the strong hydrophobicity can still be a dominant factor.

  • Recommended Solubilization Protocol:

    • Always start by trying to dissolve a small test amount of the peptide.

    • Attempt to dissolve the peptide in sterile, ultrapure water. Sonication can aid dissolution.[1]

    • If the peptide does not dissolve in water, use a minimal amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or 10% acetic acid to first dissolve the peptide.[2]

    • Once the peptide is in solution, slowly add the aqueous buffer (e.g., PBS) of your choice to the desired final concentration while vortexing.

Issue 2: Peptide solution becomes cloudy over time or after dilution in cell culture media.

This indicates that the peptide is aggregating out of solution, which can be influenced by factors such as pH, ionic strength, and temperature.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
pH Adjustment The solubility of peptides is generally lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can increase solubility. Since the theoretical pI of OVA G4 is around 5.5-6.0, maintaining a pH of 7.0 or higher should enhance solubility.Ensure the final pH is compatible with your experimental system (e.g., cell culture).
Use of Co-solvents Including a small percentage of an organic solvent like DMSO in the final solution can help keep the peptide solubilized.The final concentration of the organic solvent should be tested for toxicity in your specific assay. Typically, <0.5% DMSO is well-tolerated by most cell lines.
Inclusion of Additives Certain additives can help prevent peptide aggregation. Arginine, for example, is known to reduce protein and peptide aggregation.The compatibility and potential interference of any additive with your experiment must be validated.
Temperature Control Some peptides are more soluble at lower or higher temperatures. However, elevated temperatures can also promote aggregation or degradation.It is generally recommended to prepare and handle peptide solutions on ice to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Solubility

This protocol provides a general method to determine the solubility of the this compound in different solvents.

Materials:

  • Lyophilized this compound

  • Selection of solvents to test (e.g., Ultrapure water, PBS pH 7.4, 10% Acetic Acid, DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Add a known amount of lyophilized this compound (e.g., 1 mg) to a microcentrifuge tube.

  • Add a specific volume of the test solvent (e.g., 100 µL) to the tube.

  • Vortex the tube for 2 minutes. If the peptide is not fully dissolved, sonicate for 5-10 minutes in a water bath sonicator.

  • If the peptide appears dissolved, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved material.

  • Carefully collect the supernatant and measure the peptide concentration using a spectrophotometer at a wavelength where the peptide absorbs (e.g., 280 nm, although this peptide lacks Trp and Tyr, so a shorter wavelength like 214 nm might be more appropriate, or a colorimetric peptide assay).

  • The concentration of the peptide in the supernatant represents its solubility in that solvent.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay

The ThT assay is a common method to detect the formation of amyloid-like fibrillar aggregates.

Workflow for ThT Assay:

A workflow for monitoring peptide aggregation with Thioflavin T.

Materials:

  • This compound solution

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of ThT (e.g., 1 mM) in water and filter it through a 0.22 µm filter.

  • Prepare your this compound solutions at the desired concentrations in the assay buffer. Include a buffer-only control.

  • In the 96-well plate, mix the peptide solution with ThT to a final concentration of approximately 10-25 µM ThT.

  • Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, depending on the experimental design.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.

Data Interpretation:

Fluorescence SignalInterpretation
Low and stable No significant aggregation.
Gradual increase Slow aggregation is occurring.
Sigmoidal curve Nucleation-dependent aggregation, with a lag phase, exponential growth phase, and a plateau.

This technical support guide provides a starting point for addressing aggregation issues with the this compound. Due to the sequence-specific nature of peptide aggregation, some empirical optimization of these protocols for your specific experimental conditions may be necessary.

References

Technical Support Center: Improving OVA G4 Peptide Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing the OVA G4 peptide (Sequence: SIIGFEKL) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its net charge?

The this compound is a variant of the agonist ovalbumin (OVA) peptide SIINFEKL (257-264).[1][2][3] It is a class I (Kb)-restricted peptide epitope of ovalbumin presented by the major histocompatibility complex (MHC) class I molecule, H-2Kb.[1][3] To determine the best starting solvent, it's helpful to calculate the peptide's net charge.

To calculate the net charge of the this compound (SIIGFEKL):

  • Acidic residues (-1): Glutamic Acid (E) = -1

  • Basic residues (+1): Lysine (K) = +1

  • N-terminus (+1): +1

  • C-terminus (-1): -1

The overall charge is (-1) + (+1) + (+1) + (-1) = 0. Therefore, the this compound is considered a neutral peptide.

Q2: What are the recommended initial solvents for dissolving the this compound?

Given its neutral charge and hydrophobic residues, the this compound may have limited solubility in aqueous solutions alone. Here are the recommended starting solvents:

  • Dimethyl sulfoxide (DMSO): This is a common solvent for hydrophobic peptides and is often recommended for OVA G4.

  • Water (with assistance): Some suppliers indicate solubility in water, often requiring sonication or gentle heating.

Q3: How can I improve the solubility of the this compound if it's not dissolving properly?

If you encounter solubility issues, consider the following methods:

  • Sonication: Using an ultrasonic bath can help break up peptide aggregates and enhance dissolution in aqueous solutions.

  • Gentle Warming: Heating the solution to no more than 40°C can increase the solubility of some peptides.

  • pH Adjustment: Since the peptide has a neutral net charge, altering the pH away from its isoelectric point can improve solubility. For neutral peptides, this is less straightforward than for acidic or basic peptides.

  • Use of Co-solvents: If the peptide is first dissolved in a small amount of an organic solvent like DMSO, it can then be slowly added to an aqueous buffer with continuous mixing to reach the desired final concentration.

Q4: What is the recommended storage condition for the lyophilized this compound and its stock solutions?

  • Lyophilized Powder: Store at -20°C for long-term stability.

  • Stock Solutions: Once dissolved, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide is not dissolving in water or PBS. The this compound has several hydrophobic residues, leading to poor aqueous solubility.1. Try dissolving in a small amount of sterile-filtered DMSO first. 2. Once fully dissolved in DMSO, slowly add the aqueous buffer (e.g., PBS) to your desired final concentration while vortexing. 3. Use sonication or gentle warming (up to 37°C) to aid dissolution in aqueous solutions.
Precipitation occurs when adding the DMSO stock solution to an aqueous buffer. The solubility limit of the peptide in the final aqueous solution has been exceeded.1. Increase the final concentration of DMSO in your working solution (note: for cell-based assays, keep the final DMSO concentration below 0.5% to avoid cytotoxicity). 2. Prepare a more dilute stock solution of the peptide in DMSO before adding it to the aqueous buffer.
The peptide solution appears cloudy or contains visible particles. The peptide is not fully dissolved or has aggregated.1. Centrifuge the solution to pellet any undissolved peptide before use. 2. Filter the solution through a 0.22 µm filter, especially if it will be used in cell culture.

Quantitative Solubility Data

The solubility of the this compound can vary depending on its salt form (e.g., TFA or acetate salt) and the solvent used. The following table summarizes available quantitative solubility data.

Peptide Form Solvent Solubility Notes
This compound TFA SaltWater6.67 mg/mL (6.54 mM)Requires sonication.
This compoundUltrapure WaterSoluble up to 1 mg/mL
This compound Acetate SaltWater2.5 mMSonication is recommended.
This compound Acetate SaltDMSOInsoluble

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in T-cell stimulation assays.

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Initial Dissolution in DMSO:

    • Add a small volume of high-purity, sterile-filtered DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).

    • Vortex thoroughly to ensure the peptide is completely dissolved.

  • Dilution in Aqueous Buffer (if required):

    • If a lower concentration of DMSO is required for your experiment, slowly add the DMSO stock solution to your desired sterile aqueous buffer (e.g., PBS or cell culture medium) while gently vortexing.

    • Note: For cell-based assays, ensure the final concentration of DMSO is typically below 0.5% to avoid toxicity.

  • Storage:

    • Aliquot the stock solution into single-use tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for In Vitro Stimulation of OT-I CD8+ T-Cells with this compound

This protocol outlines a typical procedure for stimulating OVA G4-specific OT-I CD8+ T-cells in vitro.

  • Prepare Target Cells:

    • Use antigen-presenting cells (APCs) such as splenocytes or bone marrow-derived dendritic cells (BMDCs).

    • Plate the APCs at an appropriate density in a 96-well plate.

  • Peptide Pulsing of APCs:

    • Prepare a working solution of the this compound in cell culture medium at the desired concentration (a typical starting concentration is 1 µM).

    • Add the peptide solution to the wells containing the APCs.

    • Incubate for 1-2 hours at 37°C to allow the peptide to bind to MHC class I molecules.

  • Co-culture with OT-I T-Cells:

    • Isolate CD8+ T-cells from the spleen or lymph nodes of an OT-I transgenic mouse.

    • After the peptide pulsing, wash the APCs to remove any unbound peptide.

    • Add the purified OT-I CD8+ T-cells to the wells with the peptide-pulsed APCs. A common effector-to-target ratio is 1:1.

  • Incubation and Analysis:

    • Co-culture the cells for the desired period (e.g., 24-72 hours) at 37°C.

    • Assess T-cell activation by measuring cytokine production (e.g., IFN-γ, IL-2) using ELISA or intracellular cytokine staining, or by measuring T-cell proliferation using assays like CFSE dilution.

Visualizations

Logical Workflow for Dissolving this compound

G start Start: Lyophilized This compound charge Determine Net Charge (Result: Neutral) start->charge hydrophobicity Assess Hydrophobicity (Result: Contains hydrophobic residues) charge->hydrophobicity initial_solvent Select Initial Solvent: High-Purity DMSO hydrophobicity->initial_solvent dissolve Dissolve in minimal volume of DMSO initial_solvent->dissolve aqueous_dilution Slowly add to aqueous buffer with vortexing dissolve->aqueous_dilution final_solution Final Working Solution aqueous_dilution->final_solution troubleshoot Troubleshooting aqueous_dilution->troubleshoot Precipitation? sonicate Sonication troubleshoot->sonicate warm Gentle Warming troubleshoot->warm cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 Lck Lck TCR->Lck Activates pMHC APC MHC OVA G4 pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Recruits & Activates PIP2 PIP2 PLCG1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 NFkB->Gene AP1->Gene

References

Technical Support Center: Assessing Purity of Synthetic OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthetic OVA G4 peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The this compound (sequence: SIIGFEKL) is a variant of the ovalbumin (OVA) peptide 257-264 (SIINFEKL). It is a class I (H-2Kb)-restricted peptide epitope of ovalbumin and is often used in immunological research to stimulate OVA-specific T cells.[1][2][3]

Q2: What are the primary methods for assessing the purity of synthetic this compound?

A2: The most common and reliable methods for determining the purity of synthetic peptides like OVA G4 are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[4][5]

Q3: What is a typical acceptable purity level for synthetic peptides used in research?

A3: The required purity level depends on the application. For general in vitro studies, a purity of >95% is often recommended. For sensitive applications such as crystallography or in vivo studies, a purity of >98% is preferable.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purity assessment of your synthetic this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the column stationary phase.- Adjust the mobile phase pH. Using an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% is standard. - Reduce the amount of peptide injected onto the column. - Use a high-purity silica-based column and ensure proper column equilibration.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Replace the column if it has been used extensively or shows signs of deterioration.
Extra or Unexpected Peaks - Presence of impurities from synthesis (e.g., deletion sequences, protecting group remnants). - Peptide degradation. - Contamination of the sample or mobile phase.- Analyze the peaks by mass spectrometry to identify the nature of the impurities. - Ensure proper storage of the peptide at -20°C or lower. - Use high-purity solvents and filter your sample before injection.
Mass Spectrometry (MS)
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity - Poor ionization of the peptide. - Presence of signal-suppressing agents (e.g., high concentrations of TFA). - Suboptimal instrument settings.- Optimize the solvent system; a mixture of acetonitrile and water with 0.1% formic acid is often effective for ESI-MS. - If using TFA in your HPLC mobile phase, consider switching to a more MS-friendly modifier like formic acid for LC-MS analysis. - Optimize electrospray source voltages and other instrument parameters.
Mass Discrepancy (Observed vs. Theoretical) - Presence of adducts (e.g., sodium, potassium). - Incomplete removal of protecting groups. - Peptide modifications (e.g., oxidation).- Calibrate the mass spectrometer. - Analyze the isotopic pattern to identify adducts. - Scrutinize the synthesis and cleavage steps for potential sources of incomplete deprotection or modification.
Complex Spectrum with Many Peaks - Sample contains multiple impurities. - In-source fragmentation.- Purify the peptide sample using preparative HPLC. - Optimize the ionization source conditions to minimize fragmentation.
Amino Acid Analysis (AAA)
Issue Potential Cause(s) Recommended Solution(s)
Incorrect Amino Acid Ratios - Incomplete hydrolysis of the peptide. - Degradation of certain amino acids during hydrolysis (e.g., Ser, Thr). - Contamination.- Optimize hydrolysis time and temperature. - Use established correction factors for amino acids known to degrade. - Maintain a clean working environment and use high-purity reagents to avoid contamination.
Low Overall Amino Acid Yield - Inaccurate initial weighing of the peptide sample. - Loss of sample during handling or hydrolysis.- Use a calibrated microbalance for accurate weighing. - Exercise care during sample preparation and transfer steps.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

Objective: To determine the purity of the synthetic this compound by separating it from potential impurities.

Materials:

  • Synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of the synthetic this compound.

Materials:

  • This compound sample (can be the eluent from HPLC)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS)

Procedure (for ESI-MS):

  • Sample Preparation:

    • Dilute the peptide sample to a concentration of approximately 10 pmol/µL in a suitable solvent.

  • MS Analysis:

    • Infuse the sample into the electrospray source.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 400-1500 m/z).

  • Data Analysis:

    • Deconvolute the resulting spectrum if multiple charge states are observed to determine the monoisotopic mass.

    • Compare the observed molecular weight with the calculated theoretical molecular weight of OVA G4 (C43H71N9O12; Molecular Weight: 906.08 g/mol ).

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results synth Solid-Phase Peptide Synthesis of OVA G4 cleavage Cleavage & Deprotection synth->cleavage lyophilize Lyophilization (Crude Peptide) cleavage->lyophilize sample_prep Sample Preparation (Dissolution & Filtration) lyophilize->sample_prep Start Analysis hplc RP-HPLC Analysis (Purity Determination) sample_prep->hplc ms Mass Spectrometry (Identity Confirmation) sample_prep->ms aaa Amino Acid Analysis (Composition & Quantity) sample_prep->aaa hplc->ms Fraction for MS purity_report Purity Report (% Purity) hplc->purity_report mw_confirm Molecular Weight Confirmation ms->mw_confirm composition_report Amino Acid Composition aaa->composition_report

Caption: Workflow for assessing the purity of synthetic this compound.

MHC Class I Antigen Presentation Pathway for OVA Peptide

G cluster_cell Antigen Presenting Cell (APC) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) ova Exogenous OVA Protein proteasome Proteasome ova->proteasome Enters Cytosol peptides OVA Peptides (e.g., SIINFEKL) proteasome->peptides Degradation tap TAP Transporter peptides->tap plc Peptide-Loading Complex tap->plc Translocation mhc1 MHC Class I (H-2Kb) mhc1->plc mhc1_peptide Peptide-MHC Complex plc->mhc1_peptide Peptide Loading surface Cell Surface Presentation mhc1_peptide->surface Transport to Surface t_cell CD8+ T-Cell (TCR Recognition) surface->t_cell T-Cell Activation

Caption: MHC Class I pathway for OVA peptide presentation to CD8+ T-cells.

References

Technical Support Center: OVA G4 Peptide Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of freeze-thaw cycles on OVA G4 peptide activity. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and storage of OVA G4 peptides.

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to my this compound stock solution?

A1: Repeated freeze-thaw cycles can compromise peptide stability through several mechanisms. The formation of ice crystals can concentrate the peptide, leading to aggregation, which is a primary risk.[1][2] Temperature fluctuations also accelerate chemical degradation pathways such as oxidation, particularly for peptides containing sensitive amino acid residues like Cysteine, Methionine, or Tryptophan, and hydrolysis.[1]

Q2: What is the optimal method for storing my this compound stock solution?

A2: The best practice is to aliquot the reconstituted peptide stock solution into single-use volumes. These aliquots should be stored at -20°C for short-to-medium-term storage or, for enhanced stability and long-term storage, at -80°C.[1] This strategy is crucial as it minimizes the number of freeze-thaw cycles the bulk of the peptide stock is subjected to.

Q3: How should I properly thaw a frozen aliquot of my peptide solution?

A3: It is recommended to thaw a peptide aliquot quickly by warming it to room temperature. This can be achieved by placing the vial in a water bath or by rolling the tube between your hands. Once thawed, the aliquot should be used immediately, and any unused portion should be discarded to prevent potential degradation.

Q4: Can I store my reconstituted this compound solution in the refrigerator at 4°C?

A4: Storage at 4°C is only recommended for very short-term use, generally not exceeding a few days to a week. The stability of a peptide in solution is highly dependent on its amino acid sequence. For many peptides, storage at 4°C can lead to degradation or microbial growth. Freezing remains the preferred method for any storage period beyond immediate use.

Q5: My this compound is lyophilized. Do I still need to be concerned about freeze-thaw cycles?

A5: For lyophilized peptides, the primary concern is exposure to moisture, which will significantly decrease long-term stability. Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator to reduce moisture uptake from the atmosphere. While a single freeze-thaw cycle of the lyophilized powder is not a concern, repeated temperature fluctuations in a non-frost-free freezer should be avoided as they can introduce moisture.

Troubleshooting Common Issues
Issue Possible Cause(s) Recommended Solution(s)
Reduced or No Biological Activity in Assay Peptide degradation due to multiple freeze-thaw cycles.Improper storage conditions (e.g., prolonged storage at 4°C).Oxidation of sensitive amino acids.Discard the current stock solution as its integrity may be compromised. Prepare a fresh stock solution from lyophilized peptide. Ensure the new stock is aliquoted into single-use volumes and stored at -20°C or -80°C. For peptides with oxidation-prone residues, consider using oxygen-free solvents for reconstitution.
Peptide Precipitates After Thawing The peptide concentration is too high for the selected solvent.The pH of the solution is not optimal for peptide solubility.Temperature fluctuations during the thawing process.Gently warm the solution to 37°C and vortex briefly to attempt redissolution. If precipitation persists, sonication for a few minutes may be effective. For future preparations, consider a lower concentration or a different solvent system. Basic peptides are generally more soluble in acidic solutions, and acidic peptides in basic solutions.
Inconsistent Results Between Experiments Variability introduced by using a stock solution that has undergone a different number of freeze-thaw cycles.Degradation of the peptide over time in a frequently used stock vial.Strictly adhere to the practice of using single-use aliquots. This ensures that the peptide used in each experiment has been subjected to the same, minimal number of freeze-thaw cycles (ideally, only one).

Quantitative Data on Freeze-Thaw Effects

Biomolecule Type Number of Freeze-Thaw Cycles Observed Effect Analytical Method Reference
Various Peptides1 vs. 10 cyclesNo significant difference in mean peak areas was observed, suggesting stability for some peptides.Mass Spectrometry
Diabetes-Related Metabolic Biomarkers (e.g., GIP, GLP-1, PYY)5 cyclesStatistically significant increases in concentration were observed for GIP (44%), GLP-1 (35%), and PYY (22%).Immunoassay
Serum Proteins1 cycleSignificant changes in the abundance of 30 proteins were detected.Mass Spectrometry
Raw Meat Proteins7 cyclesProtein oxidation, measured by carbonyl content, increased with the number of freeze-thaw cycles.Spectrophotometry

Note: The stability of a peptide is highly sequence-dependent, and these results should be considered as general guidance. An experimental approach to determine the stability of the this compound under your specific laboratory conditions is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of this compound after Repeated Freeze-Thaw Cycles

This protocol outlines a method to quantify the impact of freeze-thaw cycles on the purity and integrity of your this compound stock.

Materials:

  • Lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile distilled water, PBS)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) (optional, for identity confirmation)

  • Low-retention microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Peptide Reconstitution: Prepare a stock solution of the this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Initial Analysis (Cycle 0): Immediately after reconstitution, analyze a small aliquot of the fresh peptide solution by HPLC to determine its initial purity. This will serve as your baseline.

  • Aliquoting: Dispense the remaining stock solution into multiple, single-use aliquots in low-retention tubes.

  • Freeze-Thaw Cycling:

    • Place the aliquots in a -80°C freezer for at least 4 hours.

    • For each cycle, remove a designated set of aliquots, thaw them rapidly at room temperature, and then immediately re-freeze them at -80°C.

  • Sample Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, analyze one aliquot from each corresponding set by HPLC.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the purity of the peptide at each time point as the percentage of the area of the main peak relative to the total area of all peaks.

    • Compare the chromatograms of the freeze-thawed samples to the baseline (Cycle 0) chromatogram. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

    • (Optional) Use MS to identify the mass of the intact peptide and any potential degradation products.

Protocol 2: Functional Activity Assay of this compound

This protocol describes a cell-based assay to determine the biological activity of the this compound by measuring its ability to stimulate T-cell proliferation.

Materials:

  • This compound solutions (from the stability assessment in Protocol 1)

  • Antigen-presenting cells (APCs), such as dendritic cells or splenocytes

  • OVA-specific CD4+ T-cells (e.g., from OT-II transgenic mice)

  • Complete cell culture medium

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU or [³H]-thymidine)

  • 96-well cell culture plates

  • Flow cytometer or scintillation counter

Procedure:

  • T-Cell Labeling (if using CFSE): Label the OVA-specific CD4+ T-cells with CFSE according to the manufacturer's instructions.

  • Antigen Pulsing of APCs:

    • Plate APCs in a 96-well plate.

    • Add different concentrations of the this compound solutions (fresh and those subjected to freeze-thaw cycles) to the wells. A typical concentration range is 0.1 to 10 µg/mL.

    • Incubate for 2-4 hours at 37°C to allow for peptide uptake and presentation.

  • Co-culture: Add the labeled OVA-specific CD4+ T-cells to the wells containing the peptide-pulsed APCs.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • CFSE: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

    • BrdU/[³H]-thymidine: Add the proliferation reagent during the last 18-24 hours of culture and measure incorporation according to the manufacturer's protocol.

  • Data Analysis: Compare the proliferative response induced by the peptide that has undergone freeze-thaw cycles to the response induced by the freshly prepared peptide. A significant decrease in T-cell proliferation indicates a loss of peptide activity.

Visualizations

Signaling Pathway: MHC Class II Antigen Presentation

The following diagram illustrates the pathway by which exogenous antigens, such as the this compound, are processed and presented by antigen-presenting cells (APCs) to activate CD4+ T-helper cells.

MHC_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_er_golgi ER & Golgi cluster_surface Cell Surface OVA Exogenous Antigen (e.g., OVA Peptide) Endocytosis Endocytosis OVA->Endocytosis Phagosome Phagosome Endocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome with Proteases Lysosome->Phagolysosome Peptides Peptide Fragments Phagolysosome->Peptides Degradation CLIP_Exchange CLIP is exchanged for antigenic peptide (via HLA-DM) Peptides->CLIP_Exchange ER Endoplasmic Reticulum (ER) MHC_II_Synth MHC-II Synthesis + Invariant Chain (Ii) Golgi Golgi Apparatus MHC_II_Synth->Golgi MIIC MHC Class II Compartment (MIIC) Golgi->MIIC MIIC->CLIP_Exchange Ii degraded to CLIP MHC_II_Peptide Peptide-MHC-II Complex CLIP_Exchange->MHC_II_Peptide Presentation Presentation on Cell Surface MHC_II_Peptide->Presentation T_Cell CD4+ T-Cell Activation Presentation->T_Cell TCR Recognition

Caption: MHC Class II antigen presentation pathway for exogenous antigens.

Experimental Workflow: Assessing Peptide Stability

This diagram outlines the logical workflow for conducting a stability study on a peptide after subjecting it to freeze-thaw cycles.

Peptide_Stability_Workflow cluster_analysis Analytical & Functional Testing start Start: Lyophilized This compound reconstitute Reconstitute Peptide in Appropriate Solvent start->reconstitute aliquot Aliquot into Single-Use -80°C Vials reconstitute->aliquot control_analysis Analyze Control (0 Cycles) - HPLC for Purity - Functional Assay aliquot->control_analysis ft_samples Subject Aliquots to 1, 3, 5, 10 Freeze-Thaw Cycles aliquot->ft_samples data_analysis Data Analysis: Compare Purity and Activity to Control control_analysis->data_analysis ft_analysis Analyze Freeze-Thaw Samples - HPLC for Purity - Functional Assay ft_samples->ft_analysis ft_analysis->data_analysis conclusion Conclusion: Determine Stability and Handling Protocol data_analysis->conclusion

Caption: Workflow for assessing peptide stability after freeze-thaw cycles.

References

Technical Support Center: Standardizing OVA G4 Peptide Experiments for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for standardizing experiments involving the OVA G4 peptide. The following troubleshooting guides and FAQs are designed to ensure reproducibility and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it differ from the standard OVA peptide?

The this compound is a variant of the immunodominant ovalbumin peptide, OVA (SIINFEKL). The G4 variant has the amino acid sequence SIIGFEKL.[1][2] This sequence alteration results in a lower binding affinity for the H-2Kb MHC class I molecule compared to the high-affinity parent peptide.[3] This makes it a valuable tool for studying the effects of T-cell receptor (TCR) signal strength on T-cell activation and function.[3]

Q2: What are the recommended storage and handling conditions for lyophilized and reconstituted this compound?

  • Lyophilized Peptide: Upon receipt, lyophilized this compound should be stored at -20°C or lower.[2] For long-term storage, -80°C is recommended.

  • Reconstituted Peptide: Once reconstituted, it is best to aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term stability, at -80°C. If storing at -20°C, it is advisable to use the peptide within one month; for storage at -80°C, it can be kept for up to six months.

Q3: How should I reconstitute this compound for my experiments?

For initial reconstitution, add a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to the lyophilized peptide (e.g., 40-50 µL). Vortex thoroughly to ensure the peptide is completely dissolved. For aqueous solutions, ultrapure water can be used, but solubility may be limited to under 1mg/ml. If solubility issues persist, gentle warming (below 40°C) or sonication can be employed. After the initial dissolving in DMSO, further dilute the peptide stock to the desired working concentration with sterile tissue-culture grade water or an appropriate buffer like PBS.

Q4: What quality control measures should I be aware of when using synthetic this compound?

To ensure the reliability of your experimental results, it is crucial to use a high-quality synthetic peptide. Key quality control parameters include:

  • Purity: The peptide purity should be confirmed, typically by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for cellular assays.

  • Identity: The correct molecular weight of the peptide should be verified by Mass Spectrometry (MS).

  • Endotoxin Levels: For in-vivo studies or experiments with sensitive cell cultures, it is important to use peptides with low endotoxin levels.

Peptide Variant Comparison

Peptide NameSequenceMHC Binding AffinityTypical Use
OVA SIINFEKLHighPositive control for strong T-cell activation
T4 SIITFEKLMediumIntermediate T-cell stimulation studies
G4 SIIGFEKLLowStudies on low-affinity TCR signaling and T-cell activation thresholds
VSV RGYVYQGLNull (Control)Negative control peptide

Experimental Protocols and Troubleshooting

Protocol 1: In Vitro T-Cell Stimulation with this compound

This protocol is designed for the stimulation of OVA-specific T-cells (e.g., OT-I CD8+ T-cells) with bone marrow-derived dendritic cells (BMDCs) pulsed with this compound.

Materials:

  • BMDCs

  • OT-I CD8+ T-cells

  • Complete RPMI-1640 medium

  • Reconstituted this compound

  • 96-well flat-bottom plates

Procedure:

  • Prepare BMDCs: Culture and mature BMDCs as per your standard laboratory protocol. On the day of the experiment, harvest and resuspend the cells in complete RPMI-1640 at a concentration of 1x10^6 cells/mL.

  • Peptide Pulsing:

    • Plate 50,000 BMDCs per well in a 96-well plate.

    • Add the this compound to the wells at a final concentration range of 1-10 µg/mL. Due to its lower affinity, a higher concentration of G4 peptide may be required compared to the high-affinity SIINFEKL peptide. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

    • Incubate the BMDCs with the peptide for 2-4 hours at 37°C.

  • Co-culture with T-cells:

    • Purify OT-I CD8+ T-cells and resuspend them at 5x10^5 cells/mL in complete RPMI-1640.

    • Add 50,000 OT-I T-cells to each well containing the peptide-pulsed BMDCs.

    • Incubate the co-culture for 24-72 hours at 37°C and 5% CO2.

  • Assay Readout: Analyze T-cell activation through methods such as ELISA for cytokine secretion (e.g., IL-2, IFN-γ), intracellular cytokine staining followed by flow cytometry, or proliferation assays.

Troubleshooting In Vitro T-Cell Stimulation
IssuePossible CauseRecommended Solution
Low or no T-cell activation Peptide Concentration Too Low: The low affinity of OVA G4 requires higher concentrations for effective MHC presentation.Perform a titration of the peptide concentration, starting from 1 µg/mL up to 20 µg/mL or higher, to find the optimal dose.
Poor Peptide Solubility: Incomplete dissolution of the peptide leads to a lower effective concentration.Ensure the peptide is fully dissolved. Use sonication or gentle warming if necessary. Confirm the stock solution is clear before use.
Suboptimal Cell Viability or Density: Poor health or incorrect numbers of APCs or T-cells will affect the outcome.Check cell viability before starting the experiment; it should be >90%. Optimize the APC to T-cell ratio (a 1:1 ratio is a good starting point).
High background in negative controls Contamination: Mycoplasma or other microbial contamination can non-specifically activate T-cells.Test cell cultures for contamination. Ensure sterile techniques are used throughout the protocol.
Serum Reactivity: Components in the fetal bovine serum (FBS) may cause non-specific stimulation.Screen different lots of FBS for low background stimulation or use serum-free media if possible.
Inconsistent results between experiments Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the peptide stock can reduce its activity.Aliquot the peptide stock into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Variability in Cell Cultures: Differences in the maturation state of dendritic cells or the activation state of T-cells can lead to variability.Standardize cell culture protocols, including maturation cocktails for DCs and resting periods for T-cells before restimulation.

Visualizing Experimental Workflows and Pathways

To aid in the standardization of your experiments, the following diagrams illustrate a typical workflow and the associated signaling pathway.

experimental_workflow Experimental Workflow for OVA G4 T-Cell Stimulation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide Reconstitute & Dilute This compound pulse Pulse APCs with This compound peptide->pulse apc Prepare Antigen Presenting Cells (APCs) apc->pulse tcell Isolate OVA-specific T-Cells coculture Co-culture APCs and T-Cells tcell->coculture pulse->coculture elisa ELISA (Cytokine) coculture->elisa facs Flow Cytometry (ICS) coculture->facs prolif Proliferation Assay coculture->prolif

Caption: A generalized workflow for in-vitro T-cell stimulation experiments using this compound.

tcr_signaling Simplified TCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pmhc pMHC (OVA G4 on H-2Kb) tcr TCR pmhc->tcr Low Affinity Binding lck Lck tcr->lck cd8 CD8 cd8->lck zap70 ZAP-70 lck->zap70 Phosphorylation lat LAT zap70->lat plc PLCγ1 lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 ap1 AP-1 dag->ap1 nfkB NF-κB dag->nfkB nfat NFAT ip3->nfat Ca2+ influx gene Gene Transcription (e.g., IL-2) nfat->gene ap1->gene nfkB->gene

Caption: Simplified overview of the T-cell receptor signaling cascade initiated by pMHC binding.

References

Technical Support Center: OVA G4 Peptide Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control of OVA G4 peptide.

Troubleshooting Guides

This guide provides a summary of common problems, their potential causes, and recommended solutions to overcome challenges during your experiments with this compound.

Issue 1: Peptide Insolubility

Problem: The lyophilized this compound does not dissolve in aqueous buffers.

Potential Cause Recommended Solution
High Hydrophobicity The this compound sequence (SIIGFEKL) contains a high proportion of hydrophobic amino acids, which can lead to poor solubility in aqueous solutions.[1][2]
1. Use Organic Solvents: First, attempt to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer to the peptide solution while gently vortexing.[1][3] Most biological assays can tolerate small percentages (1-5%) of DMSO.[1]
2. pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly improve solubility. Since residual trifluoroacetic acid (TFA) from purification can make the peptide solution acidic, adding a small amount of a basic solution like 10% ammonium hydroxide might help.
3. Sonication: Brief sonication can help to break up peptide aggregates and enhance dissolution. It is advisable to chill the sample on ice between sonications to prevent heating and potential degradation.
Peptide Aggregation Intermolecular hydrogen bonding between peptide chains can lead to the formation of aggregates, which are often insoluble.
1. Incorporate Solubilizing Agents: For future syntheses, consider adding a hydrophilic tag (e.g., a poly-arginine tail) that can be cleaved after purification.
2. Chaotropic Agents: In non-cellular assays, the addition of chaotropic agents like guanidinium chloride or urea can disrupt hydrogen bonds and solubilize aggregates. However, these will denature proteins in your assay.
Issue 2: Peptide Aggregation

Problem: The this compound solution becomes cloudy or forms a precipitate over time, indicating aggregation.

Potential Cause Recommended Solution
Intrinsic Properties of the Peptide Sequence The hydrophobic nature of the OVA G4 sequence promotes self-association and the formation of secondary structures like β-sheets, leading to aggregation.
1. Optimize Storage Conditions: Store the peptide in lyophilized form at -20°C or -80°C. Reconstitute the peptide immediately before use and store solutions in aliquots at -20°C to minimize freeze-thaw cycles.
2. Control Peptide Concentration: High peptide concentrations can favor aggregation. Work with the lowest feasible concentration for your experiment.
Environmental Factors pH, temperature, and ionic strength of the buffer can all influence peptide aggregation.
1. Adjust Buffer Composition: Screen different buffers and pH conditions to find one that minimizes aggregation. Maintaining the pH away from the peptide's isoelectric point is crucial.
2. Incorporate Aggregation Inhibitors: In some cases, the addition of small amounts of organic solvents (e.g., acetonitrile) or detergents can help prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, ideally, -80°C in a tightly sealed container with a desiccant to protect it from moisture. Once reconstituted, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage of a few days, a reconstituted solution can be kept at 4°C.

Q2: My peptide purity is stated as >95% by HPLC. What are the likely impurities?

A2: For synthetic peptides like OVA G4, impurities are often byproducts of the solid-phase peptide synthesis (SPPS) process. These can include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that were not fully synthesized to the target length.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.

  • Products of side reactions: Modifications such as oxidation (especially of methionine, though not present in OVA G4) or deamidation.

Q3: Why is endotoxin testing important for this compound, and what is an acceptable level?

A3: Endotoxins, which are lipopolysaccharides from the cell walls of Gram-negative bacteria, can be introduced during the synthesis and purification process. They are potent pyrogens and can cause strong, non-specific immune responses in both in vitro and in vivo experiments. For applications involving cell culture or animal studies, it is critical to ensure low endotoxin levels. A common specification for research-grade peptides is less than 0.25 EU/mL, with more stringent requirements for sensitive applications.

Q4: How can I confirm the identity of my this compound?

A4: The most reliable method for confirming the identity of a synthetic peptide is mass spectrometry (MS). This technique measures the mass-to-charge ratio of the peptide, and the resulting molecular weight should match the theoretical molecular weight of the OVA G4 sequence (SIIGFEKL).

Quantitative Data Summary

The following tables summarize key quality control parameters for a typical batch of research-grade this compound.

Table 1: Purity and Identity Specifications

Parameter Method Typical Specification
Purity Reversed-Phase HPLC (RP-HPLC)≥ 95%
Identity (Molecular Weight) Mass Spectrometry (MS)Conforms to theoretical mass (approx. 906.1 Da)
Appearance Visual InspectionWhite lyophilized powder

Table 2: Storage and Stability Recommendations

Form Storage Temperature Shelf Life
Lyophilized Powder -20°C to -80°CSeveral years
Reconstituted in Aqueous Buffer -20°C (aliquoted)Several weeks to months (avoid freeze-thaw)
4°CUp to one week

Table 3: Endotoxin Specifications for In Vitro and In Vivo Studies

Parameter Method Recommended Limit
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 0.25 EU/mL

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the synthetic this compound by separating it from synthesis-related impurities.

Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the peptide purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound.

Materials:

  • This compound sample (can be from the HPLC analysis or a separate stock)

  • MS-grade water, acetonitrile, and formic acid

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation: Dilute the peptide sample in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

  • MS Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to include the expected molecular weight of the peptide.

  • Data Analysis: Compare the observed monoisotopic mass with the theoretical monoisotopic mass of the this compound (C₄₃H₇₁N₉O₁₂). The observed mass should be within the acceptable error range of the instrument.

Protocol 3: Bacterial Endotoxin Testing (LAL Gel-Clot Method)

Objective: To detect and quantify endotoxin levels in the this compound solution.

Materials:

  • Reconstituted this compound solution (0.5-1.0 mL)

  • Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot)

  • Pyrogen-free water (LAL Reagent Water)

  • Control Standard Endotoxin (CSE)

  • Pyrogen-free test tubes and pipettes

  • Heating block or water bath at 37°C

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the CSE in LAL Reagent Water.

  • Sample Preparation: Dilute the peptide sample with LAL Reagent Water. A dilution may be necessary to overcome any potential inhibition or enhancement of the LAL reaction by the peptide itself.

  • Assay:

    • Add 100 µL of the LAL reagent to each pyrogen-free test tube.

    • Add 100 µL of the standards, sample dilutions, and a negative control (LAL Reagent Water) to the respective tubes.

    • Gently mix and incubate the tubes at 37°C for 60 minutes, avoiding vibration.

  • Reading the Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution will flow down the side of the tube).

  • Quantification: The endotoxin concentration in the sample is determined by the lowest concentration of the standard that forms a solid clot. The result is reported in Endotoxin Units per milliliter (EU/mL).

Visualizations

Quality_Control_Workflow This compound Quality Control Workflow start Crude Lyophilized Peptide reconstitution Reconstitution (Small aliquot for testing) start->reconstitution hplc Purity Analysis (RP-HPLC) reconstitution->hplc ms Identity Confirmation (Mass Spectrometry) reconstitution->ms endotoxin Endotoxin Testing (LAL Assay) reconstitution->endotoxin pass_purity Purity ≥ 95%? hplc->pass_purity pass_identity Identity Confirmed? ms->pass_identity pass_endotoxin Endotoxin Level Acceptable? endotoxin->pass_endotoxin pass_purity->pass_identity Yes fail FAIL (Further Purification/ Resynthesis Required) pass_purity->fail No pass_identity->pass_endotoxin Yes pass_identity->fail No pass_endotoxin->fail No pass_all Qualified Peptide Lot (Release for Use) pass_endotoxin->pass_all Yes

Caption: Quality control workflow for synthetic this compound.

References

Validation & Comparative

A Comparative Guide to T Cell Activation by OVA G4 and SIINFEKL Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T cell activation profiles of two widely used ovalbumin-derived peptides: SIINFEKL and its variant, OVA G4. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate peptide for their immunological studies.

Peptide Characteristics

Both SIINFEKL and OVA G4 are derived from the chicken ovalbumin protein and are presented by the mouse MHC class I molecule H-2Kb to CD8+ T cells. Their primary difference lies in a single amino acid substitution at position 4.

FeatureSIINFEKLOVA G4
Sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-LeuSer-Ile-Ile-Gly-Phe-Glu-Lys-Leu
Origin Chicken Ovalbumin (residues 257-264)Variant of SIINFEKL
MHC Restriction H-2Kb (Mouse MHC Class I)H-2Kb (Mouse MHC Class I)
T Cell Recognition CD8+ T cells (specifically by OT-I TCR)CD8+ T cells (specifically by OT-I TCR)
Agonist Strength Strong AgonistWeak Agonist / Antagonist

Quantitative Comparison of T Cell Activation

SIINFEKL is a potent activator of OT-I T cells, inducing robust proliferation and cytokine production at low concentrations. In contrast, OVA G4 is a significantly weaker agonist, requiring much higher concentrations to elicit a comparable response. This difference in potency is often quantified by the half-maximal effective concentration (EC50).

ParameterSIINFEKLOVA G4Reference
EC50 for IFN-γ production ~10⁻¹¹ M~10⁻⁷ M[1]
T Cell Proliferation High at low peptide concentrationsSignificantly lower at equivalent concentrations[2]
TCR Off-rate SlowFast

Note: The exact EC50 values can vary between experimental systems.

Signaling Pathways

The differential activation of T cells by SIINFEKL and OVA G4 stems from the distinct signaling cascades initiated upon T cell receptor (TCR) engagement.

T Cell Activation by a Strong Agonist (SIINFEKL)

A strong agonist like SIINFEKL, with its slow off-rate from the TCR, allows for sustained signaling. This leads to the full activation of downstream pathways, including the recruitment and phosphorylation of key signaling molecules like Lck, ZAP-70, LAT, and SLP-76. This robust signaling cascade results in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic effector functions.

Strong_Agonist_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T Cell cluster_TCR_Complex TCR Complex cluster_Signaling_Cascade Signaling Cascade cluster_Transcription_Factors Transcription Factors cluster_Effector_Functions Effector Functions pMHC SIINFEKL-H-2Kb TCR OT-I TCR pMHC->TCR Strong & Sustained Binding Lck Lck TCR->Lck Recruitment & Activation CD8 CD8 CD8->Lck CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation Lck->CD3 Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Hydrolysis of PIP2 NFAT NFAT DAG_IP3->NFAT via Ca2+ influx AP1 AP-1 DAG_IP3->AP1 via Ras/MAPK NFkB NF-κB DAG_IP3->NFkB via PKCθ Proliferation Proliferation NFAT->Proliferation Cytokines IFN-γ, IL-2 AP1->Cytokines Cytotoxicity Cytotoxicity NFkB->Cytotoxicity

Signaling pathway for a strong agonist.

T Cell Activation by a Weak Agonist (OVA G4)

In contrast, a weak agonist like OVA G4 has a fast off-rate from the TCR, leading to transient and weaker signaling. This results in incomplete activation of the downstream signaling cascade. While some initial signaling events may occur, the signal is often insufficient to fully activate all effector functions. This can lead to a state of partial activation or even anergy. The activation of transcription factors is less robust, resulting in diminished proliferation and cytokine production.

Weak_Agonist_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T Cell cluster_TCR_Complex TCR Complex cluster_Signaling_Cascade Signaling Cascade cluster_Transcription_Factors Transcription Factors cluster_Effector_Functions Effector Functions pMHC OVA G4-H-2Kb TCR OT-I TCR pMHC->TCR Weak & Transient Binding Lck Lck TCR->Lck Limited Activation CD8 CD8 CD8->Lck CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Lck->CD3 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 NFkB NF-κB DAG_IP3->NFkB Proliferation Reduced Proliferation NFAT->Proliferation Cytokines Reduced Cytokine Release AP1->Cytokines Anergy Potential Anergy NFkB->Anergy

Signaling pathway for a weak agonist.

Experimental Protocols

T Cell Proliferation Assay (CFSE Dilution)

This protocol outlines the steps for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • OT-I CD8+ T cells

  • Antigen-presenting cells (APCs), e.g., splenocytes

  • SIINFEKL and OVA G4 peptides

  • CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Isolate OT-I CD8+ T cells: Purify CD8+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Staining:

    • Resuspend OT-I T cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE staining solution to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

    • Wash the cells twice with complete medium.

  • Prepare Antigen-Presenting Cells (APCs):

    • Isolate splenocytes from a wild-type C57BL/6 mouse to use as APCs.

    • Pulse the APCs with varying concentrations of SIINFEKL or OVA G4 peptide (e.g., 10⁻⁶ M to 10⁻¹² M) for 1-2 hours at 37°C.

    • Wash the APCs to remove excess peptide.

  • Co-culture:

    • Co-culture CFSE-labeled OT-I T cells with peptide-pulsed APCs at a suitable ratio (e.g., 1:1 or 1:10 T cell to APC ratio) in a 96-well plate.

    • Include negative controls (T cells with unpulsed APCs) and positive controls (e.g., T cells stimulated with anti-CD3/CD28 beads).

    • Incubate the co-culture for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other markers of interest.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence in the CD8+ T cell population. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

IFN-γ ELISpot Assay

This protocol details the measurement of IFN-γ secreting T cells using an Enzyme-Linked Immunospot (ELISpot) assay.

Materials:

  • 96-well PVDF membrane ELISpot plate

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • OT-I CD8+ T cells

  • APCs (e.g., splenocytes)

  • SIINFEKL and OVA G4 peptides

  • Complete RPMI-1640 medium

  • PBS and PBS-Tween 20 (PBST)

Procedure:

  • Coat the ELISpot Plate:

    • Pre-wet the plate with 35% ethanol for 30 seconds, then wash with sterile PBS.

    • Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Block the Plate:

    • Wash the plate with PBS.

    • Block the wells with complete RPMI-1640 medium (containing 10% FBS) for at least 2 hours at 37°C.

  • Prepare Cells:

    • Isolate OT-I CD8+ T cells and APCs as described in the proliferation assay protocol.

    • Prepare serial dilutions of SIINFEKL and OVA G4 peptides.

  • Cell Stimulation:

    • Add APCs to the wells of the ELISpot plate.

    • Add the peptide dilutions to the corresponding wells.

    • Add OT-I T cells to all wells.

    • Include negative controls (cells without peptide) and positive controls (e.g., cells with a mitogen like Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection of Spots:

    • Wash the plate with PBS and then with PBST to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

    • Wash the plate and add the appropriate substrate.

    • Stop the reaction by washing with water once spots have developed.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the T cell activating properties of OVA G4 and SIINFEKL.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Stimulation 2. Stimulation cluster_Assays 3. Assays cluster_Analysis 4. Data Analysis Isolate_TCells Isolate OT-I CD8+ T Cells Label_TCells Label T Cells with CFSE (for proliferation assay) Isolate_TCells->Label_TCells Isolate_APCs Isolate Antigen Presenting Cells (APCs) Pulse_APCs_SIINFEKL Pulse APCs with SIINFEKL Isolate_APCs->Pulse_APCs_SIINFEKL Pulse_APCs_G4 Pulse APCs with OVA G4 Isolate_APCs->Pulse_APCs_G4 CoCulture Co-culture T Cells with pulsed APCs Label_TCells->CoCulture Pulse_APCs_SIINFEKL->CoCulture Pulse_APCs_G4->CoCulture Proliferation_Assay T Cell Proliferation Assay (CFSE Dilution) CoCulture->Proliferation_Assay Cytokine_Assay Cytokine Secretion Assay (ELISPOT, ELISA, ICS) CoCulture->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., 51Cr release) CoCulture->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry Analysis (Proliferation) Proliferation_Assay->Flow_Cytometry ELISpot_Reader ELISpot Reader (Cytokine Spots) Cytokine_Assay->ELISpot_Reader Data_Comparison Compare EC50, % Proliferation, Cytokine Levels Cytotoxicity_Assay->Data_Comparison Flow_Cytometry->Data_Comparison ELISpot_Reader->Data_Comparison

References

A Comparative Guide to OVA G4 and T4 Peptide Variants for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, particularly in studies involving T-cell activation and vaccine development, ovalbumin (OVA) peptides serve as indispensable tools. The parent peptide, SIINFEKL (OVA 257-264), is a well-established class I (H-2Kb)-restricted epitope of chicken ovalbumin.[1] However, variants of this peptide, such as OVA G4 and OVA T4, have been engineered to modulate T-cell receptor (TCR) affinity and subsequent downstream signaling, offering researchers a nuanced approach to studying immune responses. This guide provides an objective comparison of the OVA G4 and T4 peptide variants, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.

Unveiling the Variants: G4 and T4 Peptides

Both OVA G4 and T4 are altered peptide ligands (APLs) of the canonical SIINFEKL sequence. These modifications are strategically placed to alter the binding affinity of the peptide-MHC complex to the OT-I T-cell receptor, a transgenic TCR specific for the SIINFEKL/H-2Kb complex.

  • OVA G4 Peptide: This variant has the amino acid sequence SIIGFEKL .[2] It is characterized as a low-affinity agonist for the OT-I TCR.[2]

  • OVA T4 Peptide: This variant has the amino acid sequence SIITFEKL .[2] It is considered a medium-affinity agonist, exhibiting a binding strength that lies between the high-affinity parent peptide and the low-affinity G4 variant.[2] The T4 peptide has been described as being at the threshold between positive and negative selection of OT-I thymocytes.

Performance Comparison: A Data-Driven Analysis

The differing affinities of the G4 and T4 peptides for the OT-I TCR translate into distinct functional outcomes in T-cell activation. The following table summarizes the quantitative and qualitative data from comparative studies.

Performance MetricThis compound (Low Affinity)OVA T4 Peptide (Medium Affinity)Parent OVA Peptide (High Affinity)Reference
TCR Signaling (Phosphoproteomics)
Phosphorylation of MAPK1 & MAPK3Lower Activation (~2-fold lower than OVA)Lower Activation (~2-fold lower than OVA)High Activation
Cytotoxicity (LDH Release Assay) Poor killing of target cellsNot explicitly quantified, but expected to be intermediateEfficient killing of target cells
Cytokine Secretion (IFN-γ) No detectable IFN-γ productionNot explicitly quantified, but expected to be intermediateRobust IFN-γ production

Delving into the Experimental Evidence: Detailed Protocols

To facilitate the replication and further investigation of the comparative performance of OVA G4 and T4 peptides, detailed methodologies for key experiments are provided below.

T-Cell Activation and Phosphoproteomics Analysis

This protocol is adapted from a study that utilized quantitative phosphotyrosine proteomics to compare TCR signaling in response to different OVA peptide variants.

Objective: To quantify the differences in tyrosine phosphorylation-mediated signaling pathways in T-cells upon stimulation with OVA G4, T4, and the parent OVA peptide.

Cell Line: Jurkat T-cells expressing the OT-I TCR and CD8 coreceptor.

Materials:

  • This compound (SIIGFEKL)

  • OVA T4 peptide (SIITFEKL)

  • Parent OVA peptide (SIINFEKL)

  • Vesicular stomatitis virus (VSV) peptide (RGYVYQGL) as a null peptide control

  • H-2Kb MHC tetramers

  • Serum-free RPMI medium

  • SDS lysis buffer

  • TMT (Tandem Mass Tag) labeling reagents

  • sSH2 superbinder for pTyr peptide enrichment

  • Mass spectrometer

Procedure:

  • Wash and resuspend Jurkat-OT-I T-cells in serum-free RPMI at a concentration of 50 million cells/mL.

  • Incubate the cells with 10 nM of H-2Kb MHC tetramers complexed with either OVA G4, OVA T4, parent OVA, or VSV control peptide on ice for 1 hour.

  • Initiate stimulation by transferring the cells from ice to 37°C.

  • Lyse the stimulated cells using SDS lysis buffer.

  • Reduce, alkylate, and digest the cell lysates using the filter-aided sample preparation (FASP) method.

  • Label the resulting peptides with TMT reagents according to the manufacturer's instructions.

  • Enrich for phosphotyrosine-containing peptides using an sSH2 superbinder.

  • Analyze the enriched peptides by mass spectrometry using synchronous precursor selection (SPS)-MS3 parameters.

  • Quantify the relative abundance of phosphopeptides to determine the phosphorylation changes in key signaling proteins like MAPK1 and MAPK3.

Cytotoxicity Assay (LDH Release Assay)

This protocol is based on a study that examined the effector functions of OT-I cytotoxic T-lymphocytes (CTLs) in response to OVA peptide variants.

Objective: To measure the ability of OT-I CTLs to lyse target cells pulsed with this compound compared to the parent OVA peptide.

Cells:

  • OT-I splenocytes stimulated in vitro with 10 nM parent OVA peptide for 5 days to generate activated CTLs.

  • EL4 target cells.

Materials:

  • This compound

  • Parent OVA peptide

  • Lactate dehydrogenase (LDH) release assay kit

Procedure:

  • Pulse EL4 target cells with either 1 µM of OVA G4 or parent OVA peptide. Unpulsed EL4 cells serve as a negative control.

  • Co-culture the activated OT-I CTLs with the peptide-pulsed EL4 target cells at various effector-to-target (E:T) ratios.

  • After a defined incubation period, collect the supernatant.

  • Measure the amount of LDH released into the supernatant using a commercial LDH release assay kit, following the manufacturer's instructions.

  • Calculate the percentage of specific lysis.

Cytokine Secretion Assay (Intracellular Staining for IFN-γ)

This protocol is adapted from a study investigating the impact of TCR signal strength on CTL effector functions.

Objective: To determine the level of IFN-γ production by OT-I CTLs upon stimulation with this compound.

Cells:

  • Activated OT-I CTLs (as prepared for the cytotoxicity assay).

  • EL4 target cells.

Materials:

  • This compound

  • Parent OVA peptide

  • Brefeldin A

  • Anti-CD8 antibody

  • Anti-IFN-γ antibody for intracellular staining

  • Flow cytometer

Procedure:

  • Co-culture activated OT-I CTLs with EL4 target cells pulsed with 1 µM of either OVA G4 or parent OVA peptide for 4 hours.

  • Add Brefeldin A for the last few hours of incubation to block cytokine secretion.

  • Harvest the cells and stain for the surface marker CD8.

  • Fix and permeabilize the cells.

  • Stain for intracellular IFN-γ.

  • Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population by flow cytometry.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the experimental processes and the biological pathways involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for Comparing OVA Peptide Variants cluster_Peptides Peptide Variants cluster_TCells T-Cell Preparation cluster_Activation T-Cell Activation cluster_Analysis Downstream Analysis G4 OVA G4 (Low Affinity) Activation Co-culture with Peptide-MHC Complexes G4->Activation T4 OVA T4 (Medium Affinity) T4->Activation OVA Parent OVA (High Affinity) OVA->Activation TCells OT-I TCR Transgenic T-Cells TCells->Activation Phospho Phosphoproteomics (TCR Signaling) Activation->Phospho Cyto Cytotoxicity Assay Activation->Cyto Cytokine Cytokine Secretion Assay Activation->Cytokine

Caption: Workflow for comparing T-cell responses to OVA peptide variants.

TCR_Signaling_Pathway T-Cell Receptor (TCR) Signaling Pathway cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_Calcium Calcium Pathway cluster_PKC PKC Pathway cluster_Nucleus Nucleus pMHC Peptide-MHC TCR TCR/CD3 pMHC->TCR CD8 CD8 TCR->CD8 ZAP70 ZAP-70 TCR->ZAP70 recruits Lck Lck CD8->Lck Lck->TCR phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Ras Ras LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK1/3) MEK->ERK Gene Gene Transcription (Cytokines, Proliferation) ERK->Gene Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene PKC PKCθ DAG->PKC NFkB NF-κB PKC->NFkB NFkB->Gene

Caption: Key pathways in T-cell receptor signaling upon peptide recognition.

Conclusion

The choice between OVA G4 and T4 peptides allows researchers to fine-tune the strength of TCR stimulation in their experimental models. The lower affinity of G4 results in a significantly attenuated T-cell response, characterized by poor cytotoxicity and a lack of IFN-γ production. In contrast, while specific quantitative data for T4 is less prevalent in direct comparisons with G4, its medium-affinity nature suggests it would elicit an intermediate response. The parent OVA peptide remains the standard for inducing a robust, high-affinity T-cell response. By understanding the distinct properties and performance of these variants, researchers can more precisely dissect the molecular and cellular events that govern T-cell fate and function. This knowledge is critical for advancing our understanding of immunology and for the development of novel immunotherapies and vaccines.

References

Validating T Cell Responses to OVA G4 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug development, accurately validating antigen-specific T cell responses is paramount. The ovalbumin (OVA) peptide SIINFEKL (OVA₂₅₇₋₂₆₄) is a well-established tool for stimulating and detecting specific T cell activation. This guide provides a comparative analysis of validating T cell responses using the low-affinity OVA G4 peptide (SIIGFEKL) versus its high-affinity counterpart, SIINFEKL, and other alternatives.

Comparison of OVA Peptides for T Cell Stimulation

The choice of peptide is critical as the affinity of the peptide-MHC complex to the T cell receptor (TCR) can significantly influence the strength and nature of the downstream signaling and subsequent T cell response. The G4 peptide is a variant of SIINFEKL where the asparagine (N) at position 5 is replaced by a glycine (G), resulting in a lower binding affinity to the OT-1 TCR.[1][2]

Below is a comparison of commonly used OVA-derived peptides for T cell response validation:

PeptideSequenceAffinity to OT-1 TCRTypical Application
OVA (SIINFEKL) SIINFEKLHighStrong agonist for inducing robust T cell activation, proliferation, and cytokine production.[1][3]
T4 SIITFEKLMediumUsed to study the threshold of T cell activation and negative selection.[1]
G4 SIIGFEKLLowUsed to investigate T cell sensitivity, positive selection, and responses to weak agonists.
VSV RGYVYQGLNull (Control)Unrelated peptide used as a negative control in stimulation assays.

Experimental Data: T Cell Signaling and Functional Outcomes

A study by Yeo et al. utilized phosphotyrosine proteomics to quantitatively compare the signaling pathways activated by OVA, T4, and G4 peptides in Jurkat T cells expressing the OT-1 TCR. The results indicated that while the overall signaling pathways were similar, the intensity of the signal correlated with the peptide's binding affinity.

Activating AgentRelative Signaling StrengthKey Findings
Anti-TCR Antibody Strong (Antigen-independent)Induces a broad T cell activation, but may not fully mimic physiological, antigen-specific responses.
OVA (SIINFEKL) pMHC StrongTriggers a robust phosphorylation cascade, indicating strong T cell activation. Shows potential for negative feedback regulation due to strong signaling.
T4 pMHC MediumElicits an intermediate signaling response. Reported as a threshold affinity antigen for inducing negative selection.
G4 pMHC WeakInduces a weaker but detectable signaling response. Associated with positive selection in thymocytes.

Functionally, the choice of peptide impacts T cell effector functions such as cytokine production and proliferation. High-affinity peptides like SIINFEKL are expected to induce a higher frequency of cytokine-producing T cells and more robust proliferation compared to low-affinity peptides like G4.

Experimental Protocols

Validating a T cell response to a specific peptide typically involves co-culturing T cells (often from OT-I transgenic mice, which have T cells specific for SIINFEKL presented by H-2Kb) with antigen-presenting cells (APCs) pulsed with the peptide of interest. Common readout assays include ELISpot, intracellular cytokine staining (ICS), and proliferation assays.

General Protocol for In Vitro T Cell Stimulation and Analysis

This protocol provides a general framework. Optimal concentrations and incubation times should be determined for specific experimental systems.

Materials:

  • Splenocytes from OT-I mice (as a source of OVA-specific CD8+ T cells)

  • Antigen-Presenting Cells (APCs), e.g., splenocytes, bone marrow-derived dendritic cells (BMDCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • This compound, SIINFEKL peptide (positive control), and an irrelevant peptide (negative control)

  • Cell stimulation reagents (e.g., Brefeldin A for ICS)

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD44, anti-IFN-γ)

  • 96-well culture plates

Procedure:

  • Preparation of APCs:

    • Isolate splenocytes or generate BMDCs to use as APCs.

    • Resuspend APCs in complete RPMI-1640 at a concentration of 1-2 x 10⁶ cells/mL.

    • Plate 1 x 10⁵ APCs per well in a 96-well plate.

  • Peptide Pulsing:

    • Prepare stock solutions of the peptides (OVA G4, SIINFEKL, control).

    • Add the peptides to the wells containing APCs at a final concentration typically ranging from 1 µM to 10 µM.

    • Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC molecules.

  • T Cell Co-culture:

    • Isolate CD8+ T cells from the spleens of OT-I mice.

    • Add 5 x 10⁴ to 1 x 10⁵ OT-I T cells to each well containing the peptide-pulsed APCs.

    • Incubate the co-culture for 24-72 hours at 37°C.

  • Readout Assays:

    • Intracellular Cytokine Staining (ICS):

      • Approximately 4-6 hours before the end of the incubation, add a protein transport inhibitor like Brefeldin A to the culture.

      • Harvest the cells and stain for surface markers (e.g., CD8).

      • Fix and permeabilize the cells, then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

      • Analyze by flow cytometry.

    • ELISpot Assay:

      • This assay is set up at the beginning of the co-culture on plates pre-coated with a capture antibody for the cytokine of interest.

      • After the incubation period, cells are removed, and a detection antibody is added to visualize the "spots" where individual cells secreted the cytokine.

    • Proliferation Assay:

      • Label T cells with a proliferation dye (e.g., CFSE) before adding them to the co-culture.

      • After 48-72 hours, harvest the cells and analyze the dilution of the dye by flow cytometry, which indicates cell division.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz can help illustrate the complex processes involved in T cell activation and the experimental procedures to validate these responses.

TCR_Signaling_Pathway TCR Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Phosphorylates CD8 CD8 CD8->Lck pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG Generates IP3 IP3 PLCg1->IP3 Generates AP1 AP-1 PLCg1->AP1 Activates PKC PKC DAG->PKC Activates Ca Ca2+ IP3->Ca Releases NFkB NF-κB PKC->NFkB Activates NFAT NFAT Ca->NFAT Activates Gene Gene Transcription (Cytokines, etc.) NFAT->Gene Promote NFkB->Gene Promote AP1->Gene Promote

Caption: Simplified T Cell Receptor (TCR) signaling pathway upon peptide-MHC binding.

T_Cell_Validation_Workflow Workflow for Validating Peptide-Specific T Cell Response cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_readout Readout Isolate_TCells Isolate OT-I T Cells CoCulture Co-culture T Cells and Pulsed APCs Isolate_TCells->CoCulture Prepare_APCs Prepare Antigen Presenting Cells (APCs) Pulse_APCs Pulse APCs with Peptides (G4, SIINFEKL, Control) Prepare_APCs->Pulse_APCs Pulse_APCs->CoCulture ICS Intracellular Cytokine Staining (ICS) CoCulture->ICS ELISpot ELISpot Assay CoCulture->ELISpot Proliferation Proliferation Assay (e.g., CFSE) CoCulture->Proliferation Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry ELISpot_Reader ELISpot Reader Analysis ELISpot->ELISpot_Reader Proliferation->Flow_Cytometry

Caption: Experimental workflow for comparing T cell responses to different OVA peptides.

References

The Critical Role of a Scrambled Peptide in Validating OVA G4-Specific T Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison demonstrating the sequence-specificity of the immunogenic peptide OVA G4.

In immunological research, particularly in the development of peptide-based vaccines and immunotherapies, demonstrating the antigen-specificity of a T cell response is paramount. This guide provides a comprehensive comparison of the immunogenic peptide OVA G4 with a scrambled peptide negative control. The data and protocols presented herein underscore the necessity of a well-designed negative control to ensure that the observed T cell activation is a direct result of the specific amino acid sequence of OVA G4 and not due to non-specific effects.

The OVA G4 peptide, with the sequence SIIGFEKL, is a known variant of the native ovalbumin peptide (SIINFEKL) and is used to stimulate ovalbumin-specific T cells.[1][2][3][4] To validate that the resulting T cell activation is truly sequence-dependent, a scrambled peptide is employed. This control peptide consists of the same amino acids as OVA G4 but in a randomized order (e.g., LFGKIESI), thus possessing the same biochemical properties but lacking the specific epitope required for T cell receptor recognition.

Quantitative Comparison of T Cell Activation

To assess the sequence-specific T cell activation by OVA G4, splenocytes from an OVA-immunized mouse were stimulated with either OVA G4 or a scrambled control peptide. The activation of CD8+ T cells was quantified by measuring the intracellular expression of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) using flow cytometry.

Peptide StimulantConcentration (μg/mL)% of IFN-γ+ CD8+ T Cells% of TNF-α+ CD8+ T Cells
OVA G4 125.822.5
0.115.212.8
0.015.74.9
Scrambled Peptide 10.80.6
0.10.70.5
0.010.60.5
Unstimulated Control -0.50.4

The results clearly demonstrate a dose-dependent activation of CD8+ T cells in response to the this compound. In contrast, the scrambled peptide failed to elicit a significant response above the background level of the unstimulated control, confirming that the T cell activation is dependent on the specific amino acid sequence of OVA G4.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing T cell activation and the general signaling pathway leading to cytokine production.

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation Peptide Stimulation cluster_staining Staining cluster_analysis Analysis splenocytes Splenocytes from OVA-immunized mouse ova_g4 This compound splenocytes->ova_g4 Incubate scrambled Scrambled Peptide splenocytes->scrambled Incubate unstimulated Unstimulated Control splenocytes->unstimulated Incubate surface_stain Surface Stain (e.g., anti-CD8) ova_g4->surface_stain scrambled->surface_stain unstimulated->surface_stain ics Intracellular Cytokine Stain (anti-IFN-γ, anti-TNF-α) surface_stain->ics Fix & Permeabilize flow_cytometry Flow Cytometry ics->flow_cytometry

Figure 1. Experimental workflow for comparing T cell activation by OVA G4 and a scrambled peptide.

t_cell_activation_pathway apc Antigen Presenting Cell (APC) tcr T Cell Receptor (TCR) apc->tcr Presents signaling Intracellular Signaling Cascade tcr->signaling peptide This compound mhc MHC class I peptide->mhc Binds to mhc->tcr Recognized by transcription Transcription Factor Activation (e.g., NFAT, AP-1) signaling->transcription cytokine Cytokine Gene Transcription (IFN-γ, TNF-α) transcription->cytokine production Cytokine Production and Secretion cytokine->production

Figure 2. Simplified T cell activation signaling pathway.

Detailed Experimental Protocols

The following are the detailed protocols for the key experiments cited in this guide.

T Cell Stimulation and Intracellular Cytokine Staining

This protocol outlines the steps for stimulating splenocytes with peptides and subsequently staining for intracellular cytokines to be analyzed by flow cytometry.

  • Cell Preparation:

    • Isolate splenocytes from a mouse previously immunized with an ovalbumin-based vaccine.

    • Prepare a single-cell suspension and count the cells.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.

  • Peptide Stimulation:

    • Plate 1 x 10^6 cells in 100 µL of medium per well in a 96-well round-bottom plate.

    • Prepare 10X working solutions of the OVA G4 and scrambled peptides in complete RPMI-1640 medium.

    • Add 11 µL of the respective 10X peptide solutions to the corresponding wells to achieve the final desired concentrations. For the unstimulated control, add 11 µL of medium.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to block cytokine secretion.

    • Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • After incubation, wash the cells with FACS buffer (PBS with 2% FBS).

    • Add a cocktail of fluorescently labeled antibodies against cell surface markers, including an anti-CD8 antibody, to each well.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with a permeabilization buffer.

  • Intracellular Staining:

    • Add fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ and anti-TNF-α) diluted in permeabilization buffer to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD8+ T cell population and then quantifying the percentage of cells positive for IFN-γ and TNF-α.

References

Navigating T-Cell Cross-Reactivity: A Comparative Guide to OVA G4 Peptide Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation is paramount. The specificity and magnitude of a T-cell response are critical determinants of efficacy and safety in immunotherapies and vaccine development. This guide provides a comparative analysis of T-cell stimulation using the low-affinity OVA G4 peptide versus its high-affinity counterpart, OVA, offering insights into the resulting cross-reactivity and downstream signaling events.

The this compound (SIIGFEKL) is a variant of the immunodominant ovalbumin peptide SIINFEKL (OVA), which is widely used to study CD8+ T-cell responses. The G4 variant exhibits a lower binding affinity to the OT-I T-cell receptor (TCR), providing a valuable tool to investigate the impact of TCR signal strength on T-cell activation, differentiation, and cross-reactivity.

Performance Comparison: High vs. Low-Affinity Peptide Stimulation

Experimental data consistently demonstrates that the strength of the T-cell response correlates with the binding affinity of the peptide-MHC complex to the TCR. Stimulation of OT-I T cells with the high-affinity OVA peptide results in robust proliferation and strong downstream signaling. In contrast, the low-affinity G4 peptide induces a significantly weaker primary response.

ParameterHigh-Affinity Stimulation (OVA)Low-Affinity Stimulation (G4)Null-Peptide Control (VSV)
T-Cell Proliferation (% of divided cells) >96%~25%No significant proliferation
MAPK1/3 Phosphorylation (Fold Change) High~2-fold lower than OVABaseline
PAG1 (Y227) Phosphorylation Significantly IncreasedLower than OVABaseline
Table 1: Comparison of OT-I T-cell responses following stimulation with high-affinity (OVA) and low-affinity (G4) peptides. Data compiled from multiple studies.[1]

This diminished response to low-affinity antigens like G4 suggests a lower potential for cross-reactivity. T cells activated by a weaker stimulus are likely to have a higher threshold for activation by other, non-cognate peptides. This can be advantageous in therapeutic applications where minimizing off-target effects is crucial.

The Role of Cytokines in Modulating Low-Affinity Responses

Interestingly, the reduced proliferation of T cells stimulated with the G4 peptide can be partially rescued by the addition of exogenous cytokines. Studies have shown that the presence of Interleukin-2 (IL-2) can significantly increase the percentage of OT-I cells that enter the cell cycle following stimulation with G4. This highlights the importance of the cytokine microenvironment in shaping the outcome of T-cell encounters with low-affinity antigens.

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines the steps to assess T-cell proliferation in response to peptide stimulation using carboxyfluorescein succinimidyl ester (CFSE) labeling.

Materials:

  • OT-I transgenic mouse spleen cells (source of CD8+ T cells)

  • Antigen Presenting Cells (APCs), e.g., irradiated splenocytes

  • OVA (SIINFEKL) and G4 (SIIGFEKL) peptides

  • Complete RPMI-1640 medium

  • CFSE staining solution

  • Flow cytometer

Procedure:

  • Isolate CD8+ T cells from the spleen of an OT-I mouse.

  • Label the OT-I T cells with CFSE according to the manufacturer's protocol.

  • Prepare APCs (e.g., by irradiating splenocytes from a non-transgenic mouse).

  • In a 96-well plate, co-culture 2 x 10^5 CFSE-labeled OT-I T cells with 5 x 10^5 APCs per well.

  • Add the OVA or G4 peptide to the wells at various concentrations (e.g., 10 µM to 0.01 µM). Include a no-peptide control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD8.

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD8+ T-cell population.

In Vitro T-Cell Stimulation for Cytokine Analysis

This protocol describes the stimulation of T cells for the subsequent analysis of cytokine production.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • Peptide pools (including OVA and G4)

  • Cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)

  • Brefeldin A (to block cytokine secretion)

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-2)

  • Flow cytometer

Procedure:

  • Prepare a 10X working solution of the peptide pools in cell culture medium.

  • Plate 1 x 10^7 PBMCs in 900 µL of cell culture medium in a 24-well plate.

  • Add 100 µL of the 10X peptide pool working solution to each well.

  • Incubate the cells at 37°C and 5% CO2 for 5-6 hours.

  • After 2 hours of incubation, add Brefeldin A to block cytokine secretion.

  • Harvest the cells and stain for surface markers (e.g., CD3, CD8).

  • Fix and permeabilize the cells, then stain for intracellular cytokines (e.g., IFN-γ, IL-2).

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T cells.

Visualizing the Signaling Cascade

The differential signaling outcomes initiated by high- versus low-affinity peptides can be visualized to better understand the underlying molecular mechanisms.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell pMHC_high pMHC (High Affinity - OVA) TCR TCR pMHC_high->TCR Strong & Sustained Signal pMHC_low pMHC (Low Affinity - G4) pMHC_low->TCR Weak & Transient Signal Weaker_Response Weaker/Delayed Response pMHC_low->Weaker_Response CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 Ca_NFAT Ca2+/NFAT Pathway PLCg1->Ca_NFAT Proliferation Proliferation Ras_MAPK->Proliferation Cytokine_Production Cytokine Production Ras_MAPK->Cytokine_Production Ca_NFAT->Proliferation Ca_NFAT->Cytokine_Production Weaker_Response->Ras_MAPK Weaker_Response->Ca_NFAT

Figure 1: T-cell activation signaling pathway. High-affinity pMHC binding leads to a robust signaling cascade, while low-affinity binding results in a weaker and more transient signal, leading to a diminished downstream response.

Experimental Workflow

The general workflow for comparing T-cell responses to different peptide stimuli is outlined below.

Experimental_Workflow cluster_analysis Analysis start Isolate OT-I T Cells & APCs peptide_stim Peptide Stimulation (OVA, G4, Control) start->peptide_stim incubation Co-culture (72 hours) peptide_stim->incubation prolif_assay Proliferation Assay (CFSE Dilution) incubation->prolif_assay cytokine_assay Cytokine Staining (Intracellular) incubation->cytokine_assay flow_cyto Flow Cytometry Analysis prolif_assay->flow_cyto cytokine_assay->flow_cyto data_interp Data Interpretation & Comparison flow_cyto->data_interp

Figure 2: General experimental workflow for comparing T-cell responses to different peptide antigens.

References

Benchmarking OVA G4 Peptide: A Comparative Guide to a Weaker Agonist Immunogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, the ovalbumin-derived peptide SIINFEKL (OVA 257-264) stands as a cornerstone for studying CD8+ T cell responses due to its robust immunogenicity and high affinity for the H-2Kb MHC class I molecule. This guide provides a comparative analysis of the canonical SIINFEKL peptide against one of its variants, the OVA G4 peptide (SIIGFEKL). Experimental data reveals that OVA G4 acts as a weak agonist for the OT-I T cell receptor, offering a valuable tool for dissecting the nuances of T cell activation and for studies requiring a less potent immune stimulus.

Performance Comparison: Strong vs. Weak Agonist

The immunogenic potency of a peptide is fundamentally linked to its ability to bind to MHC molecules and be recognized by T cell receptors (TCRs). The SIINFEKL peptide is well-documented as a strong agonist, capable of inducing robust CD8+ T cell proliferation and effector functions. In contrast, the this compound, with its altered sequence (SIIGFEKL), demonstrates the characteristics of a weak agonist. This distinction is critical for researchers designing experiments to probe different aspects of the immune response.

ParameterOVA (SIINFEKL)OVA G4 (SIIGFEKL)Reference
TCR Agonism Strong AgonistWeak Agonist[1]
OT-I T Cell Activation Induces full proliferation and differentiationActivation is dependent on IL-2 and co-stimulation[2]
MHC Class I Binding Affinity (H-2Kb) High (reported around 10 nM)Lower (precise values vary across studies)[3]
In Vitro Cytokine Production (IFN-γ, IL-2) HighLow to moderate, dependent on co-stimulation[2]

Experimental Workflows & Signaling Pathways

The differentiation in immune response between SIINFEKL and the this compound can be visualized through their respective experimental workflows and the downstream signaling cascades they trigger.

Experimental Workflow: In Vitro T Cell Activation Assay

G cluster_0 Antigen Presenting Cell (APC) Preparation cluster_1 T Cell Preparation cluster_2 Co-culture and Analysis apc_source Splenocytes or Dendritic Cells peptide_pulse Pulse with Peptide (SIINFEKL or SIIGFEKL) apc_source->peptide_pulse co_culture Co-culture APCs and OT-I T Cells peptide_pulse->co_culture Add to culture tcell_source OT-I Transgenic Mice (SIINFEKL-specific TCR) tcell_isolation Isolate CD8+ T Cells tcell_source->tcell_isolation tcell_isolation->co_culture Add to culture activation_assay Assess T Cell Activation (Proliferation, Cytokine Production) co_culture->activation_assay G cluster_agonist Strong Agonist (SIINFEKL) cluster_weak_agonist Weak Agonist (OVA G4 - SIIGFEKL) strong_tcr TCR Engagement (High Affinity) strong_signal Robust Downstream Signaling (Lck, ZAP70, LAT) strong_tcr->strong_signal strong_outcome Full T Cell Activation: - Proliferation - High Cytokine Production - Effector Function strong_signal->strong_outcome weak_tcr TCR Engagement (Low Affinity) weak_signal Weaker/Altered Signaling weak_tcr->weak_signal weak_outcome Partial/Modulated Activation: - Proliferation requires co-stimulation - Lower Cytokine Production weak_signal->weak_outcome apc APC with pMHC apc->strong_tcr Presents peptide apc->weak_tcr Presents peptide

References

Comparative Analysis of Self-Assembling Peptide Adjuvants: A Profile of OVA G4 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is critical for modulating the immunogenicity of subunit vaccines. While traditional adjuvants like aluminum salts (Alum) have a long history of use, there is a growing interest in novel platforms such as self-assembling peptide hydrogels. The OVA G4 peptide, a variant of the well-known SIINFEKL epitope from ovalbumin, is recognized for its capacity to form a stable hydrogel, a characteristic that suggests inherent adjuvant properties.[1][2][3][4][5] This guide provides a comparative analysis of the adjuvant potential of self-assembling peptides, using data from related systems to benchmark performance against conventional adjuvants.

While direct comparative studies detailing the adjuvant efficacy of the this compound itself are not extensively available in the current literature, its hydrogel-forming nature places it within the broader class of self-assembling peptide adjuvants. These peptides have been shown to enhance immune responses without the need for additional immunostimulants. This analysis will, therefore, draw upon data from studies of other self-assembling peptide systems and compare their performance with established adjuvants like Alum and MF59.

Performance Comparison of Adjuvant Platforms

The efficacy of a vaccine adjuvant is typically assessed by its ability to stimulate both humoral (antibody-mediated) and cellular (T-cell mediated) immunity. Key metrics include antibody titers (IgG and its isotypes), cytokine profiles indicative of T-helper cell polarization (Th1 vs. Th2), and T-cell proliferation.

Humoral Immune Response

Self-assembling peptide adjuvants have demonstrated the ability to elicit robust antibody responses, in some cases comparable to traditional adjuvants.

Adjuvant PlatformAntigenIgG Titer (Total)IgG1 TiterIgG2a/IgG2c TiterKey FindingsReference
Self-Assembling Peptide (Q11) OVA-epitopeHighSimilar to CFASimilar to CFAElicited high antibody titers without a conventional adjuvant. IgM production was greater than with CFA.
Multidomain Peptide (MDP) Hydrogel Ovalbumin (OVA)Significantly higher than unadjuvanted controlHighLowPotentiated a strong bias towards humoral (Th2) immunity, with a limited cellular (Th1) response compared to Alum.
Alum Ovalbumin (OVA)HighHighLowInduces a strong Th2-biased response.
MF59 Influenza VaccineHigher than non-adjuvanted--Enhanced magnitude and breadth of the immune response compared to non-adjuvanted vaccines.
Cellular Immune Response

The nature of the T-cell response is critical for immunity against various pathogens. A Th1-biased response, characterized by the production of IFN-γ, is important for clearing intracellular pathogens, while a Th2-biased response, with cytokines like IL-4 and IL-5, is crucial for combating extracellular parasites and is associated with strong antibody production.

Adjuvant PlatformAntigenPredominant T-cell ResponseKey Cytokine ProfileKey FindingsReference
Self-Assembling Peptide (Coil29) Viral epitopeTh1/Th2 balancedIFN-γ, IL-4Enhanced germinal center and follicular helper T cell (Tfh) responses compared to other peptide nanofibers.
Multidomain Peptide (MDP) Hydrogel Ovalbumin (OVA)Strongly Th2-biased-Generated a significantly smaller Th1 response compared to Alum, indicating a strong Th2 bias.
Alum Ovalbumin (OVA)Th2-biasedIL-4, IL-5Known to be a limited Th1 adjuvant.
MF59 Influenza VaccineTh2-biasedIL-5Rapid induction of inflammatory cytokines and recruitment of innate immune cells.

Signaling Pathways and Mechanism of Action

Self-assembling peptide adjuvants are thought to function through several mechanisms, including forming a depot for the sustained release of antigen, and presenting antigens in a highly ordered, multivalent array that can mimic pathogen-associated molecular patterns (PAMPs). This can lead to the activation of innate immune signaling pathways.

G cluster_0 Antigen Presentation and T-Cell Activation cluster_1 B-Cell Activation and Antibody Production PeptideHydrogel Self-Assembling Peptide (e.g., OVA G4) + Antigen APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PeptideHydrogel->APC Uptake MHC_II MHC Class II APC->MHC_II Antigen Processing & Presentation MHC_I MHC Class I APC->MHC_I Cross-presentation CD4_T_Cell CD4+ T-Helper Cell MHC_II->CD4_T_Cell Activation CD8_T_Cell CD8+ Cytotoxic T-Cell MHC_I->CD8_T_Cell Activation B_Cell B-Cell CD4_T_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Secretion G Immunization Immunize Mice (s.c. or i.p.) Booster Booster Immunization (e.g., Day 14, 28) Immunization->Booster Serum_Collection Serum Collection (for ELISA) Booster->Serum_Collection Splenocyte_Harvest Splenocyte Harvest (for Cellular Assays) Booster->Splenocyte_Harvest ELISA ELISA for Antibody Titers (IgG, IgG1, IgG2a) Serum_Collection->ELISA Restimulation In Vitro Restimulation with Antigen Splenocyte_Harvest->Restimulation ELISPOT ELISPOT/Intracellular Staining (IFN-γ, IL-4) Restimulation->ELISPOT

References

A Head-to-Head Comparison: OVA G4 Peptide Versus Full-Length Ovalbumin in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This guide provides a detailed comparison of the low-affinity T-cell epitope, OVA G4, and the complete protein antigen, full-length ovalbumin (OVA). While both are derived from chicken ovalbumin and are central to immunological studies, they serve distinct purposes and elicit different breadths of immune responses. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specific applications and immunological consequences of using a defined, low-affinity peptide versus a complex, multi-epitope protein antigen.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and immunological data for OVA G4 and full-length ovalbumin based on available research.

Table 1: Characteristics of OVA G4 Peptide

FeatureDescriptionQuantitative DataReference
Identity A variant of the OVA peptide SIINFEKL (257-264) with the sequence SIIGFEKL.N/A[1][2]
TCR Affinity Acts as a low-affinity agonist for the OT-1 T-cell receptor (TCR).In a phosphoproteomics study, stimulation with G4 resulted in only 8 statistically significant differential phosphotyrosine (pTyr) sites in Jurkat T-cells expressing the OT-1 TCR. This is in contrast to 67 significant pTyr sites induced by the high-affinity OVA peptide (SIINFEKL).[3]
Primary Use Used to study the threshold of T-cell activation, TCR signaling, and the effects of low-affinity ligands.N/A[3]
Antigen Processing As a short peptide, it can be directly loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs) or target cells without the need for intracellular processing.N/A
Immune Response Primarily used to stimulate a specific subset of CD8+ T-cells (OT-I) in vitro to study signaling events.Activation of downstream MAPK signaling (Erk1/2 phosphorylation) is detectable but weaker compared to high-affinity peptides.[3]

Table 2: Characteristics of Full-Length Ovalbumin

FeatureDescriptionQuantitative DataReference
Identity A 45 kDa glycoprotein, the main protein component of egg white.N/A
TCR Affinity Contains multiple T-cell and B-cell epitopes with varying affinities.N/A
Primary Use Widely used as a model antigen to study complex immune responses, including allergy, T-cell help, antibody production, and anti-tumor immunity.N/A
Antigen Processing Requires uptake by APCs and intracellular processing into smaller peptides for presentation on both MHC class I (via cross-presentation) and MHC class II molecules.N/A
Immune Response Induces a broad immune response involving CD4+ T-cells (helper T-cells), CD8+ T-cells (cytotoxic T-lymphocytes), and B-cells (antibody production). Can be used to induce Th2-dominant immune responses, characteristic of allergic reactions.In a mouse model of allergy, sensitization and challenge with full-length OVA led to significant increases in serum total IgE and OVA-specific IgE, as well as increased IL-4 levels.

Experimental Protocols

Detailed methodologies for key experiments involving OVA G4 and full-length ovalbumin are provided below.

Protocol 1: In Vitro T-Cell Receptor Signaling Assay with this compound

This protocol is adapted from a study investigating TCR signaling in response to peptides of varying affinities.

Objective: To quantify early TCR signaling events (tyrosine phosphorylation) in response to stimulation with OVA G4.

Cell Line: Jurkat T-cells expressing the OT-1 TCR and CD8 co-receptor.

Materials:

  • Jurkat OT-1 T-cells

  • This compound-MHC class I (pMHC) tetramers

  • Control null peptide (e.g., VSV)-pMHC tetramers

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • SDS lysis buffer

  • Phosphatase inhibitors (e.g., pervanadate)

  • Reagents for phosphotyrosine proteomics (e.g., TMT labeling kits) or immunoblotting (antibodies against phosphorylated Erk1/2).

Procedure:

  • Culture Jurkat OT-1 cells to the desired density.

  • Starve cells of serum for 4 hours prior to stimulation.

  • Prepare stimulation reagents: Dilute OVA G4 pMHC and control pMHC tetramers to the desired concentration in DPBS.

  • Stimulate the cells by adding the pMHC tetramers. A typical stimulation time for early signaling events is 2-5 minutes at 37°C.

  • Lyse the cells immediately with SDS lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.

  • Process the lysate for downstream analysis:

    • For Phosphoproteomics: Reduce, alkylate, and digest the proteins. Label peptides with TMT reagents for quantitative mass spectrometry.

    • For Immunoblotting: Run protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies specific for phosphorylated signaling proteins (e.g., p-Erk).

  • Analyze the data to compare the levels of tyrosine phosphorylation between OVA G4-stimulated cells and control cells.

Protocol 2: In Vivo Induction of Allergic Airway Inflammation with Full-Length Ovalbumin

This protocol is a standard method for inducing a Th2-mediated allergic response in mice.

Objective: To induce an allergic inflammatory response in mice using full-length OVA.

Animal Model: BALB/c mice (8 weeks old).

Materials:

  • Full-length ovalbumin (endotoxin-low)

  • Aluminum hydroxide (Alum) as an adjuvant

  • Saline solution

  • Syringes and needles for intraperitoneal injection and intranasal challenge.

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize the mice by intraperitoneal injection of 25 µg of OVA emulsified in 300 µg of Alum in a total volume of 200 µL saline.

    • The control group receives saline with Alum only.

  • Challenge:

    • On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µL of 1% OVA in saline.

    • The control group is challenged with saline only.

  • Analysis (on day 28):

    • Collect blood samples for measurement of serum IgE and OVA-specific antibodies by ELISA.

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells for differential cell counts.

    • Isolate splenocytes and re-stimulate them in vitro with OVA to measure T-cell proliferation and cytokine production (e.g., IL-4, IFN-γ) by ELISA or flow cytometry.

    • Collect lung tissue for histological analysis of inflammation.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use of OVA G4 and full-length ovalbumin.

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Sample Processing cluster_3 Analysis jurkat Jurkat OT-1 Cells starve Serum Starvation (4h) jurkat->starve stim Add OVA G4-pMHC or Control-pMHC (2-5 min) starve->stim lyse Cell Lysis with Phosphatase Inhibitors stim->lyse process Protein Digestion & Peptide Labeling lyse->process ib Immunoblotting (e.g., p-Erk) lyse->ib ms Quantitative Mass Spectrometry process->ms

Caption: Experimental workflow for in vitro T-cell stimulation with this compound.

G cluster_0 Antigen Presenting Cell (APC) ova_protein Full-Length Ovalbumin endosome Endosome ova_protein->endosome Endocytosis proteasome Proteasome ova_protein->proteasome Cross-presentation pathway peptides1 Peptides endosome->peptides1 Processing peptides2 Peptides proteasome->peptides2 Processing mhc2 MHC Class II peptides1->mhc2 Loading mhc1 MHC Class I peptides2->mhc1 Loading cd4 CD4+ T-cell (Helper) mhc2->cd4 Presents to cd8 CD8+ T-cell (Cytotoxic) mhc1->cd8 Presents to

Caption: Antigen processing and presentation of full-length ovalbumin.

Conclusion

The choice between this compound and full-length ovalbumin is fundamentally dependent on the research question.

  • OVA G4 is a tool for specificity. It is ideal for dissecting the molecular mechanisms of TCR signaling and T-cell activation in response to a defined, low-affinity interaction. Its use is primarily in vitro to study a homogenous population of T-cells with a known receptor.

  • Full-length ovalbumin is a tool for studying complexity. It is the antigen of choice for in vivo studies modeling the multifaceted immune responses seen in allergy, infection, and cancer. It allows for the investigation of antigen processing, the interplay between different immune cell types (CD4+, CD8+, B-cells), and the generation of a polyclonal immune response to multiple epitopes.

References

Tale of Two Peptides: A Comparative Guide to T Cell Functional Avidity for OVA G4 vs. SIINFEKL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T cell activation is paramount. This guide provides an objective comparison of the functional avidity of T cells for the canonical OVA peptide, SIINFEKL, and its altered peptide ligand, G4 (SIIGFEKL). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be an indispensable resource for immunological research.

The interaction between a T cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a critical event in the initiation of an adaptive immune response. The strength and quality of this interaction, termed functional avidity, dictates the magnitude and nature of the T cell response. Here, we delve into a comparative analysis of two well-characterized peptides in the context of OT-I T cell activation: the high-avidity agonist SIINFEKL and its low-avidity counterpart, G4.

Quantitative Comparison of T Cell Responses

The functional avidity of T cells for a specific peptide can be quantified by measuring various cellular responses across a range of peptide concentrations. Key metrics include the half-maximal effective concentration (EC50) for cytokine production and cytotoxic activity. Lower EC50 values indicate higher functional avidity, as a lower concentration of the peptide is required to elicit a half-maximal response.

T Cell FunctionPeptideEC50 (μM)Maximum ResponseReference
IFN-γ Production SIINFEKL (N4)~0.01High[1]
G4>10Low[1]
Cytotoxicity SIINFEKLLow nM rangeHigh[2]
G4High μM rangeLowInferred from proliferation data[3]
IL-2 Production SIINFEKLLow nM rangeHigh[4]
G4High μM rangeLow
TNF-α Production SIINFEKLLow nM rangeHigh
G4Not reportedNot reported
Proliferation SIINFEKLLow nM range>96% of cells divide
G4High μM range~25% of cells divide

Note: EC50 values are estimated from published dose-response curves and may vary depending on specific experimental conditions. "Not reported" indicates that specific quantitative data was not found in the reviewed literature.

Experimental Protocols

Accurate and reproducible assessment of T cell functional avidity relies on standardized experimental procedures. Below are detailed methodologies for key assays used to generate the comparative data.

In Vitro T Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.

  • Target Cell Preparation:

    • Target cells (e.g., B16 melanoma cells) are incubated with 50 µCi of Na₂⁵¹CrO₄ for one hour to label them radioactively.

    • Labeled target cells are washed three times with culture medium to remove excess chromium.

    • Target cells are resuspended at a concentration of 5 x 10⁴ cells/mL.

  • Effector Cell Preparation:

    • OT-I CD8+ T cells (effector cells) are activated and expanded in vitro.

    • Effector cells are washed and resuspended at various concentrations to achieve different effector-to-target (E:T) ratios.

  • Co-culture and Lysis Measurement:

    • 100 µL of target cell suspension (5,000 cells) is plated in a 96-well round-bottom plate.

    • 100 µL of effector cell suspension is added to achieve the desired E:T ratios (e.g., 30:1, 10:1, 3:1).

    • For peptide-pulsing, target cells are incubated with varying concentrations of SIINFEKL or G4 peptide for 1-2 hours before the addition of effector cells.

    • The plate is incubated for 4 hours at 37°C.

    • Controls:

      • Spontaneous release: Target cells with media only.

      • Maximum release: Target cells with a lysis agent (e.g., 1% Triton X-100).

    • The plate is centrifuged, and the supernatant containing released ⁵¹Cr is collected.

    • Radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis is calculated using the formula: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.

Intracellular Cytokine Staining (ICS) for IFN-γ, IL-2, and TNF-α

This flow cytometry-based assay allows for the quantification of cytokine-producing T cells at a single-cell level.

  • T Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes from an OT-I mouse.

    • Plate 1-2 x 10⁶ cells per well in a 96-well plate.

    • Stimulate the cells with varying concentrations of SIINFEKL or G4 peptide for 5-6 hours at 37°C.

    • A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-5 hours of incubation to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD8, CD44) with fluorescently labeled antibodies for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and then permeabilize them with a permeabilization buffer (e.g., a buffer containing saponin or mild detergent).

  • Intracellular Staining:

    • Stain for intracellular cytokines (IFN-γ, IL-2, TNF-α) with fluorescently labeled antibodies diluted in permeabilization buffer for 30-60 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound intracellular antibodies.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of CD8+ T cells producing each cytokine in response to different peptide concentrations.

Signaling Pathways and Experimental Workflows

The differential functional avidity of T cells for SIINFEKL and G4 can be attributed to distinct downstream signaling events following TCR engagement.

T_Cell_Activation_Workflow Experimental Workflow for T Cell Functional Avidity Assays cluster_preparation Cell Preparation cluster_stimulation Peptide Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis OTI Isolate OT-I Splenocytes Peptide_pulse Pulse Target Cells or Stimulate Splenocytes with SIINFEKL or G4 Peptides OTI->Peptide_pulse Target Prepare Target Cells (e.g., B16) Target->Peptide_pulse Cytotoxicity Cytotoxicity Assay (e.g., 51Cr Release) Peptide_pulse->Cytotoxicity ICS Intracellular Cytokine Staining (ICS) Peptide_pulse->ICS EC50 Determine EC50 Values Cytotoxicity->EC50 Max_response Quantify Maximum Response Cytotoxicity->Max_response ICS->EC50 ICS->Max_response

Caption: A flowchart illustrating the key steps in performing T cell functional avidity assays.

The high-affinity interaction of SIINFEKL with the OT-I TCR leads to robust and sustained signaling, characterized by strong phosphorylation of key downstream molecules like ZAP-70. In contrast, the low-affinity binding of G4 results in a transient and weaker signal, leading to incomplete activation of ZAP-70 and attenuated downstream responses.

TCR_Signaling_Comparison Differential TCR Signaling: High vs. Low Affinity Ligands cluster_high_affinity High Affinity (SIINFEKL) cluster_low_affinity Low Affinity (G4) TCR_High TCR-pMHC (High Affinity) Lck_High Lck Activation TCR_High->Lck_High ZAP70_High Robust ZAP-70 Phosphorylation Lck_High->ZAP70_High LAT_High LAT Signalosome Formation ZAP70_High->LAT_High Effector_High Strong Effector Functions (Cytotoxicity, Cytokine Release) LAT_High->Effector_High TCR_Low TCR-pMHC (Low Affinity) Lck_Low Lck Activation TCR_Low->Lck_Low ZAP70_Low Weak/Transient ZAP-70 Phosphorylation Lck_Low->ZAP70_Low LAT_Low Impaired LAT Signalosome Formation ZAP70_Low->LAT_Low Effector_Low Weak/No Effector Functions LAT_Low->Effector_Low pMHC pMHC Ligand pMHC->TCR_High SIINFEKL pMHC->TCR_Low G4

Caption: A diagram comparing the TCR signaling cascade initiated by high- and low-affinity pMHC ligands.

References

Unveiling the Specificity of OVA G4 Peptide Binding to H-2Kb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in immunology and drug development, understanding the precise interactions between peptides and Major Histocompatibility Complex (MHC) molecules is paramount for designing effective T-cell based immunotherapies and vaccines. This guide provides a detailed comparison of the binding specificity of the OVA G4 peptide (SIIGFEKL) to the murine MHC class I molecule H-2Kb, benchmarked against the canonical ovalbumin-derived peptide, SIINFEKL.

This document delves into the experimental data that confirms the binding, outlines the methodologies to quantify this interaction, and illustrates the downstream signaling events initiated by this specific binding.

Comparative Binding Affinity of Peptides to H-2Kb

The binding of a peptide to an MHC molecule is a critical determinant of its immunogenicity. The specificity is largely governed by the presence of anchor residues within the peptide sequence that fit into corresponding pockets of the MHC binding groove. For H-2Kb, the established binding motif for octameric peptides points to key anchor residues at position 5 (P5), which is typically a phenylalanine (F) or tyrosine (Y), and a C-terminal leucine (L) at position 8 (P8).

The this compound (SIIGFEKL) is a variant of the well-characterized immunodominant peptide from chicken ovalbumin, SIINFEKL. Both peptides possess the critical anchor residues for H-2Kb binding. The table below summarizes the sequences and their fit to the H-2Kb motif, along with typical binding affinity measurements obtained through competitive binding assays.

Peptide NameSequenceP5 AnchorP8 AnchorReported H-2Kb Binding Affinity (IC50)
OVA (SIINFEKL) Ser-Ile-Ile -Asn-Phe -Glu-Lys-Leu Phenylalanine (F)Leucine (L)High (~10 nM)[1]
OVA G4 (SIIGFEKL) Ser-Ile-Ile -Gly-Phe -Glu-Lys-Leu Phenylalanine (F)Leucine (L)High (Predicted)
Irrelevant Peptide e.g., RGYVYQGLTyrosine (Y)Leucine (L)Varies, can be high
Non-binding Control e.g., APGNYPALTyrosine (Y)Leucine (L)Low to none[2]

Experimental Protocol: MHC Class I-Peptide Binding Assay

To quantitatively assess the binding affinity of the this compound to H-2Kb, a fluorescence polarization-based competitive binding assay can be employed. This method measures the ability of an unlabeled peptide (competitor) to displace a fluorescently labeled probe peptide of known high affinity from the MHC molecule.[3][4][5]

Materials and Reagents:
  • Recombinant soluble H-2Kb molecules

  • Fluorescently labeled probe peptide (e.g., fluorescein-labeled SIINFEKL)

  • Unlabeled competitor peptides: OVA G4 (SIIGFEKL), unlabeled SIINFEKL (positive control), and a non-binding peptide (negative control)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well black, low-binding microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:
  • Preparation of Reagents:

    • Dissolve all peptides in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer to desired stock concentrations.

    • Prepare serial dilutions of the unlabeled competitor peptides.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of recombinant H-2Kb molecules to each well.

    • Add the serially diluted unlabeled competitor peptides to their respective wells.

    • Add a fixed concentration of the fluorescently labeled probe peptide to all wells.

    • Include control wells containing:

      • Labeled peptide only (for baseline polarization).

      • Labeled peptide and H-2Kb (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the concentration of the competitor peptide.

    • The IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a higher binding affinity.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining peptide binding and the subsequent T-cell receptor signaling cascade.

experimental_workflow Experimental Workflow for H-2Kb Peptide Binding Assay cluster_preparation Reagent Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis prep_mhc Recombinant H-2Kb assay_plate 96-well Plate Incubation (H-2Kb + Probe + Competitor) prep_mhc->assay_plate prep_probe Fluorescent Probe Peptide (e.g., Fluorescein-SIINFEKL) prep_probe->assay_plate prep_competitor Unlabeled Competitor Peptides (OVA G4, SIINFEKL, Control) prep_competitor->assay_plate measurement Fluorescence Polarization Measurement assay_plate->measurement analysis IC50 Determination measurement->analysis

Workflow for determining peptide binding to H-2Kb.

Upon successful binding and presentation by an antigen-presenting cell (APC), the OVA G4-H-2Kb complex is recognized by specific CD8+ T-cells, triggering a signaling cascade that leads to T-cell activation.

tcr_signaling_pathway T-Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Gene Transcription pMHC pMHC (OVA G4-H-2Kb) on APC TCR TCR/CD3 Complex on T-Cell pMHC->TCR Recognition Lck Lck Activation TCR->Lck ITAM Phosphorylation CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT LAT Signalosome Assembly ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 IP3 IP3 -> Ca2+ Release PLCg1->IP3 DAG DAG -> PKC/Ras Activation PLCg1->DAG NFAT NFAT Activation IP3->NFAT NFkB NF-κB Activation DAG->NFkB AP1 AP-1 Activation DAG->AP1 Transcription Cytokine Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Transcription NFkB->Transcription AP1->Transcription

Simplified TCR signaling upon pMHC recognition.

Conclusion

The this compound (SIIGFEKL) retains the key anchor residues necessary for high-affinity binding to the H-2Kb molecule, making it a strong candidate for eliciting a specific CD8+ T-cell response comparable to the well-established SIINFEKL peptide. The specificity of this binding can be quantitatively confirmed using competitive binding assays, such as the fluorescence polarization method detailed in this guide. Understanding the precise nature of this interaction is fundamental for the rational design of peptide-based immunotherapies and for advancing our knowledge of T-cell recognition and activation. The provided experimental framework and pathway visualizations serve as a valuable resource for researchers in this field.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of experimental integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of OVA G4 peptide, a variant of the agonist ovalbumin (OVA) peptide SIINFEKL (257-264), commonly used in immunological research.[1][2][3] Adherence to these protocols is vital for minimizing environmental impact and maintaining a safe laboratory environment.

Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. While this compound is not broadly classified as a hazardous substance, its toxicological properties may not be fully investigated.[4] Therefore, it is prudent to handle it with caution and to consult your institution's specific guidelines for chemical waste disposal.[4] Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.

Liquid Waste Disposal: Inactivation and Neutralization

For liquid waste containing this compound, a multi-step process involving inactivation and neutralization is recommended to ensure the peptide is denatured before final disposal.

Quantitative Parameters for Chemical Decontamination

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.

Inactivation ReagentConcentrationMinimum Contact TimeFinal pH for Aqueous Waste
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration30-60 minutes5.5 - 9.0
Sodium Hydroxide (NaOH)1 MMinimum 30 minutes5.5 - 9.0
Hydrochloric Acid (HCl)1 MMinimum 30 minutes5.5 - 9.0
Enzymatic Detergent1% (m/v) solutionVaries by productN/A (for initial cleaning)

Source: Adapted from general peptide toxin decontamination guidelines.

Experimental Protocol for Inactivation of Liquid this compound Waste

This protocol outlines a general procedure for the chemical inactivation of liquid waste containing this compound.

  • Select an Inactivation Reagent: Choose a suitable inactivation reagent such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M NaOH, or 1 M HCl.

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always confirm with your institution's Environmental Health and Safety (EHS) department before any drain disposal.

Solid Waste Disposal

Solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, must be segregated and disposed of as hazardous or chemical waste.

Procedure for Solid Waste Management:

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be clearly marked with "Hazardous Waste" or "Chemical Waste" and list the contents, including "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. These areas have specific storage limits, typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.

  • Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_liquid_waste Liquid Waste Pathway cluster_solid_waste Solid Waste Pathway Waste This compound Waste Generated Assess Assess Waste Type Waste->Assess Liquid Liquid Waste (e.g., solutions) Assess->Liquid Liquid Solid Solid Waste (e.g., vials, gloves, tips) Assess->Solid Solid Inactivate Inactivate/Neutralize (e.g., Bleach, NaOH, HCl) Liquid->Inactivate CheckRegs Check Local Regulations Inactivate->CheckRegs Drain Permissible Drain Disposal (with copious water) CheckRegs->Drain Compliant CollectLiquid Collect as Chemical Waste CheckRegs->CollectLiquid Non-Compliant EHS Arrange for EHS/ Contractor Pickup CollectLiquid->EHS Segregate Segregate in Labeled, Leak-Proof Container Solid->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Store->EHS

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific protocols and consult with your EHS department for any clarifications.

References

Essential Safety and Operational Guide for Handling OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of OVA G4 peptide, a variant of the agonist ovalbumin (OVA) peptide SIINFEKL (257-264).[1][2][3][4] Adherence to these protocols is critical for personnel safety and maintaining the integrity of the product.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Sequence SIIGFEKL (Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu)[5]
Molecular Formula C43H71N9O12
Molecular Weight 906.08 g/mol
Purity >95%
Form Lyophilized powder
Solubility Soluble in ultrapure water (under 1mg/ml) and DMSO.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound, particularly in its lyophilized powder form, to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability and integrity of the this compound.

Storage of Lyophilized Peptide:

  • Store at -20°C for long-term storage.

  • Some suppliers suggest that for TFA salt forms, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within 1 month.

  • Keep the container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.

Handling of Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.

  • After weighing, tightly reseal the container.

Preparation and Storage of Peptide Solutions:

  • It is not recommended to store peptides in solution for long periods.

  • If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Stock solutions at -80°C may be stable for up to 6 months, while at -20°C, they should be used within 1 month.

  • If using water as a solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air and keep them comfortable. Seek medical attention.
Skin Contact Wash the affected area with plenty of water. If irritation persists, seek medical attention.
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Contaminated materials and waste should be handled and disposed of in accordance with institutional and local regulations for chemical waste.

  • Absorb solutions with an inert liquid-binding material.

  • Decontaminate surfaces and equipment by scrubbing with a suitable disinfectant, such as alcohol.

  • Dispose of contaminated material in a designated hazardous waste container.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Use cluster_disposal Disposal A Receive and Log Peptide B Don Personal Protective Equipment (PPE) A->B Before Handling C Equilibrate Peptide to Room Temperature in Desiccator B->C D Weigh Lyophilized Powder in a Fume Hood or Designated Area C->D E Reconstitute Peptide in Appropriate Solvent D->E F Aliquot into Single-Use Tubes E->F G Store Aliquots at -20°C or -80°C F->G H Use in Experiment G->H As Needed I Decontaminate Work Surfaces and Equipment H->I Post-Experiment J Dispose of Contaminated Waste in Accordance with Institutional Guidelines I->J

Caption: Workflow for the safe handling of this compound.

References

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